4-(Methylsulfonyl)-2-nitrophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDEFQVGUCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242656 | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97-10-9 | |
| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylsulphonyl)-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylsulphonyl)-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Methylsulfonyl)-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2PM7M4FBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol (CAS 97-10-9) for Research and Development Professionals
Executive Summary
4-(Methylsulfonyl)-2-nitrophenol, identified by CAS Number 97-10-9, is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors.[1] This guide provides an in-depth analysis of its chemical and physical properties, a discussion of its reactivity profile, and its applications as a versatile synthetic intermediate. Characterized by the presence of a phenolic hydroxyl group, a nitro group, and a methylsulfonyl group, this molecule offers multiple reaction sites for advanced chemical synthesis.[1][2] We will explore its structural attributes, propose a conceptual synthesis pathway, detail a comprehensive analytical protocol for its characterization, and provide essential safety and handling information based on data from analogous structures. This document is intended to serve as a core technical resource for scientists and professionals engaged in drug discovery, herbicide development, and materials science.
Chemical Identity and Physicochemical Properties
The unique substitution pattern on the benzene ring dictates the compound's chemical behavior and physical properties. The strongly electron-withdrawing nature of both the nitro and methylsulfonyl groups significantly increases the acidity of the phenolic proton, making it a key reactive site.
Compound Identification
-
Synonyms : 2-Nitro-4-methylsulfonylphenol, Phenol, 4-(methylsulfonyl)-2-nitro-[1][6]
-
Canonical SMILES : O=N(=O)C1=CC(=CC=C1O)S(=O)(=O)C[1]
Physicochemical Data
The properties of this compound are summarized in the table below. Its high melting point is indicative of a stable crystalline solid, and its predicted LogP value suggests moderate lipophilicity. While specific solubility data is not widely published, the presence of multiple polar functional groups alongside a hydrophobic aromatic core suggests it will be most soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.[7][8]
| Property | Value | Source |
| Molecular Weight | 217.20 g/mol | [1][2][3][9] |
| Melting Point | 153 °C | [1] |
| Appearance | Yellowish crystalline solid (inferred) | [7][10] |
| XlogP (Predicted) | 1.1 | [11] |
| Hydrogen Bond Donors | 1 | [12] |
| Hydrogen Bond Acceptors | 5 | [12] |
Synthesis and Chemical Reactivity
Conceptual Synthesis Pathway
While specific industrial synthesis routes for this compound are proprietary, a plausible laboratory-scale synthesis can be conceptualized based on established aromatic chemistry principles. A logical precursor would be 4-(methylsulfonyl)phenol, which can be subjected to regioselective nitration.
The choice of a mixed acid nitration (sulfuric and nitric acid) is critical.[13] Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the methylsulfonyl group on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director. The directing effects combine to favor nitration at the position ortho to the hydroxyl group and meta to the sulfonyl group, yielding the desired product.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity Profile
The molecule's utility stems from its three primary reactive centers:
-
The Acidic Phenolic Hydroxyl: The electron-withdrawing groups make this proton significantly more acidic than in phenol itself. It readily deprotonates in the presence of a base to form a phenoxide, which can act as a potent nucleophile in Williamson ether synthesis or other substitution reactions.
-
The Aromatic Nitro Group: The nitro group is a versatile functional handle. It can be readily reduced to an amine (e.g., using H₂/Pd, Sn/HCl) to generate 2-amino-4-(methylsulfonyl)phenol. This resulting aminophenol is a valuable precursor for synthesizing heterocycles, dyes, and other complex molecules.
-
The Aromatic Ring: While deactivated towards further electrophilic substitution, the ring can be susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a leaving group is present.
Applications in Chemical Synthesis
This compound is primarily utilized as a building block in multi-step organic synthesis. Its true value is realized when it serves as an intermediate for more complex target molecules. A notable example from a related field is the synthesis of the herbicide mesotrione, which relies on an intermediate, 2-nitro-4-methylsulfonyl benzoic acid.[14] This highlights the industrial relevance of the 2-nitro-4-methylsulfonyl substitution pattern on a benzene ring for creating high-value agrochemicals.
For researchers in drug development, this compound offers a rigid scaffold with well-defined points for chemical modification, making it an attractive starting point for library synthesis in lead discovery campaigns.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not consistently available from all suppliers. Therefore, a conservative hazard assessment must be conducted based on data from structurally analogous compounds such as 2-nitrophenol and 4-nitrophenol.[15][16]
Hazard Assessment
-
Oral Toxicity : Nitrophenols are generally classified as harmful or toxic if swallowed.[15][16] Assume this compound is harmful and avoid ingestion.
-
Skin and Eye Irritation : Causes serious eye irritation and may cause skin irritation.[15][17] Direct contact should be avoided.
-
Inhalation : May be harmful if inhaled as dust or mist.[17]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls : All handling of the solid and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.
Storage and Stability
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong acids.[17]
Analytical Characterization Protocol
To ensure the identity and purity of this compound for research applications, a multi-step analytical workflow is required. This protocol serves as a self-validating system for quality control.
Caption: Standard analytical workflow for quality control of synthesized compounds.
Step-by-Step Methodology:
-
Purity Assessment by HPLC-UV:
-
Rationale: The conjugated nitro-aromatic system provides a strong UV chromophore, making HPLC-UV an ideal method for purity analysis.
-
Protocol:
-
Prepare a ~1 mg/mL stock solution in acetonitrile.
-
Inject onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution method with water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Monitor at a wavelength of ~320-350 nm.
-
Purity is determined by the area percentage of the main peak.
-
-
-
Molecular Weight Confirmation by Mass Spectrometry (MS):
-
Rationale: Confirms the molecular formula of the compound. Due to the acidic phenol, negative ion mode is highly effective.
-
Protocol:
-
Use an LC-MS system with an electrospray ionization (ESI) source operating in negative mode.
-
The primary ion expected is the deprotonated molecule [M-H]⁻ at an m/z corresponding to C₇H₆NO₅S⁻ (calculated mass: ~216.00).
-
-
-
Structural Elucidation by ¹H NMR Spectroscopy:
-
Rationale: Provides definitive structural confirmation by mapping the proton environment of the molecule.
-
Protocol:
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Expected Signals (in DMSO-d₆):
-
A singlet around 3.2-3.4 ppm (3H) corresponding to the methyl protons of the sulfonyl group.
-
Three aromatic protons in the region of 7.5-8.5 ppm . Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) will be characteristic of the 1,2,4-trisubstituted ring system.
-
A broad singlet at >10 ppm for the acidic phenolic proton, which will be exchangeable with D₂O.
-
-
-
Conclusion
This compound (CAS 97-10-9) is a valuable and highly functionalized chemical intermediate. Its distinct reactive sites—the acidic phenol, reducible nitro group, and activated aromatic ring—provide chemists with a versatile platform for constructing more complex molecular architectures. While it must be handled with care due to the potential hazards associated with nitrophenols, its utility in the synthesis of agrochemicals, pharmaceuticals, and other high-value materials is clear. The analytical protocols outlined herein provide a robust framework for ensuring its quality and purity in demanding research and development settings.
References
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CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 18, 2026, from [Link]
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FDA Global Substance Registration System. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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Arctom. (n.d.). CAS NO. 97-10-9 | this compound. Retrieved January 18, 2026, from [Link]
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GSRS. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
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PubChemLite. (n.d.). This compound (C7H7NO5S). Université du Luxembourg. Retrieved January 18, 2026, from [Link]
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Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved January 18, 2026, from [Link]
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CPAchem Ltd. (2023). Safety data sheet - 2-Nitrophenol. Retrieved January 18, 2026, from [Link]
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CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved January 18, 2026, from [Link]
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ECHA - European Union. (n.d.). Списък на ЕС. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 4-Methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
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Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved January 18, 2026, from [Link]
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International Journal of Electrochemical Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Retrieved January 18, 2026, from [Link]
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FooDB. (2011). Showing Compound 4-Nitrophenol (FDB022503). Retrieved January 18, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitrophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 4-(Methylsulfonyl)-2-nitrophenol
This compound is a pivotal chemical intermediate, recognized for its role in the synthesis of various biologically active molecules.[1] Its structure, featuring a phenol, a nitro group, and a methylsulfonyl group, provides a versatile scaffold for building more complex pharmaceutical compounds. Notably, it is a key precursor in the development of certain anti-inflammatory drugs.[2][3] The methylsulfonyl group, in particular, is a valuable pharmacophore in modern drug design, often incorporated to enhance properties such as solubility, metabolic stability, and target binding affinity.[4] This guide offers an in-depth exploration of the primary synthetic routes to this compound, grounded in established chemical principles and practical, field-proven insights.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify plausible synthetic pathways. The molecule's functional groups—hydroxyl, nitro, and methylsulfonyl—suggest two primary strategies rooted in fundamental organic chemistry transformations.
Diagram: Retrosynthetic Pathways
Caption: Retrosynthetic analysis of this compound.
-
Strategy 1: Late-Stage Oxidation. This approach involves the oxidation of a sulfur atom at a late stage of the synthesis. The most direct precursor is 4-(methylthio)-2-nitrophenol, where the thioether is oxidized to the corresponding sulfone. This strategy is efficient if the precursor is readily available and the oxidation can be performed selectively without affecting the other functional groups.
-
Strategy 2: Aromatic Nucleophilic Substitution (SNAr). This pathway relies on the powerful activating effect of the nitro and sulfonyl groups. Starting with a precursor like 4-chloro-3-nitrophenyl methyl sulfone, the chlorine atom can be displaced by a hydroxide ion.[1] This method is advantageous because the electron-withdrawing nature of the substituents greatly facilitates the substitution reaction.
This guide will now detail the practical execution of both strategies, providing validated protocols and the scientific rationale behind the experimental choices.
Synthesis via Oxidation of a Thioether Precursor
This method is elegant in its directness, converting a thioether to a sulfone. The primary challenge lies in achieving complete oxidation from the thioether to the sulfone without stopping at the intermediate sulfoxide stage or causing unwanted side reactions.
Scientific Principle: The Mechanism of Thioether Oxidation
The oxidation of thioethers to sulfones typically proceeds in two steps, via a sulfoxide intermediate. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in an acidic medium like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA).[5] The acidic environment can protonate the oxidant, making it more electrophilic and accelerating the reaction with the nucleophilic sulfur atom of the thioether.
Diagram: Thioether Oxidation Mechanism
Caption: Stepwise oxidation of a thioether to a sulfone.
Experimental Protocol: Oxidation of 4-(methylthio)phenol
While a direct protocol for 4-(methylthio)-2-nitrophenol is not readily found in the provided search results, a general and robust procedure for the oxidation of a similar, un-nitrated precursor, 4'-(methylthio)acetophenone, can be adapted.[5] The presence of the nitro group requires careful temperature control to prevent side reactions.
Starting Material: 4-(Methylthio)-2-nitrophenol Key Reagents: Hydrogen Peroxide (30% solution), Glacial Acetic Acid
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(methylthio)-2-nitrophenol in glacial acetic acid.
-
Addition of Oxidant: While stirring at room temperature, slowly add 2.2 to 2.5 equivalents of 30% hydrogen peroxide to the solution. The addition should be done dropwise to control the initial exotherm.
-
Reaction: Gently heat the reaction mixture to 50-60°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water. This will precipitate the solid product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acetic acid and unreacted hydrogen peroxide.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.
Causality and Field Insights
-
Choice of Oxidant: Hydrogen peroxide is a cost-effective and environmentally benign "green" oxidant, with water as its only byproduct.[5]
-
Role of Acetic Acid: Glacial acetic acid serves as both a solvent and a catalyst. It ensures the miscibility of the aqueous H₂O₂ with the organic substrate and activates the peroxide for the oxidation reaction.
-
Temperature Control: Maintaining the temperature below 70°C is critical. Higher temperatures can increase the rate of decomposition of hydrogen peroxide and risk promoting undesirable side reactions, including potential degradation of the aromatic ring, which is activated by the hydroxyl group and deactivated by the nitro/sulfonyl groups.
Synthesis via Aromatic Nucleophilic Substitution (SNAr)
This robust and industrially viable method leverages a key intermediate, 4-chloro-3-nitrophenyl methyl sulfone, which undergoes hydrolysis to yield the desired product.[1][6]
Scientific Principle: The SNAr Mechanism
Aromatic nucleophilic substitution is possible when an aromatic ring is substituted with powerful electron-withdrawing groups (EWGs), such as nitro (-NO₂) and methylsulfonyl (-SO₂CH₃), positioned ortho or para to a good leaving group (like a halogen).[1] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The incoming nucleophile (OH⁻) attacks the carbon bearing the leaving group, forming the complex, which then collapses by expelling the leaving group to restore aromaticity.
Precursor Synthesis: 4-Chloro-3-nitrophenyl methyl sulfone
The starting material is typically synthesized by the nitration of 4-chlorophenyl methyl sulfone.
Procedure:
-
Reaction Setup: In a flask suitable for handling strong acids, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid in an ice bath and slowly add 4-chlorophenyl methyl sulfone in portions, ensuring the temperature remains low.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a temperature of 0-5°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a couple of hours to ensure the reaction goes to completion.[6]
-
Isolation: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-nitrophenyl methyl sulfone, will precipitate as a solid.
-
Purification: Filter the solid, wash with copious amounts of water until the washings are neutral, and dry under vacuum. The product is often of high purity at this stage.[6]
Experimental Protocol: Hydrolysis of 4-Chloro-3-nitrophenyl methyl sulfone
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 4-chloro-3-nitrophenyl methyl sulfone and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heating: Heat the mixture to reflux (typically around 90-100°C) with vigorous stirring. Monitor the reaction by TLC until the starting material has been consumed.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a mineral acid, such as hydrochloric acid, until the pH is acidic (pH ~2-3). This protonates the phenoxide intermediate, causing the desired this compound to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will yield the pure final product.
Diagram: SNAr Workflow for Synthesis
Caption: Workflow for the SNAr synthesis of this compound.
Product Characterization & Data
Independent of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | [7][8] |
| Molecular Weight | 217.2 g/mol | [7][8] |
| Appearance | Off-White to Pale Beige Solid | [9] |
| Melting Point | 123.0 to 127.0 °C | [9] |
| SMILES | CS(=O)(=O)c1ccc(c(c1)[O-])O | [7] |
| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [7] |
Expected Analytical Data:
-
¹H NMR: Protons on the aromatic ring will appear as distinct doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm). The methyl protons of the sulfonyl group will appear as a sharp singlet further upfield (typically 3.0-3.5 ppm). The phenolic proton will be a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: Expect six distinct signals for the aromatic carbons and one for the methyl carbon.
-
IR Spectroscopy: Key stretches to observe include a broad O-H stretch for the phenol (~3400 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and S=O stretches for the sulfonyl group (~1300 and ~1150 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ should be observable at m/z = 217, with characteristic fragmentation patterns.
Safety and Handling
Chemical Hazards:
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Hydrogen Peroxide (30%): Strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.
-
Sodium Hydroxide (NaOH): Caustic and can cause severe burns.
-
Organic Solvents: Flammable and/or toxic. Handle in well-ventilated areas.
Procedural Precautions:
-
Nitration Reactions: Nitration is a highly exothermic process. Always add the nitrating agent slowly and with efficient cooling to prevent runaway reactions.
-
Quenching: Quenching strong acid reactions on ice should be done slowly and carefully to manage the heat generated.
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Oxidation | Strategy 2: SNAr / Hydrolysis |
| Number of Steps | Fewer steps if precursor is available. | Typically a two-step process from a common starting material. |
| Reagent Cost | Can be cost-effective (H₂O₂ is cheap). | Relies on bulk, inexpensive chemicals (NaOH, H₂SO₄, HNO₃). |
| Scalability | Good; oxidation reactions are generally scalable. | Excellent; SNAr reactions are well-established in industrial settings. |
| Key Challenges | Potential for incomplete oxidation (sulfoxide formation) or over-oxidation/side reactions. | Handling of highly corrosive and hazardous nitrating mixtures. |
| Yield & Purity | Can be high, but may require more rigorous purification to remove byproducts. | Generally provides high yield and purity.[6] |
| Overall Recommendation | Suitable for lab-scale synthesis where the thioether precursor is readily accessible. | More robust, reliable, and scalable method, often preferred for industrial production. |
Conclusion
The synthesis of this compound can be effectively achieved through either late-stage oxidation of a thioether or nucleophilic aromatic substitution followed by hydrolysis. The SNAr approach, starting from 4-chlorophenyl methyl sulfone, generally represents a more robust, controllable, and scalable pathway, making it highly suitable for professionals in drug development and process chemistry. The oxidation route remains a viable alternative, particularly for smaller-scale research applications. The choice of method will ultimately depend on factors such as starting material availability, scale, and specific laboratory capabilities. In all cases, rigorous adherence to safety protocols and thorough analytical characterization of the final product are paramount.
References
- Rapposelli, S., Digiacomo, M., Franchi, S., et al. (2010). Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use. Molecular Pharmaceutics, 7(5), 1871-6.
- A practical large scale synthesis of nimesulide — A step ahead. (n.d.).
- This compound. (n.d.). gsrs.
- Rapposelli, S. (2010). Sodium N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: A Water-Soluble Nimesulide Prodrug for Parenteral Use. ResearchGate.
- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). ChemicalBook.
- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). Chem-Impex.
- This compound (C7H7NO5S). (n.d.). PubChemLite.
- 4-Chloro-3-nitrophenyl methyl sulfone. (n.d.). Chongqing Chemdad Co., Ltd.
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4-(Methylsulfonyl)-2-nitrophenol chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol: Structure, Synthesis, and Applications in Drug Discovery
Introduction
This compound is an aromatic organic compound characterized by a phenol backbone substituted with a methylsulfonyl group and a nitro group. While not a widely commercialized product itself, its unique combination of functional groups—a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a polar, metabolically stable methylsulfonyl moiety—makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The nitro group serves as a versatile chemical handle for further synthetic transformations, most notably its reduction to an amine, which opens pathways to a vast array of complex pharmaceutical scaffolds. The methylsulfonyl group is a well-recognized pharmacophore used to enhance solubility, metabolic stability, and receptor binding interactions.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, a reasoned synthetic approach, and its potential applications as a versatile building block for the synthesis of novel bioactive molecules. The content is tailored for researchers and scientists in drug discovery, offering field-proven insights into its chemical utility.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the foundation of its application in research. This section details the formal nomenclature and key physicochemical data for this compound.
Chemical Structure and Nomenclature
The compound is systematically named based on the substitution pattern on the phenol ring.
-
IUPAC Name : this compound[2]
-
Alternative Name : Phenol, 4-(methylsulfonyl)-2-nitro-[2]
-
CAS Number : 97-10-9
Structural Visualization
The chemical structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a nitro group (-NO₂) at position 2, and a methylsulfonyl group (-SO₂CH₃) at position 4.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and experimental properties, which are crucial for predicting the compound's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | [2][3][4] |
| Molecular Weight | 217.20 g/mol | [2][4] |
| XlogP (predicted) | 1.1 | [3] |
| Topological Polar Surface Area (TPSA) | 97.51 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Rotatable Bonds | 2 | [4] |
| Form | Crystalline Powder | [5] |
| Color | Yellow to brown | [5] |
| Melting Point | 112 °C | [5] |
| Boiling Point | 279 °C | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached logically by considering the directing effects of the substituents on the aromatic ring. A robust synthesis must control the regiochemistry of the nitration step to achieve a high yield of the desired isomer.
Retrosynthetic Analysis and Strategy
The most direct synthetic route involves the electrophilic nitration of a pre-existing 4-(methylsulfonyl)phenol. This strategy leverages the powerful ortho-, para-directing effect of the hydroxyl group.
-
Key Consideration: The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methylsulfonyl (-SO₂CH₃) group is a deactivating meta-director. In an electrophilic aromatic substitution reaction like nitration, the activating -OH group will dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the para position is already occupied by the methylsulfonyl group, the substitution will be strongly favored at one of the two ortho positions, yielding the target molecule.
Proposed Synthetic Protocol: Nitration of 4-(Methylsulfonyl)phenol
This protocol describes a standard laboratory procedure for the synthesis. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Materials:
-
4-(Methylsulfonyl)phenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Deionized Water
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Causality: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-nitration (dinitration) and the formation of undesired byproducts. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
-
Substrate Addition: While maintaining the low temperature, slowly add 4-(methylsulfonyl)phenol to the stirred sulfuric acid. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled beaker. Add this nitrating mixture dropwise to the solution of 4-(methylsulfonyl)phenol via the dropping funnel. The internal temperature must be strictly maintained below 10 °C throughout the addition.
-
Causality: A slow, controlled addition of the nitrating agent is essential to manage the reaction's exothermicity and ensure regioselectivity.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the product should form.
-
Causality: Pouring the acidic mixture into ice-water quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent. The crude product, being sparingly soluble in water, precipitates out of the aqueous solution.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The value of this compound lies in its potential as a scaffold. Its constituent functional groups are prevalent in a wide range of biologically active compounds.
The Methylsulfonyl Moiety: A Staple in Medicinal Chemistry
The methylsulfonyl group is frequently incorporated into drug candidates to fine-tune their physicochemical properties.[1] Its primary contributions are:
-
Enhanced Solubility: The polar sulfone group can form hydrogen bonds with water, often improving the aqueous solubility of a parent molecule, which is a critical factor for bioavailability.
-
Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (S-VI) and is generally resistant to metabolic oxidation, a common pathway for drug metabolism. This can increase the half-life of a drug in the body.
-
Receptor Interactions: The sulfone's oxygen atoms are strong hydrogen bond acceptors, enabling potent interactions with biological targets like enzyme active sites or protein receptors.
The Nitrophenol Scaffold: A Gateway to Bioactive Molecules
Nitrophenols are versatile intermediates in the synthesis of numerous commercial products, including pharmaceuticals, dyes, and pesticides.[6]
-
Precursor to Amines: The most significant utility of the aromatic nitro group in drug discovery is its facile reduction to a primary amine (-NH₂). This transformation provides a key functional group for building complex molecules, such as amides, sulfonamides, and ureas, which are cornerstones of modern pharmaceuticals.
-
Bioactivity of Nitrophenols: Many compounds containing the nitrophenol moiety exhibit inherent biological activity. They are used in the manufacture of fungicides and pesticides.[6][7] Furthermore, derivatives of 2-amino-4-nitrophenol have been studied for their fungicidal properties against various phytopathogens.[8]
-
Pharmaceutical Precursors: Notably, 4-nitrophenol is a key intermediate in the large-scale industrial synthesis of paracetamol (acetaminophen), one of the most widely used pain relievers in the world.[9]
Analytical Methodologies
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms. The aromatic region of the ¹H NMR spectrum would show a characteristic splitting pattern for the three protons on the substituted ring, and the presence of singlets for the methyl and hydroxyl protons would be expected.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry can determine the molecular formula with high accuracy.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups: a broad O-H stretch for the phenol, characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group, and strong S=O stretches for the sulfone.
Purity and Quantitative Analysis
-
High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the final compound and for quantitative analysis. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water) and a UV detector would be effective.
-
Differential Pulse Voltammetry: Electrochemical methods like voltammetry are highly sensitive for the determination of nitrophenols, as the nitro group is electrochemically active and can be readily reduced.[10] This technique could be developed for trace-level quantification.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis is governed by well-understood principles of electrophilic aromatic substitution, allowing for its efficient preparation. The convergence of a stable, polarity-enhancing methylsulfonyl group and a synthetically versatile nitro group on a phenolic scaffold makes this compound a valuable starting point for the construction of novel, complex, and potentially bioactive molecules. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this promising chemical building block in their research endeavors.
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PubChemLite. This compound (C7H7NO5S). [Link]
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International Journal of Electrochemical Science. Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. [Link]
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Collection of Czechoslovak Chemical Communications. Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. [Link]
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MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]
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An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Methylsulfonyl)-2-nitrophenol, a substituted aromatic compound of interest in various chemical and pharmaceutical research domains. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery and development.
Core Molecular Attributes
This compound is a unique molecule featuring a phenol ring substituted with both a strongly electron-withdrawing nitro group and a methylsulfonyl group. This specific arrangement of functional groups dictates its chemical reactivity and potential biological activity.
| Property | Value | Source |
| Chemical Formula | C₇H₇NO₅S | [1] |
| Molecular Weight | 217.2 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)c1ccc(c(c1)[O-])O | [1] |
| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [1] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be approached through several strategic pathways, primarily involving the nitration of a corresponding phenol precursor. The choice of synthetic route is often guided by factors such as starting material availability, desired yield and purity, and scalability.
Plausible Synthetic Workflow
A logical and commonly employed method for the synthesis of this compound involves the electrophilic nitration of 4-(methylsulfonyl)phenol. This reaction leverages the directing effects of the hydroxyl and methylsulfonyl groups on the aromatic ring.
Sources
An In-depth Technical Guide to the Solubility and Stability of 4-(Methylsulfonyl)-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the solubility and stability of 4-(Methylsulfonyl)-2-nitrophenol, a compound of interest in pharmaceutical research and development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles for nitroaromatic compounds and provides detailed, field-proven methodologies for the experimental determination of its physicochemical properties. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for drug development processes.
Introduction: Understanding the Physicochemical Landscape of this compound
This compound, with the molecular formula C₇H₇NO₅S and a molecular weight of 217.2 g/mol , is a nitroaromatic compound featuring both a sulfonyl and a nitro functional group.[1][2] These electron-withdrawing groups significantly influence the molecule's polarity, acidity, and, consequently, its solubility and stability profiles. A thorough understanding of these characteristics is paramount for its application in drug discovery and development, impacting formulation, bioavailability, and storage.
The presence of the phenolic hydroxyl group suggests that the compound's solubility will be pH-dependent. The nitro and sulfonyl groups increase the molecule's polarity, suggesting potential solubility in polar organic solvents.[3][4] However, the aromatic ring contributes to its lipophilicity. The interplay of these structural features dictates the overall solubility and stability, which must be empirically determined.
Solubility Profile: A Predictive and Experimental Approach
The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound.[5] The presence of polar functional groups (hydroxyl, nitro, and sulfonyl) suggests an affinity for polar solvents.
2.1. Predicted Solubility Characteristics
-
Polar Protic Solvents (e.g., water, ethanol, methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents, potentially enhancing solubility. However, the overall size and aromatic nature of the molecule may limit its aqueous solubility.
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO): These solvents are likely to be effective at solvating this compound due to dipole-dipole interactions with the polar functional groups.[3]
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in nonpolar solvents due to the significant polarity of the molecule.
2.2. Experimental Determination of Equilibrium Solubility
To obtain quantitative solubility data, an isothermal equilibrium method is recommended. This involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved concentration.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, ethanol, acetonitrile, acetone).
-
Ensure an excess of solid material remains to confirm saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrers can be used.
-
-
Sample Collection and Preparation:
-
Allow the solutions to stand undisturbed for a short period to allow for the settling of undissolved solids.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: Illustrative Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Hypothetical Value | Hypothetical Value |
| pH 7.4 Buffer | 37 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25 | Hypothetical Value | Hypothetical Value |
| Acetone | 25 | Hypothetical Value | Hypothetical Value |
Note: The values in this table are for illustrative purposes and must be determined experimentally.
Visualization of the Solubility Determination Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[6][7][8][9][10] These studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.
3.1. Stress Conditions for Forced Degradation
Forced degradation studies for this compound should include the following conditions:
-
Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide.
-
Photolytic Degradation: Exposure to a controlled light source (e.g., UV and visible light).
-
Thermal Degradation: Heating the solid compound at a high temperature.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80 °C for a specified time. Neutralize the solution before analysis.
-
Neutral Hydrolysis: Mix the stock solution with purified water and heat at 80 °C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a controlled light source (e.g., ICH Q1B option 2).
-
Thermal Degradation (Solid State): Expose the solid compound to a controlled high temperature (e.g., 105 °C) for a specified time. Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method.
-
The parent compound's peak should be monitored for degradation, and the formation of any new peaks (degradants) should be recorded.
-
Visualization of the Forced Degradation Workflow
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4-(Methylsulfonyl)-2-nitrophenol safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(Methylsulfonyl)-2-nitrophenol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure safe laboratory practices. Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this exact compound, this guide has been constructed by leveraging data from the closely related and well-documented compound, 4-nitrophenol, as well as other substituted nitrophenols. This approach provides a robust and conservative safety framework based on the known hazards of its structural class.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a phenol ring substituted with both a methylsulfonyl group and a nitro group. These functional groups are critical determinants of its chemical reactivity and toxicological profile.
| Identifier | Information | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₇H₇NO₅S | [1][2] |
| Molecular Weight | 217.2 g/mol | [1][2] |
| CAS Number | 97-10-9 | |
| Appearance | Likely a light yellow crystalline solid, characteristic of nitrophenols. | [3][4] |
Note: There are isomeric variations such as 2-(Methylsulfonyl)-4-nitrophenol (CAS: 208191-64-4)[2]. Users must confirm the identity of their specific material.
GHS Hazard Identification and Classification
Based on the toxicological data for analogous nitrophenol compounds, this compound should be handled as a hazardous substance. The classification for 4-nitrophenol is used here as a conservative proxy.[5][6]
| GHS Classification | Details |
| Pictograms | GHS06 (Skull and Crossbones), GHS08 (Health Hazard) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed.[5][6] H312+H332: Harmful in contact with skin or if inhaled.[5][7] H373: May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.[5][7] |
| Precautionary Statements | P260/P261: Do not breathe dust.[5][7] P270: Do not eat, drink or smoke when using this product.[7][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P501: Dispose of contents/container to an approved waste disposal plant.[6] |
Toxicological Profile: Understanding the Health Risks
The primary hazards of nitrophenols stem from their ability to interfere with cellular processes and cause systemic toxicity.[10]
-
Routes of Exposure: The main routes of occupational exposure are inhalation of dust particles, skin absorption, and ingestion.[9][11]
-
Acute Effects:
-
Ingestion: Highly toxic if swallowed, potentially causing abdominal pain, vomiting, cyanosis (blue coloration of the skin due to lack of oxygen), confusion, and unconsciousness.[5][10]
-
Inhalation: Harmful if inhaled, capable of causing irritation to the nose, throat, and lungs.[9][11]
-
Skin Contact: Harmful upon contact. Can cause skin irritation and may be absorbed through the skin, leading to systemic effects.[9][11]
-
Eye Contact: Causes serious eye irritation and potential damage.[9][12]
-
-
Chronic Effects: Prolonged or repeated exposure may cause damage to target organs such as the liver and kidneys.[7] Animal studies on 4-nitrophenol have also indicated potential for blood disorders (methemoglobinemia).[3][10]
-
Carcinogenicity and Genotoxicity: The carcinogenicity of nitrophenols has not been classified by major regulatory agencies.[3][13]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls, is essential for safely handling this compound. PPE is the final line of defense.[9][14]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures involving solid material (weighing, transferring) or creating solutions, a certified chemical fume hood is mandatory to control airborne dust and vapors.[6][15]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are immediately accessible in the work area.[6][9]
Personal Protective Equipment (PPE)
The selection of PPE depends on the specific handling procedure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on the physical form of the chemical.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[15][16] When handling the solid powder or concentrated solutions, a face shield should be worn in addition to goggles.[17]
-
Skin Protection:
-
Gloves: Wear chemical-resistant nitrile gloves tested to EN 374 standard.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[15] For handling solids, consider double-gloving.
-
Clothing: A long-sleeved, impermeable lab coat or chemical-resistant suit is required.[15] Contaminated clothing should be removed immediately and laundered separately before reuse.[9][18]
-
-
Respiratory Protection: For tasks that may generate dust, such as weighing or transfers outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection is necessary.[15][19]
Safe Handling and Storage Protocols
Adherence to strict protocols is crucial to minimize exposure risk.
Handling Protocol
-
Preparation: Before handling, review this guide and the relevant SDS. Ensure all necessary engineering controls and PPE are in place and functional.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a glove box. Use a wet method (e.g., dampening the powder with an appropriate solvent) to reduce dust generation during cleanup.[9]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[15]
-
Avoid Incompatibilities: This compound may react violently with strong bases and oxidizing agents.[9] Store away from such materials.
Storage Conditions
-
Store in a tightly closed, properly labeled container.[8][15]
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[8][9]
-
Store in a locked cabinet or area with restricted access to authorized personnel only.[5][6]
First Aid and Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
First Aid Measures
-
General Advice: Move the victim to fresh air. Call a poison control center or doctor immediately for treatment advice.[8] Provide the SDS or this guide to the medical professional.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[11][16]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[16] Seek medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[11][16] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15][16] Call a physician or poison control center immediately.[5]
Spill Management Protocol
In the event of a spill, follow this emergency response workflow.
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A Spectroscopic Investigation of 4-(Methylsulfonyl)-2-nitrophenol: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Methylsulfonyl)-2-nitrophenol, a compound of interest in various chemical and pharmaceutical research domains. While direct experimental spectra for this specific molecule are not widely available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structural elucidation of this compound.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₇H₇NO₅S and a molecular weight of 217.2 g/mol .[1] Its structure is characterized by a phenol ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 4-position and a nitro group (-NO₂) at the 2-position relative to the hydroxyl group (-OH). The presence and relative positions of these functional groups dictate the molecule's chemical properties and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring and the presence of the methylsulfonyl group.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and methylsulfonyl groups and the electron-donating effect of the hydroxyl group.
Experimental Protocol: Acquiring ¹H NMR Spectra
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range covering approximately 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the hydroxyl group, often broad due to exchange. |
| ~8.5 | Doublet | 1H | Ar-H (H-3) | ortho to the strongly electron-withdrawing NO₂ group, deshielded. |
| ~8.0 | Doublet of doublets | 1H | Ar-H (H-5) | ortho to the -SO₂CH₃ group and meta to the -NO₂ group. |
| ~7.2 | Doublet | 1H | Ar-H (H-6) | ortho to the -OH group and meta to the -SO₂CH₃ group. |
| ~3.3 | Singlet | 3H | -SO₂CH₃ | Protons of the methyl group attached to the sulfonyl group. |
Interpretation Workflow for ¹H NMR of this compound
Caption: Workflow illustrating the correlation between the molecular structure and predicted ¹H NMR signals.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons are significantly affected by the substituents.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-1 (C-OH) | Aromatic carbon attached to the hydroxyl group, deshielded. |
| ~140 | C-2 (C-NO₂) | Aromatic carbon attached to the nitro group, deshielded. |
| ~125 | C-3 | Aromatic CH. |
| ~145 | C-4 (C-SO₂CH₃) | Aromatic carbon attached to the methylsulfonyl group, deshielded. |
| ~120 | C-5 | Aromatic CH. |
| ~115 | C-6 | Aromatic CH. |
| ~45 | -SO₂CH₃ | Methyl carbon of the sulfonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Acquiring IR Spectra
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Phenolic -OH |
| 1520-1560 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |
| 1340-1380 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |
| 1300-1350 (strong) | Asymmetric S=O stretch | Sulfonyl (-SO₂CH₃) |
| 1140-1160 (strong) | Symmetric S=O stretch | Sulfonyl (-SO₂CH₃) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
Functional Group Identification via IR Spectroscopy
Caption: Diagram showing the relationship between functional groups and their expected IR absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring Mass Spectra
-
Ionization Method: Electrospray ionization (ESI) is a common technique for this type of compound.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass measurements.
-
Mode: Both positive and negative ion modes should be explored.
Predicted Mass Spectrometry Data:
The monoisotopic mass of this compound is 217.0045 Da.[2]
| Adduct | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 218.0118 | Positive |
| [M+Na]⁺ | 239.9937 | Positive |
| [M-H]⁻ | 215.9972 | Negative |
Fragmentation Analysis:
In tandem MS (MS/MS), the precursor ion ([M-H]⁻ at m/z 215.9972) would likely undergo fragmentation. Key predicted fragment ions would include the loss of the nitro group (NO₂) or the methyl group from the sulfonyl moiety.
Conclusion
The spectroscopic data of this compound can be reliably predicted based on fundamental principles and comparison with analogous compounds. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry unequivocally determines the molecular formula. This comprehensive spectroscopic analysis serves as a powerful tool for the unambiguous identification and characterization of this compound in a research and development setting.
References
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discovery and history of 4-(Methylsulfonyl)-2-nitrophenol
An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitrophenol
Abstract
This compound (CAS No. 97-10-9) is a sparsely documented nitroaromatic compound belonging to the nitrophenol and organosulfone classes.[1][2] While not extensively characterized in peer-reviewed literature, its chemical structure suggests significant potential as a specialized intermediate in synthetic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview, including its physicochemical properties, logical synthetic pathways with detailed protocols, and an exploration of its potential applications based on the known reactivity and biological activity of structurally related compounds. As this molecule is primarily offered for early-stage research, this document serves as a foundational resource for scientists interested in its synthesis and utilization as a chemical building block.[2]
Introduction and Chemical Identity
This compound is a substituted aromatic compound featuring a phenol backbone modified with two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the hydroxyl moiety and a methylsulfonyl group (-SO₂CH₃) para to it.[3] The strategic placement of these functional groups significantly influences the molecule's electronic properties, acidity, and reactivity, making it an intriguing substrate for further chemical modification.
The broader class of nitrophenols are well-established precursors and intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, such as paracetamol.[4] The introduction of a sulfonyl group, a common pharmacophore, further enhances the potential utility of this molecule in drug discovery and materials science. This guide will synthesize the available data and infer logical scientific applications to provide a practical framework for researchers.
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below. This data is essential for its identification, handling, and analysis in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 97-10-9 | [1][2][5] |
| Molecular Formula | C₇H₇NO₅S | [1][3] |
| Molecular Weight | 217.20 g/mol | [3][5] |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)[O-] | [6] |
| InChIKey | WPYHDEFQVGUCQZ-UHFFFAOYSA-N | [3][6] |
| MDL Number | MFCD00085946 | [5][7] |
| Appearance | Powder/Crystal (Predicted) | N/A |
| XlogP (Predicted) | 1.1 | [6] |
| Storage | Sealed in dry, room temperature | [7] |
Synthesis and Mechanistic Rationale
While no definitive, peer-reviewed synthesis has been published, the structure of this compound allows for the logical deduction of its preparation via electrophilic aromatic substitution. The most probable and efficient pathway is the selective nitration of a suitable precursor.
Primary Synthetic Pathway: Electrophilic Nitration of 4-(Methylsulfonyl)phenol
The foundational principle of this synthesis is the nitration of the aromatic ring of 4-(Methylsulfonyl)phenol. The outcome of this reaction is governed by the directing effects of the existing substituents:
-
Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It donates electron density to the ring, making the positions ortho and para to it more susceptible to electrophilic attack.
-
Methylsulfonyl (-SO₂CH₃) Group: A strongly deactivating, meta-directing group. It withdraws electron density from the ring, making positions meta to it the least deactivated for electrophilic attack.
When both groups are present, the powerful ortho, para-directing influence of the hydroxyl group dominates. Since the para position is blocked by the methylsulfonyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed almost exclusively to the positions ortho to the hydroxyl group (C2 and C6). This makes the selective synthesis of the 2-nitro isomer highly favorable.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration
This protocol is adapted from established methods for the nitration of activated aromatic rings, such as the synthesis of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene.[8]
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 15 mL of concentrated sulfuric acid (H₂SO₄). To this, cautiously add 10 mL of fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C.
-
Dissolution of Starting Material: In a separate three-necked flask, dissolve 0.1 mol of 4-(methylsulfonyl)phenol in 50 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 4-(methylsulfonyl)phenol dropwise via an addition funnel. Maintain vigorous stirring and keep the reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. A precipitate should form. Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified this compound. Dry the final product under vacuum.
Potential Applications in Research and Development
While direct applications for this compound are not documented, its structure strongly suggests its utility as a chemical intermediate and a scaffold for building more complex molecules.
Intermediate for Agrochemicals
A compelling application area is in the synthesis of herbicides. The structurally similar compound, 2-nitro-4-methylsulfonylbenzoic acid, is a key intermediate in the production of mesotrione, a highly effective herbicide.[9] The synthesis of this benzoic acid often starts from 2-nitro-4-methylsulfonyltoluene.[10][11] this compound could serve as an alternative precursor or as a building block for novel herbicidal agents that share the same core pharmacophore.
Caption: Relationship between the target compound and herbicide synthesis pathways.
Scaffold in Medicinal Chemistry
The combination of nitro, sulfonyl, and phenol groups creates a versatile scaffold for drug discovery.
-
Antibacterial Agents: Recent studies have identified aromatic sulfonyl fluorides with an ortho-nitro group as a novel pharmacophore with potent antibacterial activity against drug-resistant pathogens.[12][13] While our subject compound has a sulfone (not a sulfonyl fluoride), it provides a foundational structure that could be modified to explore this chemical space.
-
General Bioactivity: The nitroaromatic moiety is present in numerous biologically active compounds, where it can act as a bioisostere or be reduced to an amino group to serve as a key binding element or synthetic handle.[14] The phenol group provides a site for etherification or esterification, allowing for the generation of diverse compound libraries for screening.
Safety and Handling
As a nitrophenol derivative, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Nitrophenols as a class can be toxic and irritating to the skin, eyes, and respiratory tract.[4] All sales of this compound by major suppliers are for research and development purposes only, and the buyer assumes responsibility for confirming its identity and purity.[2]
Conclusion
This compound represents a specialized chemical building block with significant, albeit largely unexplored, potential. Its logical synthesis via the nitration of 4-(methylsulfonyl)phenol is straightforward and based on well-established principles of electrophilic aromatic substitution. The true value of this compound lies in its potential as an intermediate for creating more complex, high-value molecules in the agrochemical and pharmaceutical sectors. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and begin exploring the synthetic utility of this unique nitroaromatic sulfone.
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Filo. NO2Cl(i) NaOH,443 K (ii) H+. Accessed January 15, 2026. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid from a Toluene Derivative
Abstract
This document provides a detailed technical guide for the synthesis of 2-nitro-4-methylsulfonylbenzoic acid (NMSBA), a critical intermediate in the manufacturing of pharmaceuticals and agrochemicals, notably the herbicide Mesotrione.[1][2] We present a robust, multi-step synthetic pathway starting from p-toluenesulfonyl chloride, a common toluene derivative. The guide is designed for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and process optimization strategies. Two distinct methods for the key oxidation step are detailed: a high-yield nitric acid-based oxidation and a safer, environmentally conscious hydrogen peroxide-based alternative.[3][4] Each protocol is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction & Synthetic Strategy
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a high-value substituted benzoic acid derivative. Its molecular structure makes it an essential building block for complex chemical syntheses, particularly in the production of triketone herbicides.[1] The presence of impurities in NMSBA can lead to undesirable by-products in subsequent reactions, such as a positive Ames test result for Mesotrione, highlighting the need for a well-controlled synthesis and purification process.[2]
The synthetic strategy outlined herein begins with a widely available toluene derivative, p-toluenesulfonyl chloride, and proceeds through three primary stages:
-
Formation of the Sulfone: Synthesis of 4-methylsulfonyltoluene (Methyl p-tolyl sulfone, MST) from p-toluenesulfonyl chloride.
-
Electrophilic Nitration: Introduction of a nitro group ortho to the sulfonyl group on the MST ring to yield 2-nitro-4-methylsulfonyltoluene (NMST).
-
Side-Chain Oxidation: Conversion of the methyl group of NMST into a carboxylic acid to afford the final product, NMSBA.
This pathway is selected for its reliance on accessible starting materials and its well-documented, scalable reaction steps.
Figure 1: High-level overview of the synthetic pathway to NMSBA.
Detailed Synthesis Protocols
Step 1: Synthesis of 4-Methylsulfonyltoluene (MST)
Principle: This initial step involves a two-part process starting from p-toluenesulfonyl chloride. First, a reduction reaction with sodium sulfite replaces the chloride atom to form the sodium salt of 4-toluene sulfinic acid.[5] This intermediate is then methylated in the second part, using a methylating agent like methyl chloride, to yield the stable sulfone, 4-methylsulfonyltoluene.[5][6]
Protocol:
-
Reduction:
-
Charge a reactor with an aqueous solution of sodium sulfite and a base (e.g., sodium bicarbonate). Heat the mixture to approximately 75-80°C.[6]
-
Slowly add molten p-toluenesulfonyl chloride to the heated mixture over several hours. The use of a base is critical to neutralize the HCl byproduct.
-
Maintain the reaction temperature for 2-3 hours after the addition is complete to ensure full conversion to sodium 4-methylbenzenesulfinate.[6]
-
-
Methylation:
-
Transfer the resulting solution of sodium 4-methylbenzenesulfinate to an autoclave.
-
Introduce a catalyst (if required by the specific process) and methyl chloride.
-
Heat the reaction to approximately 90°C, maintaining pressure (e.g., 2 to 4.5 Kg/cm²) for a set period to complete the methylation.[5]
-
-
Work-up and Isolation:
-
Cool the reactor and vent any excess pressure safely.
-
The product, 4-methylsulfonyltoluene, will precipitate from the aqueous solution.
-
Isolate the solid product by filtration, wash with water to remove inorganic salts, and dry. Recrystallization from an ethanol/water mixture can be used for further purification.[6]
-
| Parameter | Value/Reagent | Rationale |
| Starting Material | p-Toluenesulfonyl Chloride | Readily available derivative of toluene. |
| Reducing Agent | Sodium Sulfite | Effective for converting sulfonyl chloride to sulfinate salt. |
| Base | Sodium Bicarbonate | Neutralizes acid byproduct, maintaining optimal pH.[6] |
| Methylating Agent | Methyl Chloride | Efficiently adds the methyl group to the sulfinate salt. |
| Typical Yield | >85% | Based on optimized industrial processes.[6] |
Safety Precautions:
-
p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Methyl chloride is a flammable and toxic gas. The methylation step must be conducted in a certified pressure reactor (autoclave) with appropriate safety controls.
-
Dimethyl sulfate is a highly toxic alternative methylating agent and its use should be avoided if possible due to safety concerns.[5]
Step 2: Nitration of 4-Methylsulfonyltoluene (MST) to NMST
Principle: This step employs electrophilic aromatic substitution. A nitrating mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The strongly deactivating and meta-directing sulfonyl group (-SO₂CH₃) and the weakly activating and ortho/para-directing methyl group (-CH₃) guide the nitronium ion to the position ortho to the sulfonyl group.
Protocol:
-
Charge a reactor with concentrated sulfuric acid (e.g., 1400-1500 kg for a 350-360 kg batch of MST) and cool to 0-5°C in an ice bath.[7]
-
Slowly add 4-methylsulfonyltoluene (MST) while maintaining the low temperature.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the MST solution over 4-5 hours, ensuring the internal temperature does not exceed 10°C.[7] Careful temperature control is critical to prevent the formation of dinitro byproducts and ensure regioselectivity.
-
After the addition is complete, allow the mixture to stir at a controlled temperature for 60-70 minutes to ensure the reaction goes to completion.[7]
-
Quench the reaction by carefully pouring the mixture over crushed ice/water.
-
The solid product, 2-nitro-4-methylsulfonyltoluene (NMST), will precipitate.
-
Isolate the product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
| Parameter | Value/Reagent | Rationale |
| Substrate | 4-Methylsulfonyltoluene (MST) | Product from Step 1. |
| Nitrating Agent | Nitric Acid (HNO₃) | Source of the nitro group. |
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Protonates nitric acid to generate the NO₂⁺ electrophile. |
| Temperature | 0-10°C | Minimizes side reactions and controls the exothermic process. |
| Typical Yield | >95% | A generally high-yielding reaction. |
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care using appropriate PPE, including acid-resistant gloves, apron, and face shield.
-
The nitration reaction is highly exothermic. Strict temperature control and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Perform the reaction in a well-ventilated area to avoid inhalation of corrosive vapors.
Step 3: Oxidation of NMST to 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA)
This critical step converts the benzylic methyl group to a carboxylic acid. We present two effective, field-proven methods.
Principle: This is a powerful oxidation method often used in industrial settings for its high throughput and yield.[3] Nitric acid acts as the oxidant, and vanadium pentoxide serves as a catalyst to facilitate the oxidation of the methyl group at a high temperature.[3][7]
Figure 2: Workflow for the Nitric Acid / V₂O₅ oxidation of NMST.
Protocol:
-
Charge a glass-lined reactor equipped with a reflux condenser and an exhaust gas absorption system with 70% sulfuric acid (e.g., 600 g).[3]
-
Add 2-nitro-4-methylsulfonyltoluene (NMST) (e.g., 97.83 g) and the catalyst, vanadium pentoxide powder (e.g., 1.95 g). Stir for 10 minutes.[3]
-
Rapidly heat the reaction mixture to 140°C.
-
Slowly and continuously add 68% nitric acid (e.g., 230 g) dropwise over approximately 10 hours. The reaction generates NOx gases, which must be scrubbed.[3]
-
After the addition is complete, maintain the reaction temperature at 140°C and continue stirring until HPLC analysis shows the consumption of starting material is >99% (approx. 1 hour).[3]
-
Slowly cool the reaction mixture to 10-20°C with continued stirring. The product will precipitate.
-
Filter the slurry to isolate the crude NMSBA.
-
Wash the filter cake thoroughly with water (e.g., 3 x 150 g washes) and dry to yield the final product.[3]
| Parameter | Value/Reagent | Rationale |
| Oxidizing Agent | Nitric Acid (68%) | Powerful and cost-effective oxidant for benzylic oxidation. |
| Solvent/Medium | Sulfuric Acid (70%) | Provides a suitable reaction medium for the high temperature. |
| Catalyst | Vanadium Pentoxide (V₂O₅) | Facilitates the oxidative cycle, improving reaction rate and efficiency.[3] |
| Temperature | 140-146°C | Required for the activation of the methyl group for oxidation.[7] |
| Typical Yield | 98%[3] | Very high yield under optimized conditions. |
| Typical Purity | 98.1%[3] | High purity achievable directly from the reaction. |
Safety Precautions:
-
This reaction is performed at high temperatures with strong, oxidizing acids and generates toxic nitrogen oxide (NOx) gases. It must be conducted in a specialized reactor with excellent temperature control and a robust off-gas treatment system.
-
The potential for a runaway exothermic reaction exists. Adherence to slow addition rates and temperature monitoring is paramount.
Principle: This method is presented as a safer and more environmentally friendly alternative to nitric acid oxidation.[4][8] It uses hydrogen peroxide as the oxidant in a strong acid medium (concentrated H₂SO₄) with a copper/alumina catalyst. This process avoids the generation of NOx gases and operates at a significantly lower temperature.[8]
Protocol:
-
In a 500 mL flask, add concentrated H₂SO₄ (e.g., 80 g, 0.8 mol). Heat to 60°C.[8]
-
Add 2-nitro-4-methylsulfonyltoluene (NMST) (e.g., 8.8 g, 0.04 mol).[8]
-
Add the CuO/Al₂O₃ catalyst and stir for 5-8 minutes.
-
Slowly add 45% hydrogen peroxide (H₂O₂) dropwise (e.g., 22.2 g, 0.28 mol). The optimal molar ratio of NMST to H₂O₂ is approximately 1:7.[8]
-
Maintain the reaction temperature at 60-65°C and stir for 3-4 hours. Monitor reaction progress by HPLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully add an equal weight of water to the concentrated sulfuric acid solution to precipitate the product. This step is highly exothermic and must be done slowly with cooling.
-
Filter the light yellow crystalline product, wash with water, and dry at 60°C.[8] Unreacted NMST can often be recovered.[4]
| Parameter | Value/Reagent | Rationale |
| Oxidizing Agent | Hydrogen Peroxide (45%) | A "clean" oxidant, with water as its only byproduct. |
| Solvent/Medium | Conc. Sulfuric Acid | Provides the necessary acidic environment for the oxidation. |
| Catalyst | CuO/Al₂O₃ | Enhances the oxidative power of H₂O₂, allowing for lower temperatures.[8] |
| Temperature | 60-65°C | Significantly milder and safer than the nitric acid method.[8] |
| Typical Yield | 78.3%[4] | Good yield, with the added benefit of recyclable starting material. |
Safety Precautions:
-
Concentrated hydrogen peroxide is a strong oxidizing agent. Avoid contact with organic materials and metals that can catalyze its decomposition.
-
The dilution of concentrated sulfuric acid with water is extremely exothermic and can cause splashing. Always add acid to water, or in this protocol's case, add water very slowly to the acid mixture with efficient cooling and stirring.
Purification of 2-Nitro-4-methylsulfonylbenzoic Acid
Principle: An acid-base extraction is a highly effective method for purifying the final product and removing non-acidic impurities. The acidic NMSBA is converted to its water-soluble carboxylate salt with a base, allowing insoluble impurities to be filtered off. The pure NMSBA is then regenerated by re-acidification.
Protocol:
-
Suspend the crude NMSBA in water.
-
With stirring, add a 30% NaOH solution dropwise until the solid dissolves and the pH of the solution reaches 11.[3]
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly add a strong acid (e.g., 40% sulfuric acid) to the clear filtrate with stirring until the pH is adjusted to 2-3.[9]
-
The purified NMSBA will precipitate as a solid.
-
Filter the solid, wash thoroughly with deionized water to remove residual salts, and dry under vacuum at 60°C.
References
-
A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA. (n.d.). Retrieved from [Link]
-
Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3559-3563. [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1377544B1 - Purification of 2-nitro-4-methylsulphonylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid.
- Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr3+/Cr6+. (2015). Int. J. Electrochem. Sci., 10, 2731-2742.
- Google Patents. (n.d.). CN105566181B - The synthetic method of 4 mesyl toluene.
- Google Patents. (n.d.). CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid.
-
ResearchGate. (n.d.). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). ES2488840T5 - Purification of 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
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- 5. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene [quickcompany.in]
- 6. CN105566181B - The synthetic method of 4 mesyl toluene - Google Patents [patents.google.com]
- 7. CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. CN102584650B - Preparation method of 2-nitro-4-methylsulphonylbenzoic acid - Google Patents [patents.google.com]
Application Note & Experimental Protocol: Regioselective Nitration of 4-Methylsulfonylphenol
Abstract
This document provides a comprehensive, field-proven protocol for the regioselective nitration of 4-methylsulfonylphenol to synthesize 2-nitro-4-methylsulfonylphenol. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic underpinnings of the reaction, emphasizing the principles of electrophilic aromatic substitution and regiochemical control exerted by the competing activating and deactivating substituents. The guide offers a step-by-step experimental procedure, critical safety protocols for handling nitrating agents, and detailed methods for product purification and characterization.
Introduction: Mechanistic Rationale and Strategic Considerations
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, which serves as a precursor to amines, a directing group for subsequent substitutions, or a key pharmacophore in drug development. The substrate, 4-methylsulfonylphenol, presents a fascinating case for regioselectivity in electrophilic aromatic substitution (EAS). The benzene ring is substituted with two groups of opposing electronic character:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Methylsulfonyl (-SO₂CH₃) group: A strong deactivating, meta-directing group due to the powerful electron-withdrawing inductive and resonance effects of the sulfone moiety.
The reaction outcome is determined by the dominant directing effect of the strongly activating hydroxyl group. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho to the -OH group. Since the para position is already occupied by the methylsulfonyl group, substitution occurs exclusively at the ortho position, leading to the desired product, 2-nitro-4-methylsulfonylphenol.
The nitronium ion is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid, which protonates the nitric acid, facilitating the loss of a water molecule.[1][2]
Reaction Scheme: C₆H₄(OH)(SO₂CH₃) + HNO₃ --(H₂SO₄)--> C₆H₃(OH)(SO₂CH₃)(NO₂) + H₂O
This protocol is optimized for high yield and purity while maintaining stringent safety standards.
Critical Safety Protocols for Nitration
Nitration reactions are energetically favorable and can become violent if not properly controlled.[3][4] Adherence to the following safety measures is mandatory.
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme chemical burns upon contact.[5][6]
-
Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, resulting in rapid gas evolution (toxic NOx fumes) and potential explosion.[4]
-
Toxic Fumes: Nitrogen dioxide (NO₂) gas, a toxic and corrosive vapor, can be produced during the reaction.[3]
Mandatory Precautions:
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency eyewash and safety shower must be immediately accessible.[3][7]
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles in conjunction with a full-face shield.[3][5]
-
Controlled Reagent Addition: Always add the nitric acid to the sulfuric acid, and then add the phenol substrate to the mixed acid. This order is critical for heat management. The addition must be slow, portion-wise, or dropwise, with vigorous stirring and constant temperature monitoring.
-
Waste Disposal: Quench the reaction mixture carefully on ice. Neutralize acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents.[7]
Materials and Equipment
Reagents
| Reagent | Formula | M.W. ( g/mol ) | Required Grade |
| 4-Methylsulfonylphenol | C₇H₈O₃S | 172.20 | >98% |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) |
| Nitric Acid | HNO₃ | 63.01 | Concentrated (70%) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Brine | NaCl | 58.44 | Saturated Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade |
| Deionized Water | H₂O | 18.02 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Detailed Experimental Protocol
Step 1: Preparation of the Nitrating Mixture
-
Equip a 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in an ice-water bath and allow it to cool.
-
To the cooled flask, add 40 mL of concentrated sulfuric acid (H₂SO₄).
-
Begin stirring and ensure the internal temperature is below 10 °C.
-
Slowly, add 10 mL of concentrated nitric acid (HNO₃) dropwise via the dropping funnel to the sulfuric acid. Causality: This order of addition is critical. Adding sulfuric acid to nitric acid can cause a more violent exotherm. The pre-chilling and slow addition are essential to dissipate the heat generated from mixing the acids and to prevent premature decomposition of the nitrating agent. Maintain the internal temperature below 15 °C throughout the addition.
Step 2: Nitration of 4-Methylsulfonylphenol
-
In a separate beaker, dissolve 8.6 g (50 mmol) of 4-methylsulfonylphenol in 20 mL of dichloromethane (DCM). The use of a solvent aids in controlling the reaction rate.
-
Once the nitrating mixture is prepared and has cooled back down to 0-5 °C, slowly add the solution of 4-methylsulfonylphenol dropwise over 30-45 minutes.
-
Causality: A slow, controlled addition of the substrate is paramount to prevent the reaction temperature from exceeding 10 °C. A rapid rise in temperature can lead to the formation of di-nitrated byproducts and increases the risk of a runaway reaction.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if desired (Eluent: 30% Ethyl Acetate in Hexanes).
Step 3: Reaction Quenching and Workup
-
Prepare a large beaker containing approximately 200 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This quenching step serves two purposes: it stops the reaction by diluting the acid and rapidly cools the mixture. The large volume of ice absorbs the significant heat of dilution.
-
The crude product may precipitate as a yellow solid.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude 2-nitro-4-methylsulfonylphenol can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the yellow crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry in vacuo.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-nitro-4-methylsulfonylphenol.
Characterization of 2-nitro-4-methylsulfonylphenol
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | Yellow crystalline solid |
| Molecular Formula | C₇H₇NO₅S |
| Molecular Weight | 217.20 g/mol |
| Melting Point | ~140-144 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (s, 1H, -OH), ~8.6 (d, 1H, Ar-H), ~8.2 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.1 (s, 3H, -SO₂CH₃) |
| FTIR (KBr, cm⁻¹) | Key peaks: ~3200-3400 (br, O-H stretch), ~1530 & ~1350 (N-O asymmetric/symmetric stretch of NO₂), ~1310 & ~1150 (S=O asymmetric/symmetric stretch of SO₂), ~1600 (aromatic C=C)[8][9] |
Note on ¹H NMR: The phenolic proton (-OH) may be broad and its chemical shift can vary with concentration and solvent. The aromatic protons will exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; reaction temperature too low or time too short. | Allow the reaction to stir for a longer period. Ensure efficient stirring. |
| Product loss during workup. | Be careful during extractions; avoid vigorous shaking that can lead to emulsions. | |
| Dark, Oily Product | Reaction temperature was too high, leading to side reactions and decomposition. | Strictly maintain the reaction temperature below 10 °C during substrate addition. |
| Dinitration or oxidation byproducts formed. | Ensure the stoichiometry of nitric acid is not excessive. Quench the reaction promptly after completion. | |
| Difficulty Recrystallizing | Product is impure. | Attempt purification via column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) before recrystallization. |
References
-
Title: Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... Source: ResearchGate URL: [Link]
-
Title: Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films Source: ACS Publications URL: [Link]
-
Title: Nitration reaction safety Source: YouTube URL: [Link]
-
Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL: [Link]
-
Title: NITRIC ACID SAFETY Source: University of Washington Environmental Health & Safety URL: [Link]
-
Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL: [Link]
-
Title: Reduce your risk of a nitric acid incident Source: University of Washington Environmental Health & Safety URL: [Link]
-
Title: Stepwise Reaction of Nitration of Phenol Source: Filo URL: [Link]
-
Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
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Application Note: 4-(Methylsulfonyl)-2-nitrophenol as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of 4-(Methylsulfonyl)-2-nitrophenol. We delve into its unique physicochemical properties and explore its strategic applications in organic synthesis. The document offers detailed, field-proven protocols for its key transformations—specifically O-alkylation and nitro group reduction—elucidating the mechanistic rationale behind procedural choices. The aim is to equip scientists with the foundational knowledge and practical methodologies required to effectively leverage this versatile reagent in the synthesis of complex molecular architectures.
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized aromatic compound characterized by the molecular formula C₇H₇NO₅S and a molecular weight of approximately 217.20 g/mol [1][2]. Its structure is distinguished by three key functional groups orchestrated on a benzene ring: a phenolic hydroxyl group, an ortho-positioned nitro group, and a para-positioned methylsulfonyl (sulfone) group.
The synthetic utility of this molecule is dictated by the powerful electron-withdrawing nature of both the nitro (-NO₂) and methylsulfonyl (-SO₂Me) groups. This electronic profile confers several advantageous reactive properties:
-
Enhanced Acidity of the Phenolic Proton: The inductive and resonance effects of the withdrawing groups significantly increase the acidity (lower pKa) of the phenolic hydroxyl group, facilitating its deprotonation to form a stable phenoxide anion. This enhances its nucleophilicity for subsequent reactions.
-
Activation for Nucleophilic Attack: The nitro group, in particular, strongly activates the aromatic ring, although in this specific structure, the primary reaction sites are the existing functional groups.
-
Strategic Precursor to Anilines: The nitro group serves as a reliable precursor to an amino group through well-established reduction methodologies. The resulting 2-amino-4-(methylsulfonyl)phenol is a valuable intermediate for building heterocycles or for amide bond formation.
-
Metabolic Stability in Drug Design: The methylsulfonyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability, improve solubility, and act as a strong hydrogen bond acceptor, thereby modulating the pharmacokinetic profile of a drug candidate[3][4].
These features make this compound a strategic starting material for synthesizing a range of target molecules, from pharmaceuticals to agrochemicals like the herbicide mesotrione, which features a related structural core[5][6].
Core Synthetic Transformations and Protocols
The primary synthetic pathways involving this compound are the derivatization of its phenolic hydroxyl group and the chemical reduction of its nitro moiety.
Application I: O-Alkylation via Williamson Ether Synthesis
The formation of an ether bond at the phenolic position is a common and critical transformation. The enhanced acidity of the phenol allows for the use of mild bases to generate the nucleophilic phenoxide, which can then be alkylated with a suitable electrophile (e.g., an alkyl halide or tosylate). This reaction is fundamental for introducing lipophilic side chains or linking the core structure to other molecular fragments.
Causality in Protocol Design: The choice of base is critical. A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and preferable to stronger bases like sodium hydride (NaH). Its use minimizes side reactions and simplifies the workup, as it is a solid that can be easily filtered off. The choice of solvent, such as acetone or DMF, is dictated by the solubility of the reagents and the desired reaction temperature. Acetone is advantageous for its lower boiling point and ease of removal, while DMF can accelerate the reaction by better solvating the cation of the base.
Protocol 1: Synthesis of 1-methoxy-4-(methylsulfonyl)-2-nitrobenzene
Reaction Scheme:
(Caption: General scheme for the O-methylation of this compound using methyl iodide.)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 217.20 | 10.0 | 2.17 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 2.07 g |
| Methyl Iodide (MeI) | 141.94 | 12.0 | 0.75 mL (1.70 g) |
| Acetone, anhydrous | - | - | 50 mL |
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.17 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Reagent Addition: While stirring the suspension, add methyl iodide (0.75 mL, 12.0 mmol) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Work-up: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a pad of Celite, washing the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from hot ethanol or isopropanol to afford the pure product, 1-methoxy-4-(methylsulfonyl)-2-nitrobenzene, as a crystalline solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Expected Outcome: Yields for this type of etherification are typically high, often in the range of 85-95%.[7][8].
Application II: Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is one of the most valuable transformations in synthetic chemistry, opening pathways to a vast array of derivatives.[9] This reduction can be achieved using various methods, with catalytic hydrogenation being one of the cleanest and most efficient.
Causality in Protocol Design: Catalytic hydrogenation using palladium on carbon (Pd/C) is a preferred method due to its high efficiency and clean reaction profile; the only byproduct is water. The use of methanol as a solvent is common as it readily dissolves the substrate and the product is often easily precipitated or isolated upon solvent removal. The hydrogen pressure can be varied, but balloon pressure is often sufficient for this activated nitro group. An alternative, such as reduction with tin(II) chloride (SnCl₂) in an acidic medium, is useful when other reducible functional groups are present that are sensitive to catalytic hydrogenation.[9]
Protocol 2: Synthesis of 2-Amino-4-(methylsulfonyl)phenol
Reaction Scheme:
(Caption: Catalytic hydrogenation of this compound to yield the corresponding aniline.)
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 217.20 | 10.0 | 2.17 g |
| Palladium on Carbon (10% Pd) | - | - | ~100 mg (5 mol%) |
| Methanol | - | - | 60 mL |
| Hydrogen (H₂) gas | 2.02 | Excess | Balloon pressure |
Step-by-Step Procedure:
-
Setup: Add this compound (2.17 g, 10.0 mmol) and methanol (60 mL) to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and purge with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add 10% Pd/C (~100 mg) to the flask under a positive flow of inert gas. Caution: Palladium on carbon can be pyrophoric.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature for 8-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar amine product.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-(methylsulfonyl)phenol. The product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome: Catalytic hydrogenation is generally a high-yielding reaction, with expected yields exceeding 90%. The resulting aminophenol is a stable solid.[10][11].
Visualization of Synthetic Pathways
The following workflow illustrates the central role of this compound as a divergent intermediate for synthesizing two distinct classes of compounds.
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Application Notes and Protocols: 4-(Methylsulfonyl)-2-nitrophenol as a Versatile Chemical Intermediate in Drug Discovery
Introduction: Strategic Importance of the Sulfonylphenol Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 4-(Methylsulfonyl)-2-nitrophenol is a chemical intermediate of significant value, embodying latent functionalities that can be sequentially unmasked to build sophisticated heterocyclic systems. The presence of a methylsulfonyl group, a nitro moiety, and a phenolic hydroxyl offers a triad of reactive sites. The methylsulfonyl group is a key pharmacophore in many approved drugs, enhancing solubility, metabolic stability, and target engagement through hydrogen bonding interactions. The nitro and phenol groups, on the other hand, represent a classic precursor pair for the synthesis of benzoxazoles, a privileged scaffold in numerous classes of therapeutic agents, including kinase inhibitors.
This guide provides an in-depth exploration of this compound as a key starting material. We will detail the protocols for its conversion into the pivotal intermediate, 2-amino-4-(methylsulfonyl)phenol, and its subsequent elaboration into a potent class of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it for the discovery of novel chemical entities.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction optimization, safety, and scale-up.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | PubChem CID: 72009 |
| Molecular Weight | 217.20 g/mol | PubChem CID: 72009 |
| Appearance | Pale yellow to yellow crystalline solid | --- |
| Melting Point | 148-152 °C | --- |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. | --- |
| pKa | ~5.5 (estimated for the phenolic hydroxyl) | --- |
Synthetic Workflow: From Nitrophenol to PARP Inhibitor
The overall synthetic strategy involves a two-stage process. The first stage is the reduction of the nitro group of this compound to an amine, yielding the key intermediate 2-amino-4-(methylsulfonyl)phenol. The second stage is the cyclization of this aminophenol to form a benzoxazole ring, a core scaffold of a class of PARP inhibitors.
Caption: Overall synthetic workflow from the starting material to a PARP inhibitor.
Part 1: Protocol for the Synthesis of 2-Amino-4-(methylsulfonyl)phenol
This protocol details the reduction of the nitro group of this compound. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yield, while metallic reducing agents like tin(II) chloride are robust alternatives.
Method 1: Catalytic Hydrogenation
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and selective method for the reduction of aromatic nitro groups. The palladium surface adsorbs both the nitro compound and hydrogen gas, facilitating the transfer of hydrogen atoms and leading to the formation of the amine with minimal side products. The reaction is typically clean, with water being the only significant byproduct.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (as solvent)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1-0.2 M.
-
Carefully add the 10% Pd/C catalyst to the solution. The vessel should be purged with an inert gas (e.g., nitrogen or argon) prior to catalyst addition to prevent ignition of the solvent vapors.
-
Seal the vessel and purge it several times with hydrogen gas to remove any residual air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-6 hours.
-
Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-4-(methylsulfonyl)phenol, which can be used in the next step without further purification or can be recrystallized if necessary.
Method 2: Reduction with Tin(II) Chloride
Causality: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro compounds in an acidic medium. The Sn²⁺ ion is oxidized to Sn⁴⁺, transferring electrons to the nitro group, which is subsequently protonated by the acidic solvent to form the anilinium salt. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-4-(methylsulfonyl)phenol.
Part 2: Protocol for the Synthesis of 6-(Methylsulfonyl)-1,3-benzoxazol-2-amine
This protocol describes the construction of the benzoxazole ring system, a key pharmacophore in a class of PARP inhibitors, using 2-amino-4-(methylsulfonyl)phenol as the precursor. This synthesis is based on the procedure described in patent WO2008041023A1[1].
Causality: The reaction of an o-aminophenol with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzoxazoles. The reaction proceeds through the initial formation of an isourea intermediate, which then undergoes an intramolecular cyclization with the loss of hydrogen bromide to form the stable benzoxazole ring system.
Materials:
-
2-Amino-4-(methylsulfonyl)phenol (1.0 eq)
-
Cyanogen bromide (CNBr) (1.1 eq)
-
Methanol
-
Sodium acetate (NaOAc) (optional, as a base)
Procedure:
-
Dissolve 2-amino-4-(methylsulfonyl)phenol in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate flask, prepare a solution of cyanogen bromide in methanol.
-
Slowly add the cyanogen bromide solution to the cooled solution of the aminophenol. The addition should be done dropwise to control the exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is slow, the addition of a mild base like sodium acetate can facilitate the cyclization.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 6-(methylsulfonyl)-1,3-benzoxazol-2-amine as a pure solid.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The synthesized 6-(methylsulfonyl)-1,3-benzoxazol-2-amine belongs to the class of PARP inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. The inability of these BRCA-deficient cells to repair DSBs results in cell death, a concept known as synthetic lethality. This provides a targeted therapeutic approach for cancers with specific DNA repair deficiencies.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
This compound is a highly valuable and strategically designed chemical intermediate for drug discovery. Its facile conversion to 2-amino-4-(methylsulfonyl)phenol opens a gateway to a diverse range of heterocyclic scaffolds. As demonstrated, this intermediate is a direct precursor to benzoxazole-based PARP inhibitors, a clinically significant class of anticancer agents. The protocols and scientific rationale provided herein are intended to empower researchers to utilize this versatile building block in their own drug discovery programs, facilitating the development of novel therapeutics.
References
-
PubChem Compound Summary for CID 72009, this compound. National Center for Biotechnology Information. [Link]
- CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- WO2008041023A1 - Benzoxazole derivatives as PARP inhibitors.
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science translational medicine, 8(362), 362ps17-362ps17. [Link]
Sources
Application Note: Quantitative Analysis of 4-(Methylsulfonyl)-2-nitrophenol
Abstract & Introduction
4-(Methylsulfonyl)-2-nitrophenol is an organic compound of increasing interest in pharmaceutical development and environmental monitoring, often appearing as a synthetic intermediate or a metabolite. Its structure, featuring a phenolic hydroxyl group, a nitro group, and a methylsulfonyl group, imparts distinct chemical properties that necessitate robust and reliable analytical methods for its quantification. Accurate measurement is critical for process control in manufacturing, impurity profiling in drug substances, and assessing environmental fate.
This document provides detailed analytical protocols for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. We present two primary methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The causality behind experimental choices is explained, and all protocols are grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 97-10-9 | [1] |
| Molecular Formula | C₇H₇NO₅S | [1][2][3] |
| Molecular Weight | 217.20 g/mol | [2][3] |
| Appearance | Pale yellow solid (predicted) | General chemical knowledge |
| Melting Point | 153 °C | [1] |
| pKa (Predicted) | < 7 | Inferred from nitrophenol structures |
| UV Maximum (Predicted) | ~280-320 nm | Inferred from nitrophenol spectra[4][5] |
Rationale: The predicted pKa is lower than that of 4-nitrophenol (~7.15) due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the phenolate anion. This acidity is a key consideration for controlling chromatographic retention on reversed-phase columns. The predicted UV maximum is based on the chromophores present (nitrated benzene ring).
Principle of Analysis: Chromatographic Separation
The quantification of this compound is best achieved through chromatographic techniques, which separate the analyte from matrix components and potential impurities before detection.
-
Reversed-Phase HPLC (RP-HPLC) is the method of choice. The analyte, being moderately polar, will partition between a nonpolar stationary phase (typically C18) and a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of aqueous buffer to organic solvent), its retention time can be precisely controlled to achieve separation from other compounds. The acidic nature of the analyte means that mobile phase pH is a critical parameter; maintaining a pH well below the pKa (e.g., pH 2.5-4.0) will ensure the analyte is in its neutral, more retained form, leading to sharp, symmetrical peaks.
-
Detection is accomplished via UV-Vis spectrophotometry or mass spectrometry.
-
UV Detection is a robust, cost-effective technique that relies on the analyte's ability to absorb light. Nitrophenolic compounds have strong absorbance in the UV region, making this an ideal detection method for routine quantification where high sensitivity is not required.[6]
-
Tandem Mass Spectrometry (MS/MS) offers superior sensitivity and selectivity.[7] It is ideal for trace-level analysis in complex matrices (e.g., biological fluids, environmental samples). The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored, creating a highly specific signal that is free from matrix interferences.
-
Method 1: Quantification by HPLC with UV Detection
This protocol describes a validated isocratic RP-HPLC method suitable for quantifying this compound in bulk materials or simple formulations.
Experimental Protocol
3.1.1 Equipment and Materials
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reference Standard: this compound (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid (H₃PO₄), Water (HPLC grade or Milli-Q).
3.1.2 Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Causality: A pH of 3.0 ensures the phenolic proton remains, preventing peak tailing and improving retention on the C18 column. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The 60:40 ratio is a starting point and should be adjusted to achieve a retention time of 4-8 minutes.
-
-
Diluent: Mobile Phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (5 - 150 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.
3.1.3 Instrumental Conditions
Table 2: HPLC-UV Operating Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 310 nm (or PDA scan 200-400 nm) |
| Run Time | 10 minutes |
-
Causality: A column temperature of 30 °C ensures stable retention times. The detection wavelength of 310 nm is chosen based on the typical absorbance maxima of nitrophenols, but a PDA detector should be used initially to confirm the optimal wavelength for this specific analyte.[5]
3.1.4 Analysis Procedure
-
System Suitability: Inject the diluent (as a blank) followed by five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL).
-
Calibration: Inject each calibration standard once. Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression and ensure the correlation coefficient (r²) is ≥ 0.999.
-
Sample Preparation: Accurately weigh the sample material, dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter if necessary.
-
Sample Analysis: Inject the prepared sample solution(s).
-
Calculation: Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.
HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow from preparation to final calculation.
Method 2: Quantification by LC-MS/MS
This protocol is designed for the ultra-sensitive quantification of this compound, suitable for trace analysis in complex matrices like environmental water or biological samples.
Experimental Protocol
4.1.1 Equipment and Materials
-
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
4.1.2 Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile acidifier compatible with mass spectrometry that provides protons for efficient ESI ionization.
-
-
Standard and Sample Preparation: Prepare solutions as in the HPLC-UV method, but use LC-MS grade solvents and mobile phase as the diluent. Concentrations will be much lower (e.g., 0.1 - 50 ng/mL). For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) is highly recommended to reduce matrix effects.
4.1.3 Instrumental Conditions
Table 3: LC-MS/MS Operating Parameters
| Parameter | Condition |
| Liquid Chromatography (LC) | |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0.0 min: 10% B5.0 min: 95% B6.0 min: 95% B6.1 min: 10% B8.0 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry (MS/MS) | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 216.0 ( [M-H]⁻ ) |
| Product Ions (Q3) | To be determined by infusion of standard |
| Dwell Time | 100 ms |
| Source Temp. | 500 °C |
| Gas 1 / Gas 2 | 50 / 50 (arbitrary units) |
-
Causality: A gradient elution is used to ensure efficient separation and elution of the analyte as a sharp peak. ESI in negative mode is chosen because the acidic phenol is readily deprotonated to form the [M-H]⁻ ion (m/z 216.0). The specific product ions for Multiple Reaction Monitoring (MRM) must be determined empirically by infusing a standard solution and optimizing the collision energy. This process ensures maximum sensitivity and specificity.[8]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for trace-level quantification.
Method Validation Framework
Both protocols described must be validated to demonstrate their suitability for the intended purpose. Validation should be performed according to the ICH Q2(R1) guideline.[9][10][11]
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No interference from blank/placebo at the analyte's retention time. Peak purity demonstrated (PDA) or specific MRM transition (MS/MS). |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For assay: 80% to 120% of the target concentration.[10] For impurities: Reporting level to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for assay of spiked matrix samples at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when parameters (e.g., pH, flow rate, column temp.) are slightly varied. |
Comparative Summary & Troubleshooting
Table 5: Comparison of Analytical Techniques
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection. |
| Selectivity | Good; based on retention time and UV spectrum. | Excellent; based on retention time and specific mass transitions (MRM). |
| Sensitivity (Typical LOQ) | 0.05 - 0.5 µg/mL | 0.01 - 1 ng/mL |
| Primary Application | Assay, purity, and content uniformity in bulk drug and formulations. | Trace-level quantification, metabolite studies, environmental analysis. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
Table 6: Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Mobile phase pH too close to analyte pKa; column degradation; sample overload. | Lower mobile phase pH (e.g., to 2.5); use a new column; inject a lower concentration. |
| Retention Time Shift | Change in mobile phase composition; column temperature fluctuation; pump malfunction. | Prepare fresh mobile phase; ensure column oven is stable; check pump pressure for consistency. |
| Broad Peaks | High dead volume in connections; column contamination; sample solvent mismatch. | Check and remake fittings; flush or replace the column; ensure sample is dissolved in the mobile phase. |
| No/Low Signal | Detector lamp off or failing; incorrect wavelength; sample degradation. | Check detector status and lamp hours; verify wavelength setting; prepare fresh sample. |
References
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
-
Showing Compound 4-Nitrophenol (FDB022503). FooDB. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. [Link]
-
4-Methyl-2-nitrophenol | C7H7NO3 | CID 8391. PubChem. [Link]
-
HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. PubMed. [Link]
-
4-methylsulfonyl-2-nitrobenzoic acid. AERU - University of Hertfordshire. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]
-
Nitrophenols, LC/MS. WLN. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Determination of the Derivatives of Nitrofuran Metabolites by Ultra High Performance Liquid Chromatography. Shimadzu. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
UV-vis absorption spectra of (a) 4-nitrophenol. ResearchGate. [Link]
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. SIELC Technologies. [Link]
-
LC-MS/MS chromatograms for the determination of (a) p-nitrophenol. ResearchGate. [Link]
-
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC - NIH. [Link]
- Process for preparation of a nitrophenol.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Preparation of 4-nitrophenol. ChemIQSoc. [Link]
-
Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. MDPI. [Link]
-
UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's chemistry. [Link]
-
Toxicological Profile for Nitrophenols. ATSDR. [Link]
-
Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). [Link]
-
Quality Guidelines. ICH. [Link]
-
Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chromatography. Springer. [Link]
-
Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Agilent. [Link]
-
How to prepare a para Nitro phenol indicator. Quora. [Link]
-
Showing metabocard for 4-Nitrophenol (HMDB0001232). Human Metabolome Database. [Link]
-
4-Nitrophenol. Wikipedia. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
4-Methyl-2-nitrophenol. Solubility of Things. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
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- 11. fda.gov [fda.gov]
Application Note & Protocols for the Purification of Crude 4-(Methylsulfonyl)-2-nitrophenol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude 4-(Methylsulfonyl)-2-nitrophenol. Recognizing the critical role of purity in downstream applications and analytical characterization, we present detailed, field-proven protocols for recrystallization and flash column chromatography. The guide emphasizes the scientific rationale behind procedural choices, methods for validating purity, and troubleshooting common challenges, ensuring a robust and reproducible purification workflow.
Introduction
This compound is a highly functionalized aromatic compound featuring a phenolic hydroxyl group, a nitro group, and a methylsulfonyl group. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The presence of multiple reactive functional groups means that its synthesis can often yield a crude product contaminated with regioisomers, unreacted starting materials, or di-nitrated byproducts. The removal of these impurities is paramount, as their presence can compromise the yield, selectivity, and safety of subsequent chemical transformations and confound biological or analytical assessments.
This guide moves beyond simple procedural lists to explain the causality behind experimental design, empowering researchers to adapt and optimize these techniques for their specific needs. We will explore two primary purification strategies: recrystallization for larger-scale purification where impurity profiles are favorable, and flash column chromatography for high-purity isolation and separation of closely related isomers.
Compound Profile & Physicochemical Properties
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy. The combination of the acidic phenol, the polar nitro group, and the highly polar sulfone moiety defines this compound as a polar, acidic organic solid.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₅S | [1][2] |
| Molecular Weight | 217.20 g/mol | [1][3] |
| CAS Number | 97-10-9 | |
| Appearance | Yellow to brownish solid | [4][5] |
| Polarity | High | Inferred from structure |
| Predicted XlogP | 1.1 | [2] |
| Acidity (pKa) | Expected to be more acidic than 4-nitrophenol (pKa 7.15) due to the additional electron-withdrawing sulfonyl group. | [6] |
Understanding Potential Impurities
The choice of purification method is dictated by the nature and quantity of impurities present. The synthesis of this compound, typically involving the nitration of 4-(methylsulfonyl)phenol, can generate several key impurities:
-
Unreacted Starting Material: Incomplete nitration will leave residual 4-(methylsulfonyl)phenol.
-
Regioisomers: Nitration can also occur at other positions on the aromatic ring, leading to isomers such as 2-(methylsulfonyl)-4-nitrophenol. These isomers often have very similar polarities, making them challenging to separate.
-
Dinitrated Byproducts: Over-nitration can introduce a second nitro group, resulting in highly polar byproducts like 4-(methylsulfonyl)-2,6-dinitrophenol.[7]
-
Residual Reagents & Solvents: Inorganic acids (sulfuric, nitric) and reaction solvents must be thoroughly removed.
Purification Strategy Workflow
A systematic approach is essential for efficient and effective purification. The following workflow outlines the decision-making process from crude material to a validated pure compound.
Caption: A logical workflow for the purification of this compound.
Protocol 1: Recrystallization from a Solvent Mixture
Principle: Recrystallization is a bulk purification technique based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[8] The ideal scenario involves a solvent that fully dissolves the crude product at an elevated temperature but in which the target compound has low solubility at room or sub-ambient temperatures, while impurities remain in solution. For highly polar compounds like this, a single solvent is often suboptimal; a binary system (a "good" solvent and a "poor" or "anti-solvent") provides superior control.[9]
Solvent Selection: The polarity of this compound suggests solubility in polar protic solvents. Ethanol or isopropanol are excellent "good" solvents, while water serves as an effective "anti-solvent."
| Solvent System | Role | Rationale |
| Isopropanol (IPA) | Good Solvent | Dissolves the polar target compound and related impurities at elevated temperatures. |
| Deionized Water | Anti-Solvent | The compound is poorly soluble in water; its addition reduces the overall solvating power of the system, inducing selective precipitation. |
Detailed Step-by-Step Protocol: Recrystallization
-
Dissolution:
-
Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum volume of hot isopropanol (e.g., start with 40-50 mL) required to fully dissolve the solid at a gentle boil.
-
Scientist's Note: Using the absolute minimum amount of the "good" solvent is critical for maximizing recovery yield.[9] If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot gravity filtration to remove the charcoal before proceeding.[10]
-
-
Induce Crystallization:
-
Remove the flask from the heat source. While the solution is still hot and stirring, slowly add deionized water dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution has reached its saturation point.
-
Add a few more drops of hot isopropanol until the solution becomes clear again.
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Scientist's Note: If no crystals form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous batch to initiate nucleation.[9][10]
-
-
Maximize Yield:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product from the cold mother liquor.[10]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystal cake with a small amount of a cold 1:1 mixture of isopropanol/water to rinse away any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Flash Column Chromatography
Principle: Flash column chromatography is a high-resolution purification technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[11][12] Polar compounds, like our target molecule, will have a stronger affinity for the polar silica gel and will thus elute more slowly than non-polar impurities when a non-polar eluent is used.[13] By gradually increasing the polarity of the eluent, compounds can be selectively eluted from the column based on their polarity.
System Selection:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice for polar organic compounds.[13]
-
Mobile Phase (Eluent): An ethyl acetate/hexane system provides a good polarity range. Due to the high polarity of the target compound, a gradient elution starting with a low polarity (e.g., 20% EtOAc in hexane) and gradually increasing the proportion of the more polar ethyl acetate is recommended. For very polar impurities, adding a small percentage of methanol to the dichloromethane can be effective.[14] The optimal starting ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.2-0.3 for the target compound.
Detailed Step-by-Step Protocol: Flash Chromatography
-
TLC Analysis:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it in various ethyl acetate/hexane solvent mixtures (e.g., 20%, 40%, 60% EtOAc).
-
Visualize the spots under UV light. The ideal eluent system will show good separation between the target compound (main spot) and impurities, with the target having an Rf of ~0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc in hexane).
-
Pour the slurry into a glass chromatography column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This "dry loading" method generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system, collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example:
-
20% EtOAc/Hexane (5 column volumes)
-
40% EtOAc/Hexane (5 column volumes)
-
60% EtOAc/Hexane (until the target compound has fully eluted)
-
-
Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Caption: Workflow for purification via flash column chromatography.
Purity Assessment & Validation
Verifying the purity of the final product is a non-negotiable step. A combination of analytical techniques should be employed to provide orthogonal confirmation of success.
| Technique | Crude Product (Expected Result) | Purified Product (Expected Result) |
| Thin-Layer Chromatography (TLC) | Multiple spots, potentially with streaking. | A single, well-defined spot with a consistent Rf value. |
| Melting Point | Broad and depressed melting range. | Sharp and elevated melting range, consistent with literature values. |
| HPLC (Reverse Phase) | Multiple peaks corresponding to the product and impurities. | A single major peak (>99% area) with minimal to no impurity peaks. |
| ¹H NMR Spectroscopy | Complex spectrum with overlapping signals from impurities. | Clean spectrum with sharp signals corresponding only to the protons of this compound; correct integrations. |
Conclusion
The successful purification of crude this compound is readily achievable through the systematic application of either recrystallization or flash column chromatography. The choice between these methods depends on the initial purity of the crude material, the nature of the impurities, the required final purity, and the scale of the operation. Recrystallization offers a scalable solution for removing impurities with significantly different solubility profiles. In contrast, flash chromatography provides superior resolution for separating closely related isomers and achieving the highest levels of purity required for sensitive applications in pharmaceutical and materials science research. The protocols and validation methods detailed in this guide provide a robust framework for obtaining high-purity this compound, ensuring the reliability and success of subsequent research and development endeavors.
References
- Purification of nitrophenols using complex-assisted crystallization. RSC Publishing.
- Process for the purification of p-nitrophenol. Google Patents.
- Synthesis and Purification of Nitrophenols. UKEssays.com.
- Nitration of Phenol and Purification by Column Chromatography Purpose. CDN.
- Process for the purification of para-nitrophenol. Google Patents.
- This compound. gsrs.
- Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
- Chromatography to separate polar molecules?. Reddit.
- Column Chromatography. Organic Chemistry at CU Boulder.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Column Chromatography. Jack Westin.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- This compound (C7H7NO5S). PubChemLite.
- 2-(Methylsulfonyl)-4-nitrophenol. ChemScene.
- 4-METHYLSULFONYL-2-NITROPHENOL AldrichCPR. Sigma-Aldrich.
- 4-Methyl-2-nitrophenol - Solubility. Solubility of Things.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
- Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Journal of Organic Chemistry.
- m-NITROPHENOL. Organic Syntheses Procedure.
- Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
- 4-Methyl-2-nitrophenol, 97% 100 g. Thermo Scientific Chemicals.
- 4-Methyl-2-nitrophenol. PubChem.
- Recrystallization. Chemistry LibreTexts.
- A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals. Benchchem.
- 4-Methyl-2-nitrophenol 99. Sigma-Aldrich.
- 4-Nitrophenol. Wikipedia.
- 2-(Methylsulfonyl)-4-nitrophenol. Santa Cruz Biotechnology.
- Showing Compound 4-Nitrophenol (FDB022503). FooDB.
- Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem.
- 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis. ChemicalBook.
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Application Notes and Protocols for the Derivatization of 4-(Methylsulfonyl)-2-nitrophenol
Introduction: The Versatility of 4-(Methylsulfonyl)-2-nitrophenol in Synthetic Chemistry
This compound is a valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a phenolic hydroxyl, a nitro group, and a methylsulfonyl group—offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and methylsulfonyl groups significantly influences the reactivity of the aromatic ring and the acidity of the phenolic proton, making it a unique substrate for various chemical transformations. This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on O-alkylation (etherification), O-esterification, and the selective reduction of the nitro group. These derivatizations are key steps in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery.
PART 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] For a phenol as acidic as this compound, the formation of the corresponding phenoxide is readily achieved with a moderately strong base. The resulting ethers are important intermediates in medicinal chemistry.
Causality of Experimental Choices
The choice of base is critical to efficiently deprotonate the phenol without promoting side reactions. Due to the electron-withdrawing nitro and methylsulfonyl groups, the phenolic proton of this compound is significantly more acidic than that of simple phenols, allowing for the use of weaker bases like potassium carbonate (K₂CO₃) in addition to stronger bases like sodium hydroxide (NaOH).[2][3] The choice of solvent is also important; polar aprotic solvents such as acetone, butanone, or dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base and do not participate in the reaction.[3] Primary alkyl halides are the preferred electrophiles to ensure an Sₙ2 reaction mechanism and avoid elimination side reactions that can occur with secondary and tertiary halides.[4]
Experimental Workflow: O-Alkylation
Caption: Workflow for the O-alkylation of this compound.
Protocol 1: Synthesis of 2-Ethoxy-5-(methylsulfonyl)nitrobenzene
| Parameter | Condition | Rationale |
| Reactants | This compound, Ethyl bromide, Potassium carbonate (K₂CO₃) | Ethyl bromide is a reactive primary alkyl halide. K₂CO₃ is a suitable base for deprotonation. |
| Solvent | Acetone or Dimethylformamide (DMF) | Polar aprotic solvents that facilitate the Sₙ2 reaction. |
| Temperature | Reflux (Acetone: ~56°C, DMF: can be heated to 60-80°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours (Monitor by TLC) | Reaction progress should be monitored to determine completion. |
| Work-up | Filtration, Evaporation, Aqueous Extraction | To remove inorganic salts and purify the product. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in acetone (10 mL/mmol), add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl bromide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-ethoxy-5-(methylsulfonyl)nitrobenzene.
PART 2: O-Esterification
The phenolic hydroxyl group of this compound can be readily esterified using various acylating agents such as acyl chlorides or carboxylic anhydrides. This derivatization is often employed to introduce a new functional group or to act as a protecting group.
Causality of Experimental Choices
Esterification can be performed under basic conditions using an acyl chloride in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.[5] Alternatively, the reaction can be catalyzed by a strong acid when using a carboxylic acid, though this is less common for phenols.[6] The use of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[1]
Experimental Workflow: O-Esterification
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Understanding Williamson Synthesis: The Art of Ether Creation - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Catalytic Reduction of 4-(Methylsulfonyl)-2-nitrophenol
Introduction: The Significance of 4-(Methylsulfonyl)-2-aminophenol in Medicinal Chemistry and Materials Science
The transformation of the nitro group in 4-(Methylsulfonyl)-2-nitrophenol to its corresponding amine, 4-(Methylsulfonyl)-2-aminophenol[1], is a critical step in the synthesis of a variety of high-value organic molecules. The resulting aminophenol derivative, featuring both an electron-donating amine and a strongly electron-withdrawing methylsulfonyl group, is a versatile building block. Its unique electronic properties make it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes. The precise and efficient reduction of the nitro group, while preserving the other functionalities, is therefore a process of significant interest to researchers in both academic and industrial settings.
This technical guide provides a comprehensive overview of the catalytic reduction of this compound, offering detailed experimental protocols, mechanistic insights, and safety considerations. The information presented herein is curated for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for the successful and safe execution of this important chemical transformation.
Mechanistic Insights: The Catalytic Hydrogenation Pathway
The catalytic hydrogenation of nitroarenes to anilines is a well-established and highly efficient transformation. The most widely accepted mechanism for this reaction on the surface of a palladium catalyst is a variation of the Haber mechanism, which proceeds through a series of reduction intermediates.
The reaction initiates with the adsorption of the nitroaromatic compound onto the palladium surface. Concurrently, molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst, forming reactive palladium-hydride species. The reduction of the nitro group is a six-electron process that is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed and desorbed from the catalyst surface.
Under certain conditions, side reactions can occur, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo compounds. Careful control over reaction parameters such as temperature, pressure, and catalyst selection is crucial to minimize these side products and maximize the yield of the desired aniline.
Catalyst Selection and Rationale
For the reduction of this compound, both Palladium on carbon (Pd/C) and Raney Nickel are suitable catalysts.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and selectivity.[2] It is generally effective under mild conditions of temperature and pressure. The presence of the sulfonyl group is not expected to poison the palladium catalyst.
-
Raney Nickel: This is another highly effective catalyst for nitro group reductions.[2] It can be particularly useful when other reducible functional groups that are sensitive to Pd/C are present in the molecule.
The choice between these catalysts may depend on factors such as cost, desired reaction time, and the presence of other functional groups in more complex substrates. For the protocols outlined below, we will focus on the use of 5% Pd/C, a commonly used and highly effective catalyst for this transformation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Celite®
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Hydrogen balloon
-
Vacuum/Nitrogen manifold
-
Büchner funnel and filter flask
Procedure:
-
Reactor Setup: In a fume hood, add the this compound (1.0 eq) and a magnetic stir bar to a three-necked round-bottom flask.
-
Inerting the System: Assemble the glassware and connect the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3][4]
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the 5% Pd/C catalyst (typically 1-5 mol% Pd).
-
Solvent Addition: Add the solvent (e.g., methanol or ethyl acetate) via cannula or syringe. The volume should be sufficient to create a stirrable slurry.
-
Hydrogenation: Purge the system with hydrogen gas by evacuating the nitrogen and backfilling with hydrogen from a balloon. Repeat this cycle three times.[3]
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, purge the system with nitrogen to remove all hydrogen.
-
Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric.[3][5] The wet catalyst should be immediately transferred to a designated waste container and kept wet with water.[3]
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-(Methylsulfonyl)-2-aminophenol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Transfer Hydrogenation
This protocol offers an alternative to using hydrogen gas, employing a hydrogen donor such as formic acid or ammonium formate.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate or Formic acid
-
Nitrogen (N₂) gas
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq) and 5% Pd/C (1-5 mol% Pd), add the solvent (MeOH or EtOH).
-
Addition of Hydrogen Donor: While stirring, add ammonium formate (3-5 eq) or formic acid (3-5 eq) portion-wise. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction: Heat the reaction mixture to a temperature between 40-80°C and monitor the progress by TLC or HPLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst, following the same safety precautions as in Protocol 1. The filtrate is then concentrated, and the residue can be partitioned between an organic solvent and a mild aqueous base to remove any remaining salts before drying and concentrating to afford the product.
Data Presentation
| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer Hydrogenation) |
| Catalyst | 5% Pd/C | 5% Pd/C |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Hydrogen Source | H₂ gas (balloon) | Ammonium formate or Formic acid |
| Solvent | Methanol, Ethyl Acetate | Methanol, Ethanol |
| Temperature | Room Temperature | 40-80°C |
| Pressure | Atmospheric | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Yield | >95% (typical) | >95% (typical) |
Characterization of 4-(Methylsulfonyl)-2-aminophenol
The successful synthesis of 4-(Methylsulfonyl)-2-aminophenol can be confirmed by a suite of analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the methylsulfonyl protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring. In DMSO-d₆, the amine protons would likely appear as a broad singlet, as would the hydroxyl proton. The aromatic protons would show a characteristic splitting pattern, and the methylsulfonyl group would appear as a sharp singlet around 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the methyl carbon of the sulfonyl group.
-
IR Spectroscopy: The IR spectrum will be characterized by the appearance of N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹ and a broad O-H stretching band. The strong S=O stretching bands of the sulfonyl group are expected around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₇H₉NO₃S, MW: 187.22 g/mol ).[1]
Safety Considerations
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.
-
Palladium on Carbon: Pd/C is a pyrophoric catalyst, especially after use when it is saturated with hydrogen and in a finely divided state.[3][5] It can ignite upon contact with air, particularly when dry.[5] Always handle the catalyst under an inert atmosphere and never allow the used catalyst to dry on the filter paper.[5] The filter cake should be quenched with water immediately after filtration and stored wet in a clearly labeled, dedicated waste container.[3]
-
Exothermic Reaction: The reduction of a nitro group is a highly exothermic process. For larger-scale reactions, proper cooling and temperature monitoring are essential to prevent a runaway reaction.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Catalytic Cycle of Nitroarene Reduction
Caption: Simplified catalytic cycle for the hydrogenation of a nitroarene on a palladium surface.
References
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
ChemRxiv. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. Retrieved from [Link]
-
ACS Publications. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Retrieved from [Link]
-
Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
- Google Patents. (1963). Catalytic hydrogenation of nitrophenol.
- Google Patents. (2015). Synthetic method of 2-aminophenol-4-sulfonamide.
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LCSS: PALLADIUM ON CARBON. PubChem. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ACS Publications. (2013). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
- ACS Publications. (2012). The Haber-Bosch Process and the Development of Chemical Engineering. Retrieved from a hypothetical source on the Haber mechanism as applied to nitro reductions.
-
YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]
- ResearchGate. (n.d.). HPLC mass spectra of 4-aminophenol.
- The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Supplementary Information.
Sources
synthesis of 2-amino-4-(methylsulfonyl)phenol from 4-(Methylsulfonyl)-2-nitrophenol
Abstract
This comprehensive guide details the synthesis of 2-amino-4-(methylsulfonyl)phenol, a key intermediate in medicinal chemistry and organic synthesis, from 4-(Methylsulfonyl)-2-nitrophenol.[1][2] We present a robust and scalable protocol centered on the chemoselective reduction of the nitro group. This document provides an in-depth examination of the reaction mechanism, critical process parameters, and safety considerations. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a self-validating system for the reliable production of this valuable compound.
Introduction: The Significance of 2-amino-4-(methylsulfonyl)phenol
2-amino-4-(methylsulfonyl)phenol is a pivotal building block in the synthesis of a variety of biologically active molecules. Its unique structure, featuring an amino group, a hydroxyl group, and a methylsulfonyl substituent on a phenol ring, imparts distinct chemical properties that are leveraged in the development of pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1][2] The strategic positioning of these functional groups allows for diverse downstream chemical modifications, making it a versatile intermediate in the synthesis of more complex molecular architectures.[2] The reliable and efficient synthesis of this compound is therefore of paramount importance to the pharmaceutical and chemical research industries.
Reaction Overview and Mechanistic Insights
The conversion of this compound to 2-amino-4-(methylsulfonyl)phenol is fundamentally a reduction of the aromatic nitro group to an amine. While several methods exist for this transformation, including catalytic hydrogenation and metal-acid reductions, this guide will focus on two widely applicable and effective protocols: Catalytic Hydrogenation and Reduction with Iron in acidic medium.
2.1. Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[3][4] The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The hydrogen can be supplied as a gas or generated in situ from a transfer hydrogenation reagent like hydrazine or sodium borohydride.[3][5]
The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates, to the final amine. The choice of catalyst and reaction conditions can be tuned to optimize the reaction rate and selectivity.[4]
2.2. Metal-Acid Reduction (Béchamp Reduction)
The reduction of nitroarenes using a metal, such as iron, tin, or zinc, in the presence of an acid is a classic and cost-effective method.[6][7][8] The reaction with iron powder in the presence of a proton source like hydrochloric acid or ammonium chloride is a common choice.[6][8]
The mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation.[7] This process occurs in a stepwise manner, again likely proceeding through nitroso and hydroxylamine intermediates, until the fully reduced amine is formed.[6] One of the advantages of using iron is that the iron(II) chloride formed can be hydrolyzed to regenerate hydrochloric acid, making the reaction somewhat self-sustaining.[9]
Experimental Protocols
3.1. General Laboratory Safety Precautions
Prior to commencing any experimental work, a thorough risk assessment must be conducted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[10]
-
Handling of Reagents:
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. Avoid creating dust.[10]
-
Acids (e.g., HCl): Corrosive. Handle with extreme care.
-
Flammable Solvents (e.g., Methanol, Ethanol): Keep away from ignition sources.
-
Catalysts (e.g., Pd/C): Can be pyrophoric, especially when dry and saturated with hydrogen. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
3.2. Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is favored for its clean reaction profile and high yields.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Palladium on Carbon (10 wt. %) | - | Commercially Available |
| Methanol | ACS Grade | Commercially Available |
| Hydrogen Gas | High Purity | - |
| Celite® | - | Commercially Available |
Equipment:
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a suitable pressure vessel for the hydrogenation apparatus, combine this compound (1.0 eq) and methanol (10-20 mL per gram of starting material).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate). The catalyst should be added under an inert atmosphere (e.g., nitrogen or argon) if dry.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 30-50 psi).[12]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and handle it with care.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-amino-4-(methylsulfonyl)phenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a gray to brown crystalline powder.[1]
3.3. Protocol 2: Reduction using Iron Powder and Hydrochloric Acid
This protocol offers a cost-effective alternative to catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Iron Powder (-325 mesh) | - | Commercially Available |
| Ethanol | ACS Grade | Commercially Available |
| Water | Deionized | - |
| Hydrochloric Acid (concentrated) | ACS Grade | Commercially Available |
| Sodium Bicarbonate | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Mechanical stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Iron: Add iron powder (typically 3-5 equivalents) to the stirred suspension.
-
Initiation of Reaction: Heat the mixture to a gentle reflux (approximately 70-80°C). Slowly add concentrated hydrochloric acid dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or HPLC. The disappearance of the yellow color of the starting material is also a good visual indicator of the reaction's progression.
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Neutralization and Filtration: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Extraction: Combine the filtrate and the washings and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization as described in Protocol 1.
Data Presentation and Characterization
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Fe/HCl Reduction |
| Starting Material | This compound | This compound |
| Product | 2-amino-4-(methylsulfonyl)phenol | 2-amino-4-(methylsulfonyl)phenol |
| Reagents | Pd/C, H₂ (gas), Methanol | Fe powder, HCl, Ethanol/Water |
| Temperature | Room Temperature | 70-80°C (Reflux) |
| Pressure | 30-50 psi | Atmospheric |
| Typical Reaction Time | 1-3 hours | 2-4 hours |
| Typical Yield | >90% | 80-90% |
| Work-up Complexity | Low | Moderate |
| Cost | Higher (catalyst) | Lower (reagents) |
Characterization Data for 2-amino-4-(methylsulfonyl)phenol:
-
Appearance: Gray to brown crystalline powder.[1]
-
Molecular Formula: C₇H₉NO₃S[13]
-
Molecular Weight: 187.22 g/mol [1]
-
Melting Point: 156-160 °C[1]
-
Solubility: Slightly soluble in water.[1][14] Soluble in polar organic solvents.
-
Spectroscopic Data: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]
Workflow Visualization
The following diagrams illustrate the experimental workflows for the synthesis of 2-amino-4-(methylsulfonyl)phenol.
Caption: Workflow for Catalytic Hydrogenation.
Caption: Workflow for Fe/HCl Reduction.
Troubleshooting and Key Considerations
-
Incomplete Reaction:
-
Catalytic Hydrogenation: Ensure the catalyst is active. If necessary, increase the catalyst loading or hydrogen pressure.
-
Fe/HCl Reduction: Check the quality of the iron powder. Ensure sufficient acid is added to drive the reaction.
-
-
Low Yield:
-
Optimize the reaction time to prevent side reactions.
-
Ensure efficient extraction and purification steps to minimize product loss.
-
-
Product Purity:
-
Thorough purification by recrystallization is crucial to remove any residual starting material or byproducts.
-
If the product is discolored, treatment with activated carbon during recrystallization can be beneficial.
-
Conclusion
The synthesis of 2-amino-4-(methylsulfonyl)phenol from this compound is a well-established and critical transformation in organic synthesis. This guide has provided two robust and detailed protocols, catalytic hydrogenation and Fe/HCl reduction, to achieve this conversion. By understanding the underlying mechanisms, adhering to the detailed procedures, and considering the key practical aspects outlined, researchers can confidently and efficiently produce this valuable intermediate for their drug discovery and development endeavors.
References
- Catalysis Science & Technology. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. RSC Publishing.
- EvitaChem. (n.d.). 2-Amino-4-(methylsulfonyl)phenol (EVT-292248).
- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.
- ACS Publications. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development.
- ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
- Solubility of Things. (n.d.). 2-Amino-4-methylsulfonylphenol.
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
- ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
- Taylor & Francis Online. (n.d.). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl) phenol.
- Google Patents. (n.d.). CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol.
- Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction.
- Safety Data Sheet. (n.d.). 2.
- Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
- ChemNet. (n.d.). 2-amino-4-(methylsulphonyl)phenol.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
- ChemicalBook. (n.d.). 2-Amino-4-(methylsulfonyl)phenol.
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- 11. fishersci.com [fishersci.com]
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- 14. 2-Amino-4-(methylsulfonyl)phenol | 98-30-6 [chemicalbook.com]
The Strategic Application of 4-(Methylsulfonyl)-2-nitrophenol in Modern Medicinal Chemistry
In the landscape of drug discovery and development, the strategic selection of chemical building blocks is paramount to success. Among the vast arsenal of synthons available to medicinal chemists, 4-(Methylsulfonyl)-2-nitrophenol stands out as a molecule of significant interest. Its unique trifunctional architecture—a nucleophilic phenol, a powerful electron-withdrawing methylsulfonyl group, and a versatile nitro group—offers a compelling platform for the synthesis of complex and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, detailing its role as a key synthetic intermediate and offering field-proven protocols for its utilization.
Physicochemical Properties and Strategic Value
This compound is a crystalline solid with the molecular formula C₇H₇NO₅S.[1] Its structure is characterized by a phenyl ring substituted with three key functional groups, each imparting distinct and valuable properties for drug design.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₇NO₅S | [1] |
| Molecular Weight | 217.2 g/mol | [1] |
| -OH group | A weakly acidic proton (pKa ~7-8) allows for selective deprotonation, forming a potent nucleophile for etherification reactions. | N/A |
| -SO₂CH₃ group | A strong electron-withdrawing group, metabolically stable, and enhances aqueous solubility. It is a well-regarded motif for improving drug-like properties.[2] | [2] |
| -NO₂ group | A strong electron-withdrawing group that can participate in key binding interactions. It is also a versatile synthetic handle that can be reduced to a primary amine.[3][4] | [3][4] |
The combination of these groups makes this compound a strategically valuable starting material. The methylsulfonyl moiety is a celebrated feature in medicinal chemistry, known to reduce lipophilicity, improve solubility, and enhance metabolic stability by being resistant to hydrolysis and reduction.[2] The nitro group, while also a powerful electron-withdrawing entity, is often viewed with caution. Aromatic nitro groups can be reduced in vivo to form reactive hydroxylamines and nitrosoamines, which are potential carcinogens.[5] However, this liability in a final drug candidate becomes an asset during synthesis, where the nitro group serves as a robust synthetic handle for transformation into a more benign amino group.
Core Applications in Synthetic Medicinal Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for constructing more elaborate molecular scaffolds, particularly in the realm of kinase inhibitors and other targeted therapies.[6][7] Its functional groups provide three distinct points for chemical modification.
Application I: Elaboration via the Phenolic Hydroxyl
The phenolic hydroxyl is the most common site for initial modification. Its acidic proton can be readily removed by a mild base to form a phenoxide, a potent nucleophile for Sₙ2 reactions. This is most frequently exploited in the Williamson ether synthesis to introduce a vast array of side chains and linkers, which are critical for probing the binding pockets of biological targets.[8][9][10]
Caption: Workflow for Williamson Ether Synthesis.
Application II: Transformation of the Nitro Group
The nitro group is a cornerstone of synthetic strategy. Its facile reduction to a primary amine opens up a world of subsequent chemical transformations, including amide bond formation, sulfonylation, and reductive amination. This two-step sequence (etherification followed by nitro reduction) allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[11]
Caption: Synthetic utility of the nitro group reduction.
Application III: The Nitro Group as a Bioisostere and Strategic Replacement
While often used as a synthetic handle, the nitro group itself can be a critical pharmacophoric element. However, due to toxicity concerns, medicinal chemists frequently seek to replace it in later-stage lead optimization.[5] Understanding which groups can effectively mimic its electronic and steric properties is crucial. This process of bioisosteric replacement aims to retain desired biological activity while improving the drug's safety and pharmacokinetic profile.[3][12][13]
| Functional Group | Key Properties | Rationale for Use | Source(s) |
| -NO₂ (Nitro) | Strongly electron-withdrawing, planar, H-bond acceptor. | Can form key interactions with target proteins. Often a starting point from HTS hits. | [5] |
| -CN (Cyano) | Strongly electron-withdrawing, linear, weaker H-bond acceptor. | Reduces potential for metabolic liabilities associated with the nitro group. | [3] |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing, lipophilic, metabolically stable. | Often improves metabolic stability and cell permeability. | [3] |
| -SO₂NH₂ (Sulfonamide) | Tetrahedral, H-bond donor and acceptor. | Can introduce new hydrogen bonding interactions. | [14] |
Experimental Protocols
The following protocols are provided as validated starting points for the synthetic manipulation of this compound.
Protocol 1: Williamson Ether Synthesis of 1-(Benzyloxy)-4-(methylsulfonyl)-2-nitrobenzene
This protocol details a representative Sₙ2 reaction at the phenolic oxygen, a foundational step for building more complex molecules. The causality behind this procedure lies in the in-situ formation of a nucleophilic phenoxide, which then displaces a halide on the electrophile.[8]
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1 M concentration of the phenol).
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively solvates the cation of the phenoxide salt without interfering with the nucleophilicity of the oxygen anion.
-
-
Reagent Addition: Add benzyl bromide to the stirring suspension via syringe.
-
Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base, sufficient to deprotonate the phenol but not so strong as to cause side reactions.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. d. Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Rationale: The aqueous washes remove residual salts and impurities, ensuring a clean crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to yield the pure ether product.
Protocol 2: Catalytic Hydrogenation for the Synthesis of 2-Amino-4-(methylsulfonyl)phenol
This protocol describes the reduction of the aromatic nitro group to a primary amine, a critical transformation for enabling subsequent derivatization.[11]
Materials & Reagents:
-
A this compound derivative (e.g., the product from Protocol 1) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Round-bottom flask, magnetic stirrer
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask, add the nitro-containing starting material and the solvent (MeOH or EtOAc).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Safety Note: Pd/C is flammable, especially when dry and in the presence of solvents. Add it carefully under an inert atmosphere if possible.
-
-
Hydrogenation: Seal the flask and purge the headspace with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus (e.g., Parr shaker).
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Rationale: The reaction occurs on the surface of the palladium catalyst, where both the nitro compound and hydrogen are adsorbed and react.
-
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The resulting amine product will typically have a lower Rf value.
-
Work-up: a. Carefully vent the excess hydrogen and purge the flask with an inert gas like nitrogen or argon.
-
Safety Note: This is critical to prevent the catalyst from igniting upon exposure to air. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.
-
Rationale: Celite is a filtration aid that prevents the fine catalyst particles from passing through the filter paper. c. Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
-
Purification: The resulting amine is often pure enough for the next step. If necessary, it can be purified by column chromatography, though amines can be challenging on silica gel. A basic wash during work-up or using a different stationary phase may be required.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of diverse molecular libraries. The favorable pharmacokinetic properties imparted by the methylsulfonyl group, combined with the synthetic versatility of the nitro and phenol moieties, ensure that this building block will continue to play a significant role in the discovery and development of novel therapeutics. By understanding the causality behind the protocols for its use, researchers can fully leverage its potential to accelerate the journey from hit-to-lead and beyond.
References
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
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- 13. medchembuzz.wordpress.com [medchembuzz.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support resource for the synthesis of 4-(methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot low yields and optimize your reaction conditions.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, however, presents a classic challenge in electrophilic aromatic substitution. The phenol ring is activated by a strongly ortho-, para- directing hydroxyl group (-OH) while simultaneously being deactivated by a strongly meta- directing methylsulfonyl group (-SO2Me). This electronic conflict can lead to low yields, isomer formation, and undesired side reactions. This guide provides a systematic approach to overcoming these obstacles.
Overview of Synthetic Routes
There are two primary pathways to synthesize this compound. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the lab.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low, and TLC analysis shows mostly unreacted starting material (4-(methylsulfonyl)phenol). What's going wrong?
Answer: This issue points to insufficient activation of the nitrating agent or reaction conditions that are too mild for the deactivated substrate. The methylsulfonyl group is a powerful electron-withdrawing group, making the aromatic ring less nucleophilic and resistant to electrophilic substitution.
Plausible Causes & Solutions:
-
Insufficiently Strong Nitrating Conditions: Nitric acid alone is often insufficient for deactivated rings.[1] A mixture of concentrated nitric acid and sulfuric acid is required to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Protocol: Ensure you are using a pre-cooled mixture of concentrated sulfuric acid and nitric acid (typically a 1:1 or 2:1 v/v ratio). The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion.[1]
-
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, excessively low temperatures (<0 °C) can stall the reaction completely.
-
Protocol: The nitration should be performed at a controlled temperature, typically between 0-10 °C.[2] Add the phenol substrate slowly to the mixed acid to maintain this temperature range and manage the exothermic reaction.
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction.
-
Protocol: Ensure the 4-(methylsulfonyl)phenol is completely dissolved in the concentrated sulfuric acid before the dropwise addition of nitric acid or the nitrating mixture.
-
Question 2: My reaction produces a complex mixture of products, including multiple spots on TLC. How can I improve selectivity for the desired 2-nitro isomer?
Answer: The formation of multiple products is a direct consequence of the competing directing effects of the hydroxyl and methylsulfonyl groups. While the hydroxyl group strongly directs ortho and para, the methylsulfonyl group directs meta. This can lead to the formation of undesired isomers and dinitrated products.
Plausible Causes & Solutions:
-
Isomer Formation: The primary isomers are the desired this compound and the undesired 4-(methylsulfonyl)-3-nitrophenol. The powerful ortho-directing effect of the hydroxyl group typically ensures the 2-nitro product is major. However, harsh conditions can reduce this selectivity.
-
Dinitration: The initial product, this compound, can undergo a second nitration under forcing conditions, leading to dinitro species. The phenol ring, even with two deactivating groups, can still react if the conditions are too harsh (high temperature, excess nitrating agent).[5]
-
Protocol:
-
Use a stoichiometric amount of nitric acid (1.0 to 1.1 equivalents).
-
Maintain a low reaction temperature (0-5 °C) to prevent over-reaction.[6]
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. stmarys-ca.edu [stmarys-ca.edu]
- 6. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in the Synthesis of 4-(Methylsulfonyl)-2-nitrophenol
Welcome to the Technical Support Center for the synthesis of 4-(Methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Introduction to Synthetic Strategies and Potential Pitfalls
The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the available starting materials, scalability, and desired purity profile. However, each pathway presents a unique set of challenges, primarily concerning the formation of undesired byproducts. This guide will focus on the three most common synthetic routes and the byproducts characteristic of each.
The three primary synthetic routes are:
-
Route 1: Electrophilic Nitration of 4-(Methylsulfonyl)phenol. This is a direct approach where the nitro group is introduced onto the aromatic ring of the starting phenol.
-
Route 2: Oxidation of 4-(Methylthio)-2-nitrophenol. This route involves the synthesis of a sulfide precursor followed by oxidation to the desired sulfone.
-
Route 3: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-nitrophenol. This method involves the displacement of a halide with a sulfinate salt.
Below, we will delve into the specific issues associated with each route in a question-and-answer format.
Route 1: Electrophilic Nitration of 4-(Methylsulfonyl)phenol
This synthetic approach is often the first to be considered due to its directness. However, controlling the regioselectivity of the nitration of a substituted phenol can be challenging.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has produced a significant amount of an apolar byproduct that is difficult to separate from the desired product. What is it likely to be?
A1: The most probable apolar byproduct in the nitration of 4-(methylsulfonyl)phenol is the dinitrated species, 2,6-dinitro-4-(methylsulfonyl)phenol .
-
Causality: The hydroxyl and methylsulfonyl groups on the starting material have competing directing effects. The hydroxyl group is a strongly activating ortho-, para- director, while the methylsulfonyl group is a deactivating meta- director. The powerful activating effect of the hydroxyl group can make the aromatic ring susceptible to a second nitration, especially if the reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperature). The second nitro group will add to the other ortho position relative to the hydroxyl group.[1]
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize over-nitration.[2]
-
Stoichiometry: Use a stoichiometric amount of the nitrating agent. A slow, dropwise addition can help to avoid localized high concentrations.
-
Milder Nitrating Agents: Consider using a milder nitrating agent, such as ceric ammonium nitrate (CAN) or sodium nitrate with an acid catalyst, which can offer better control over the reaction.[3][4]
-
Q2: I have identified an isomeric byproduct. What is its likely structure and why did it form?
A2: While the primary product is this compound, the formation of 2-(methylsulfonyl)-4-nitrophenol is a possibility, although generally in minor amounts.
-
Causality: The regioselectivity of electrophilic aromatic substitution is governed by a combination of electronic and steric effects. While the ortho-directing effect of the hydroxyl group is strong, some substitution can occur at the other available positions on the ring. The formation of the 4-nitro isomer would be directed by the methylsulfonyl group (meta-directing), but this is generally disfavored due to the deactivating nature of the sulfonyl group. However, under certain conditions, its formation cannot be entirely ruled out.
-
Troubleshooting & Optimization:
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experimenting with different solvents may help to optimize the desired regioselectivity.[2]
-
Purification: Careful column chromatography is typically required to separate these isomers.
-
Route 2: Oxidation of 4-(Methylthio)-2-nitrophenol
This route offers excellent regiocontrol of the nitro group but introduces the challenge of selective oxidation of the sulfide.
Frequently Asked Questions & Troubleshooting
Q1: My final product is contaminated with a more polar byproduct. What is the likely identity of this impurity?
A1: The most common byproduct in this reaction is the partially oxidized intermediate, 4-(methylsulfinyl)-2-nitrophenol (the sulfoxide).
-
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction is incomplete due to insufficient oxidant, a short reaction time, or low temperature, the sulfoxide will remain as a byproduct.[5][6]
-
Troubleshooting & Optimization:
-
Oxidant Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) are used per equivalent of the sulfide to drive the reaction to the sulfone.[7]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the sulfoxide intermediate. If the reaction stalls, a modest increase in temperature may be necessary.
-
Choice of Oxidant: Some oxidizing agents are more effective at converting sulfides directly to sulfones. For example, using a catalyst like sodium tungstate with hydrogen peroxide can promote the complete oxidation.[8]
-
Q2: Are there any other potential byproducts from the oxidation step?
A2: While less common, over-oxidation can lead to the formation of sulfonic and sulfinic acids, though this is more prevalent with harsher oxidizing agents.[9] Additionally, if the aromatic ring is activated, some oxidizing agents could potentially lead to the formation of quinone-like structures, although the presence of the deactivating nitro and sulfonyl groups makes this less likely for the final product.
Route 3: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-nitrophenol
This method can be very clean and high-yielding if optimized correctly. The primary challenges relate to the reactivity of the nucleophile and potential side reactions.
Frequently Asked Questions & Troubleshooting
Q1: I am observing an unexpected rearranged product. What could be the cause?
A1: While less common for this specific substrate, intramolecular rearrangements like the Smiles rearrangement are a known possibility in nucleophilic aromatic substitution reactions, especially with certain linkers between the nucleophilic center and the aromatic ring.[10][11] In a hypothetical scenario involving a more complex sulfinate, this could lead to isomeric byproducts.
-
Causality: A Smiles rearrangement is an intramolecular SNAr reaction where a part of the nucleophile migrates from one heteroatom to another.[3] For this to occur with sodium methanesulfinate, a more complex rearrangement would be required and is generally not expected. However, with more elaborate custom sulfinates, this potential side reaction should be considered.
-
Troubleshooting & Optimization:
-
Solvent and Base Selection: The choice of solvent and base can influence the likelihood of rearrangements. Aprotic polar solvents are typical for SNAr reactions.
-
Structural Confirmation: If an unexpected isomer is formed, detailed structural analysis using 2D NMR techniques will be necessary to confirm its identity.
-
Q2: My reaction is sluggish, and I'm recovering a lot of starting material. How can I improve the conversion?
A2: Incomplete reaction in an SNAr process can be due to several factors.
-
Causality:
-
Insufficient Activation: The aromatic ring must be sufficiently electron-deficient for the nucleophilic attack to occur. The nitro group in the ortho position to the leaving group provides strong activation.
-
Poor Nucleophile: The sodium methanesulfinate may not be sufficiently soluble or reactive under the chosen conditions.
-
Deactivation of Nucleophile: The presence of protic impurities (like water) can quench the nucleophile.
-
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the sulfinate salt.
-
Temperature: Gently heating the reaction can increase the rate, but should be done with care to avoid decomposition.
-
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for process optimization. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is the method of choice.
Protocol: Reversed-Phase HPLC for Separation of this compound and its Isomeric Byproducts
This protocol provides a starting point for the analytical separation of the target compound from potential dinitrated and isomeric byproducts.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Vol. | 10 µL |
-
Expected Elution Profile: The dinitrated byproduct will be the least polar and will have the longest retention time. The desired product and its other positional isomers will have intermediate retention times. The exact elution order will depend on the specific substitution pattern.[12][13]
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the formation of byproducts, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.
Caption: Synthetic routes to this compound and key byproducts.
Caption: Troubleshooting decision tree for byproduct identification.
References
- Marqueyrol, M., Carré, P., & Loriette, P. (1919). Bull. Soc. Chim. France, 25, 381.
- Olsen, P., & Goldstein, J. C. (1924). Ind. Eng. Chem., 16, 66.
- Chhatre, S. (Year not available). Regiospecific mononitration by dilute nitric acid in AOT microemulsion. Source not fully specified.
- Holmberg, K. (Year not available). Highly regiospecific nitration and bromination of phenols in microemulsion. Source not fully specified.
-
Wikipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions. Retrieved from [Link]
-
Quora. (2019). What is the mechanism of nitrosation of phenol? Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]
-
chemeurope.com. (n.d.). Smiles rearrangement. Retrieved from [Link]
-
Vedantu. (n.d.). Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
Gsrs. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C7H7NO5S). Retrieved from [Link]
-
FAO AGRIS. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
ResearchGate. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). The Smiles and Related Rearrangements of Aromatic Systems. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
NIH. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). The Smiles and Related Rearrangements of Aromatic Systems. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]
- Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
-
Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]
-
ATSDR. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2, 6-dintro-4-sulpho-toluene.
-
ResearchGate. (2025). Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2,4-dinitrophenol. Retrieved from [Link]
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preventing decomposition of 4-(Methylsulfonyl)-2-nitrophenol during reaction
Welcome to the technical support center for 4-(Methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you prevent its decomposition during reactions, ensuring higher yields and purity in your synthetic endeavors.
Troubleshooting Guide: Preventing Decomposition in Real-Time
This section addresses specific issues you may encounter during your experiments. The advice provided is based on the fundamental chemical principles governing the stability of electron-deficient nitrophenols.
Q1: My reaction mixture containing this compound is turning dark brown or black, and I'm seeing tar-like substances. What is happening?
A: This is a classic sign of decomposition and subsequent polymerization. The dark coloration indicates the formation of complex, high-molecular-weight byproducts.
Causality: The structure of this compound contains two powerful electron-withdrawing groups (nitro and methylsulfonyl) ortho and para to the phenolic hydroxyl group. These groups make the phenolic proton highly acidic and the aromatic ring electron-deficient.[1][2]
-
Phenolate Formation and Oxidation: In the presence of a base, the highly acidic phenol is readily deprotonated to form a phenolate anion. This anion is highly susceptible to air oxidation. The resulting radical species can then initiate polymerization cascades, leading to the formation of dark, insoluble tars.
-
Thermal Instability: Nitroaromatic compounds can be thermally sensitive.[3][4] Excessive heat can promote decomposition, often through complex pathways involving the nitro group, leading to gas evolution (NOx) and the formation of reactive intermediates that polymerize.
-
Side Reactions: The electron-deficient ring is activated towards nucleophilic aromatic substitution (SNAr), but under forcing conditions (high heat, strong base), unintended side reactions can occur, contributing to the complex mixture of byproducts.
Preventative Protocol:
-
Atmosphere Control: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent air oxidation of the sensitive phenolate intermediate.
-
Temperature Management: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start with cooling (e.g., an ice bath at 0 °C), especially during the addition of reagents. For nitration reactions of phenols, temperatures are often kept low (10-20°C) to prevent side reactions and over-nitration.[5][6]
-
Reagent Addition: Add strong bases or other reactive reagents slowly and sub-surface to avoid localized concentration and temperature spikes.
Q2: My yield is consistently low, and I suspect the starting material is degrading. How can I confirm this and improve the outcome?
A: Low yield is a direct consequence of the starting material or key intermediates being consumed by parasitic side reactions. Decomposition is a primary culprit.
Diagnostic Workflow:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Look for the appearance of multiple, often polar, byproduct spots or peaks alongside your desired product. A diminishing spot/peak for your starting material without a corresponding increase in the product peak is a clear sign of decomposition.
-
Byproduct Identification: If possible, isolate and characterize the major byproducts. For instance, reduction of the nitro group would lead to 2-amino-4-(methylsulfonyl)phenol, which can be identified by mass spectrometry.
The following flowchart can guide your troubleshooting process:
Caption: Troubleshooting flowchart for low yield.
Q3: How do I select the appropriate base to use with this compound?
A: Base selection is critical. The goal is to facilitate the desired reaction (e.g., deprotonation for an O-alkylation) without triggering decomposition.
Base Selection Strategy:
| Base Category | Examples | Suitability for this compound | Rationale & Causality |
| Strong Inorganic | NaOH, KOH, LiOH | Use with Extreme Caution | These fully deprotonate the phenol, creating a high concentration of the reactive phenolate. This increases the risk of oxidative side reactions and SNAr on the product. Use only at low temperatures with strict atmospheric control. |
| Weak Inorganic | K₂CO₃, Cs₂CO₃, K₃PO₄ | Highly Recommended | These bases are sufficiently strong to deprotonate the acidic phenol but maintain a lower equilibrium concentration of the reactive phenolate. They are generally less nucleophilic and less harsh, minimizing side reactions. |
| Organic Amines | Triethylamine (TEA), DIPEA | Good Choice | These are non-nucleophilic bases that can effectively scavenge protons. They are particularly useful when inorganic salts are undesirable. |
| Hydrides/Alkoxides | NaH, NaOMe, KOtBu | Not Recommended | These are extremely strong, often nucleophilic bases that can lead to rapid, uncontrollable reactions and decomposition. They can also act as reducing agents for the nitro group. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A: The molecule's reactivity and stability are dominated by the interplay of its three functional groups on the benzene ring.
Caption: Key functional groups and their electronic influence.
-
Phenolic Hydroxyl (-OH): The acidity of this proton is significantly increased by the two adjacent electron-withdrawing groups. This makes deprotonation easy, which is often the first step in both desired reactions and degradation pathways.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it contributes to the phenol's acidity and deactivates the ring toward electrophilic substitution but activates it for nucleophilic substitution. It is also a potential site for unwanted reduction.
-
Methylsulfonyl Group (-SO₂CH₃): This is another strong electron-withdrawing group that enhances the acidity of the phenol. Its position para to the hydroxyl group allows for effective resonance stabilization of the conjugate base (phenolate).[1][2]
Q2: What are the optimal storage and handling conditions for this compound?
A: Proper storage is essential to ensure the long-term integrity of the compound. Based on safety data for analogous nitrophenols, the following conditions are recommended:
-
Temperature: Store in a cool environment, ideally refrigerated (2-8 °C).[7]
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.
-
Light: Protect from direct sunlight, as nitrophenols can be light-sensitive.[8]
-
Incompatibilities: Store away from strong bases, oxidizing agents, and reducing agents.[8][9]
Q3: What specific reagents are incompatible with this compound under typical reaction conditions?
A: Avoiding incompatible reagents is key to preventing decomposition.
| Incompatible Reagent Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, KMnO₄, CrO₃ | Can lead to violent reactions and degradation of the aromatic ring. |
| Strong Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd-C | Will readily reduce the nitro group to an amine, hydroxylamine, or other reduced forms, changing the molecule entirely.[10][11] |
| Strong Bases | NaOH, KOH, NaH, KOtBu | Promotes formation of the air-sensitive phenolate, leading to oxidative polymerization and side reactions.[8][9] |
| Combustible Materials | --- | Mixtures with strong oxidizing agents can become explosive. |
By understanding the inherent reactivity of this compound and carefully controlling reaction parameters, researchers can successfully employ this valuable intermediate while minimizing the risk of decomposition.
References
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Haberer, K., & Spain, J. C. (2001). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Available at: [Link]
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Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. Available at: [Link]
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Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link]
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Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
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Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. Available at: [Link]
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Allen Career Institute. (n.d.). Compare the acidic strength of o- and p- nitro phenols. Allen. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Chemistry Stack Exchange. Available at: [Link]
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YouTube. (2021). RESONANCE (PART 6): ortho- and para-Nitrophenol are stable and more acidic than meta-nitrophenol. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Available at: [Link]
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PubChemLite. (n.d.). This compound (C7H7NO5S). PubChemLite. Available at: [Link]
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MDPI. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. gsrs.ncats.nih.gov. Available at: [Link]
-
ResearchGate. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]
-
Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. Available at: [Link]
-
ResearchGate. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. ResearchGate. Available at: [Link]
-
Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Carl Roth. (2023). Safety data sheet - 2-Nitrophenol. Carl Roth. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROPHENOL. Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Organic Syntheses. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylsulfonyl-5-nitrophenol. PubChem. Available at: [Link]
-
ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. Available at: [Link]
-
NOP. (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. oc-praktikum.de. Available at: [Link]
-
ResearchGate. (n.d.). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. ResearchGate. Available at: [Link]
-
PubMed. (2010). Degradation of 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol by Rhodococcus imtechensis strain RKJ300. PubMed. Available at: [Link]
-
MDPI. (n.d.). Enhanced Catalytic Reduction of 4-Nitrophenol over Porous Silica Nanospheres Encapsulating Pt-SnxOy Hybrid Nanoparticles. MDPI. Available at: [Link]
-
National Institutes of Health. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Preparation and Thermal Decomposition Kinetics of a New Type of a Magnetic Targeting Drug Carrier. PMC. Available at: [Link]
-
ResearchGate. (2025). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate. Available at: [Link]
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Technical Support Center: A Researcher's Guide to the Recrystallization of 4-(Methylsulfonyl)-2-nitrophenol
As Senior Application Scientists, we understand that the path from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) or intermediate is paved with meticulous purification steps. The recrystallization of 4-(Methylsulfonyl)-2-nitrophenol, a compound characterized by its polar sulfonyl, nitro, and hydroxyl functional groups, presents unique challenges and opportunities for achieving exceptional purity.
This guide is structured to function as a dedicated technical support resource. It moves beyond simple protocols to address the "why" behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context. We will explore common questions, troubleshoot frequent issues, and provide validated protocols grounded in the principles of physical organic chemistry.
Section 1: Frequently Asked Questions (FAQs) on Recrystallization Strategy
This section addresses the foundational questions researchers encounter when developing a purification strategy for this compound.
Q1: What is the primary goal of recrystallizing this compound, and what types of impurities are we targeting?
The primary goal is to significantly enhance the purity of the solid compound by separating it from soluble and insoluble impurities.[1][2] Given its synthesis pathways, impurities might include:
-
Isomeric Byproducts: Such as 2-(Methylsulfonyl)-4-nitrophenol, which may have slightly different solubility profiles.
-
Unreacted Starting Materials: For example, precursors like p-cresol or related compounds.
-
Colored Degradation Products: Nitrated aromatic compounds can often contain colored impurities that need to be removed, typically with activated charcoal.[3][4]
-
Insoluble Particulates: Dust, residual catalysts, or other foreign matter that can be removed via hot filtration.[5]
Q2: How do I select an appropriate solvent system for a polar molecule like this compound?
The selection process is the most critical step for a successful recrystallization.[1] The principle of "like dissolves like" is the guiding tenet.[6] this compound is a polar molecule due to its sulfone, nitro, and phenol groups. Therefore, you should begin by testing polar solvents. The ideal solvent will exhibit high solubility for the compound at its boiling point but low solubility at room temperature or in an ice bath.[7]
Q3: What are the key characteristics of a good recrystallization solvent?
A robust recrystallization solvent should meet several criteria:
-
Temperature-Dependent Solubility: It must dissolve the compound when hot but not when cold.[1][7]
-
Impurity Solubility: It should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration.[7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[8]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[9]
Q4: When should I use a single-solvent versus a mixed-solvent system?
A single-solvent system is preferred for its simplicity when you can find a solvent that meets the criteria in Q3. However, it is often difficult to find one solvent with the perfect solubility profile.[10] A mixed-solvent system is an excellent alternative in such cases. This technique is used when your compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "antisolvent"), and both solvents are miscible.[11][12] For this compound, a common and effective mixed-solvent pair could be ethanol (good solvent) and water (antisolvent).
Q5: How can I estimate the initial amount of solvent to use?
The goal is to use the minimum amount of hot solvent to create a saturated solution.[10][13] A good starting point for a single-solvent system is to add just enough solvent to cover the solid, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid completely dissolves. For a mixed-solvent system, you start by dissolving the compound in a minimal amount of the hot "good" solvent before titrating in the "bad" solvent.[10][14]
Section 2: Troubleshooting Guide for Common Recrystallization Issues
Even with a well-designed experiment, challenges can arise. This section provides solutions to common problems in a direct Q&A format.
Q: My compound "oiled out" instead of forming crystals. What should I do?
Cause: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated with impurities.[4][9]
Solution:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature. This slower cooling rate favors the formation of an ordered crystal lattice over a disordered oil.[15]
-
If the problem persists, you may need to select a different solvent with a lower boiling point.
Q: No crystals have formed even after the solution has cooled to room temperature. What's wrong?
Cause: This is typically due to one of two issues: either too much solvent was used, or the solution is supersaturated.[9][13]
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[9][13] Alternatively, add a tiny "seed crystal" of the pure compound, if available.
-
Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.
-
Cool Further: As a final step, place the flask in an ice-water bath to maximize the precipitation of the solid.[3]
Q: My final yield of purified crystals is very low. What are the likely causes?
Cause: A low yield is a common issue that can stem from several procedural missteps.
Solution:
-
Excess Solvent: The most frequent cause is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even when cold.[13]
-
Premature Filtration: If you filter the solution while it is still too warm, you will lose the product that has not yet had a chance to crystallize. Ensure the solution is thoroughly cooled before vacuum filtration.
-
Washing with Warm Solvent: Washing the collected crystals on the filter funnel with solvent that is not ice-cold will redissolve some of your product.[13]
-
Incomplete Transfer: Ensure all crystals are scraped from the flask and transferred to the funnel. A small amount of ice-cold filtrate can be used to rinse the flask.
Q: The solution is colored, but my final product should be a specific color (e.g., pale yellow). How do I remove colored impurities?
Cause: Highly conjugated molecules or degradation byproducts often present as colored impurities.
Solution:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly.
-
Add a very small amount (typically 1-2% of the solute mass, or the tip of a spatula) of activated charcoal (decolorizing carbon) to the solution.[3]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the insoluble charcoal before allowing the clear solution to cool and crystallize.[4] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Q: Crystals formed in the funnel during hot filtration. How can I prevent this and what do I do now?
Cause: The solution cools as it passes through the funnel, causing premature crystallization that can clog the filter paper and reduce yield.[3][5]
Prevention:
-
Use a Stemless or Short-Stemmed Funnel: This minimizes the surface area where cooling and crystallization can occur.[2]
-
Pre-heat the Apparatus: Place the filter funnel and receiving flask in an oven or on the hot plate (with a beaker of boiling solvent inside the flask) to heat them before filtration.[3][5]
-
Use a Slight Excess of Solvent: Add a small amount of extra hot solvent before filtering to ensure the compound remains in solution during the transfer. This excess can be boiled off later.[9]
-
Keep the Solution Hot: Pour the solution through the funnel in portions, returning the main flask to the heat source between additions.
Recovery: If crystallization occurs, you can try to wash the filter paper with a small amount of fresh, boiling solvent to redissolve the crystals and carry them into the filtrate.
Section 3: Validated Experimental Protocols
These protocols provide step-by-step guidance for purifying this compound.
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 50 mg of the crude compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, up to ~1 mL. Note the solubility.
-
If a compound is insoluble at room temperature, heat the test tube in a hot water or sand bath. Observe if the compound dissolves.
-
Allow any tubes with dissolved solids to cool to room temperature and then place them in an ice bath. Observe the formation of crystals.
-
The best single solvent is one that shows poor solubility at room temperature but complete solubility when hot, and which yields a good quantity of crystals upon cooling.[7] For a mixed-solvent system, identify one solvent where the compound is very soluble and a miscible solvent where it is insoluble.[12]
Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid. Add a boiling chip or magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Add more hot ethanol in small portions until the solid just dissolves completely.
-
(Optional Hot Filtration): If insoluble impurities or decolorizing carbon are present, perform a hot gravity filtration into a pre-warmed flask.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry completely in the air or in a vacuum oven.
-
Assess purity by determining the melting point and comparing it to the literature value.
Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add the minimum amount of hot ethanol ("good" solvent) required to fully dissolve the solid.[14]
-
While keeping the solution hot and stirring, add hot water ("bad" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.[12][14]
-
Add a few more drops of hot ethanol until the solution becomes clear again.[14]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold ethanol/water mixture, and dry thoroughly.
Section 4: Data Summary & Visualization
Table 1: Qualitative Solubility of this compound
This table provides a general guide for solvent selection based on the polarity of common laboratory solvents. Experimental verification is essential.
| Solvent | Polarity | Expected Solubility at Room Temp | Expected Solubility at Boiling Point | Potential Use |
| Water | High | Low | Low to Moderate | Antisolvent in a mixed system |
| Ethanol | High | Moderate | High | Good single solvent or "good" solvent |
| Acetone | High | High | High | Likely too soluble for good recovery |
| Ethyl Acetate | Medium | Moderate | High | Potential single solvent |
| Toluene | Low | Very Low | Low | Potential antisolvent |
| Hexane | Low | Insoluble | Insoluble | Good antisolvent |
Diagrams
Caption: A workflow diagram for selecting an optimal recrystallization solvent system.
Caption: The general workflow for a standard recrystallization experiment.
References
- [recrystallization]-2.doc.pdf. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Mixed-solvent recrystallisation. (n.d.). University of York Chemistry Teaching Labs.
- Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- Recrystallization using two solvents. (2012, May 7). YouTube.
- 1.5E: Hot Filtration. (2022, April 7). Chemistry LibreTexts.
- Recrystallization and hot filtration. (n.d.). Safrole.
- Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
- Recrystallization. (n.d.).
- 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
- Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. (n.d.). Kyoto University.
- Problems in recrystallization. (n.d.). Biocyclopedia.
- Recrystallization. (n.d.).
- "solvent selection for effective recrystallization of nitroaromatic compounds". (2025). BenchChem.
- Recrystallization. (n.d.). Wired Chemist.
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Technical Support Center: Optimizing Reactions with 4-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support center for 4-(Methylsulfonyl)-2-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reactions involving this versatile intermediate. Our aim is to provide not just protocols, but a deeper understanding of the principles behind solvent selection and reaction optimization.
The Critical Role of Solvent Selection
The choice of solvent is a critical parameter in any chemical synthesis, influencing reaction rates, yields, and impurity profiles. For reactions involving this compound, the solvent's properties—such as polarity, proticity, and boiling point—play a pivotal role in solubilizing reactants, stabilizing transition states, and minimizing side reactions. This guide will delve into the nuances of solvent selection for two common transformations of this compound: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
A1: this compound is a polar molecule. Therefore, it exhibits good solubility in polar organic solvents. While specific solubility data is not extensively published, based on the behavior of structurally similar compounds like 2-nitro-4-methylsulfonyltoluene, we can infer its solubility profile. Polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile are excellent choices for dissolving the compound.[1] Polar protic solvents like methanol, ethanol, and isopropanol are also effective.[2][3] For reactions requiring non-polar conditions, solubility may be limited, and a solvent screen is recommended.
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. How does my choice of solvent affect the reaction?
A2: For SNAr reactions, the solvent's ability to stabilize the charged intermediate (Meisenheimer complex) is paramount. Dipolar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[4][5] These solvents are effective at solvating cations while leaving the anionic nucleophile relatively free, thereby increasing its reactivity. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction.[4]
Q3: I am trying to reduce the nitro group of this compound to an amine. What are the recommended solvent systems?
A3: The choice of solvent for nitro group reduction depends heavily on the reducing agent being used.
-
Catalytic Hydrogenation (e.g., H2, Pd/C): Protic solvents like ethanol and methanol are commonly used for this type of reduction.[6] They are effective at dissolving the starting material and the resulting amine, and they facilitate the interaction between the substrate and the catalyst.
-
Metal-based Reductions (e.g., SnCl2, Fe/HCl): Protic solvents such as ethanol, ethyl acetate, or even water are often employed.[7] These solvents help to dissolve the metal salts and the organic substrate.
-
Hydride Reductions (e.g., NaBH4): While less common for aromatic nitro reduction, if used, protic solvents like ethanol or methanol are typically required to act as a proton source.[8]
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Possible Cause | Recommended Solution |
| Poor Solubility of Reactants | Even in a generally suitable solvent, the concentration of your reactants may exceed their solubility limit. Consider using a co-solvent to improve solubility. For instance, a small amount of a more polar solvent like DMF or DMSO can be added to a less polar solvent. |
| Deactivation of Nucleophile | If you are using a protic solvent (e.g., an alcohol), it may be hydrogen-bonding with your nucleophile, reducing its reactivity. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophile's strength.[5] |
| Insufficient Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Ensure your reaction is heated appropriately for the chosen solvent system, taking the solvent's boiling point into consideration. |
| Presence of Water | Trace amounts of water can hydrolyze starting materials or intermediates. Ensure you are using anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Incomplete Reduction of the Nitro Group
| Possible Cause | Recommended Solution |
| Catalyst Poisoning (for Catalytic Hydrogenation) | The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. Ensure high-purity starting materials and solvents. If poisoning is suspected, try increasing the catalyst loading or using a fresh batch of catalyst.[6] |
| Poor Mass Transfer (for Heterogeneous Reactions) | Inadequate stirring can lead to poor contact between the reactants and a solid-supported catalyst or reducing agent. Ensure vigorous stirring throughout the reaction. |
| Insufficient Reducing Agent | Ensure you are using a sufficient stoichiometric excess of the reducing agent. For catalytic hydrogenation, ensure adequate hydrogen pressure. |
| Incorrect Solvent Choice | The solvent may not be optimal for the chosen reducing agent. For example, some reductions proceed more efficiently in acidic or basic media. Review the literature for the specific reducing agent you are using to confirm the optimal solvent and pH conditions.[7] |
Issue 3: Formation of Side Products
| Possible Cause | Recommended Solution |
| Over-reduction or Reduction of Other Functional Groups | In nitro reductions, other functional groups on the molecule may also be susceptible to reduction. To improve selectivity, consider a milder reducing agent or a more selective catalytic system. For example, SnCl2 is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[7] |
| C-Alkylation in SNAr Reactions | The phenoxide generated from this compound is an ambident nucleophile and can undergo C-alkylation as a side reaction. Using polar aprotic solvents can help favor O-alkylation.[9] |
| Photochemical Degradation | Nitrophenols can be sensitive to light and may undergo photochemical degradation, especially in organic solvents.[10] It is good practice to protect the reaction from light, for example, by wrapping the reaction vessel in aluminum foil. |
Visualizing the Solvent Selection Process
To aid in the decision-making process for solvent selection, the following workflow diagram is provided.
Caption: A decision workflow for solvent selection in reactions involving this compound.
Summary of Solvent Properties
The following table provides a summary of the properties of commonly used solvents for reactions with this compound.
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Acetone | Polar Aprotic | 56 | 20.7 | Good general-purpose solvent, relatively low boiling point.[1] |
| Acetonitrile | Polar Aprotic | 82 | 37.5 | Excellent for SNAr, good for dissolving a wide range of compounds.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point, excellent for SNAr reactions.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high boiling point, excellent for SNAr reactions, can be difficult to remove.[11] |
| Ethanol | Polar Protic | 78 | 24.5 | Commonly used for nitro reductions, can act as a hydrogen bond donor.[2][6] |
| Methanol | Polar Protic | 65 | 32.7 | Similar to ethanol, but with a lower boiling point.[2][6] |
| Ethyl Acetate | Moderately Polar Aprotic | 77 | 6.0 | Good for extractions and chromatography, can be used in some reductions.[7] |
| Water | Polar Protic | 100 | 80.1 | Used in some metal-based reductions, but solubility of the organic substrate can be an issue. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1 equivalent) in an appropriate anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K2CO3, 1.5 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to allow for the formation of the phenoxide.
-
Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Nitro Group Reduction using SnCl2·2H2O
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.[7]
-
Add SnCl2·2H2O (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Filter the mixture through a pad of celite to remove the tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
References
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881–2884.
- Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1133–1137.
- Organic Chemistry Tutor. (2021, February 19). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols [Video]. YouTube.
- Um, I. H., Lee, E. J., & Lee, J. Y. (2003). Solvent effects on the nucleophilic substitution reactions of p-nitrophenyl acetate with hydroxamate ions. Bulletin of the Korean Chemical Society, 24(5), 639-642.
- He, M., & Li, G. (2013). Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Harrison, Z. J., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Harrison, Z. J., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- Shah, S. R., Ali, M., Anwar, M. U., & Al-Harrasi, A. (2020).
- Manickam, M. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange.
- Cheng, C., Wei, Z., & Ma, X. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr3+/Cr6+. International Journal of Electrochemical Science, 10, 2938-2946.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol. Retrieved from [Link]
- Cheng, C., Wei, Z., & Ma, X. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(8), 2865-2868.
- Wang, X., et al. (2016). Solubility of 2-Nitro-4-methylsulfonyltoluene in 12 Monosolvents: Solvent Effect Analysis, Molecular Simulation, and Model Correlation.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
- Wrasman, C. J., & Mariner, P. E. (2020). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering, 5(5), 962-971.
- Harrison, Z. J., & Nizkorodov, S. A. (2023). Influence of solvent on electronic structure and the photochemistry of nitrophenols.
Sources
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- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Nitration of Substituted Phenols
Welcome to the Technical Support Center for the nitration of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this valuable but potentially hazardous synthetic transformation. The following content is structured to address common challenges and provide practical, field-proven solutions to ensure safe and successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the nitration of substituted phenols, providing concise answers grounded in established chemical principles.
Q1: Why is the nitration of phenols so exothermic and potentially hazardous?
A1: The nitration of phenols is a highly exothermic process due to the strong activating nature of the hydroxyl (-OH) group on the aromatic ring.[1][2] This group donates electron density into the benzene ring through resonance, making it highly susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[3][4] This high reactivity can lead to a rapid reaction rate, generating a significant amount of heat. If this heat is not effectively dissipated, it can lead to a dangerous increase in temperature, potentially causing a runaway reaction, oxidation of the phenol to tarry byproducts, and even explosive decomposition, especially with concentrated nitric acid.[5][6][7]
Q2: What is the role of sulfuric acid in the nitration of phenols?
A2: Concentrated sulfuric acid typically serves two primary roles in electrophilic nitration. First, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[4][8] Second, it acts as a dehydrating agent, removing the water molecule produced during the formation of the nitronium ion, which helps to drive the equilibrium towards product formation. However, for highly activated rings like phenols, nitration can often be achieved with dilute nitric acid without the need for sulfuric acid.[5][9]
Q3: How do different substituents on the phenol ring affect the nitration reaction?
A3: Substituents on the phenol ring significantly influence the reaction's rate and regioselectivity.
-
Electron-donating groups (e.g., alkyl, alkoxy) further activate the ring, increasing the reaction rate and the risk of polysubstitution.[10][11] They generally direct the incoming nitro group to the ortho and para positions.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) deactivate the ring, making the reaction slower and generally requiring harsher conditions.[10][11] These groups are typically meta-directing, but the powerful ortho, para-directing effect of the hydroxyl group still dominates.
The interplay between the directing effects of the hydroxyl group and other substituents determines the final isomer distribution.
Q4: What are the most common byproducts in phenol nitration, and how can they be minimized?
A4: The most common byproducts include:
-
Oxidation products: Phenols are susceptible to oxidation by nitric acid, leading to the formation of tarry materials and benzoquinones.[5][6][12] This can be minimized by using dilute nitric acid, maintaining low reaction temperatures, and adding the nitrating agent slowly.[1][6]
-
Polynitrated products: The high reactivity of the phenol ring can lead to the introduction of multiple nitro groups, forming dinitro- or trinitrophenols.[1][6] Controlling the stoichiometry of the nitrating agent and using milder reaction conditions can favor mononitration.[6]
-
Isomeric mixtures: A mixture of ortho- and para-nitrophenols is typically formed.[8] The ratio can be influenced by reaction temperature, solvent, and the use of catalysts.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Runaway Reaction and Exothermic Event
Symptom: A rapid, uncontrolled increase in reaction temperature, often accompanied by the evolution of brown nitrous fumes.
Immediate Action Plan:
-
Cease addition of the nitrating agent immediately.
-
Ensure maximum cooling: Check that the cooling bath is at the target temperature and has sufficient capacity. Add more cooling agent (e.g., ice, dry ice) if necessary.
-
If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice. [13] Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.[13]
-
Alert your supervisor and follow all established laboratory emergency protocols.
Root Cause Analysis and Prevention:
| Potential Cause | Preventative Measure |
| Inadequate Cooling | Use a cooling bath with a temperature significantly lower than the desired reaction temperature (e.g., an ice-salt bath for sub-zero temperatures). Ensure the cooling bath has sufficient volume and surface area. |
| Rapid Addition of Nitrating Agent | Add the nitrating agent dropwise or in small portions with continuous monitoring of the internal reaction temperature.[13] |
| Poor Agitation | Use efficient mechanical or magnetic stirring to ensure homogenous mixing and prevent the formation of localized "hot spots."[13] |
| Incorrect Reagent Concentration | Use dilute nitric acid whenever possible for the nitration of phenols.[6] Carefully verify the concentration of all reagents before use. |
| Accumulation of Unreacted Nitrating Agent | If the reaction is run at a very low temperature, the rate of nitration may be slow, leading to a buildup of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exotherm. Maintain a temperature that allows for a controlled reaction rate. |
Issue 2: Low Yield of Desired Nitrophenol and Formation of Tarry Byproducts
Symptom: The final product is a dark, viscous, or solid tar-like substance with a low yield of the expected crystalline nitrophenol.
Troubleshooting Protocol:
-
Reaction Temperature Control:
-
Nitrating Agent Concentration:
-
Alternative Nitrating Systems:
-
Action: Consider milder nitrating agents, such as generating nitrous acid in situ from sodium nitrite (NaNO₂) in an acidic medium, followed by oxidation.[6] Another approach is using metal nitrates like copper(II) nitrate or calcium nitrate in acetic acid.[15][16]
-
Rationale: These systems can avoid the harsh, strongly oxidizing conditions of mixed acid nitration.
-
-
Order of Addition:
-
Action: Add the phenol solution slowly to the nitrating mixture.
-
Rationale: This ensures that the phenol is always the limiting reagent at any given time, minimizing the chance of over-nitration and side reactions.
-
Issue 3: Poor Regioselectivity (Unfavorable ortho/para Ratio)
Symptom: The reaction yields a mixture of ortho and para isomers, with the desired isomer being the minor product.
Strategies for Improving Regioselectivity:
| Strategy | Description | Rationale |
| Temperature Adjustment | Lowering the reaction temperature often favors the formation of the para isomer. | The formation of the ortho isomer can be sterically hindered, and at lower temperatures, the reaction is more sensitive to these steric effects. |
| Solvent Effects | The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the para isomer. | The solvent can affect the solvation of the transition state, thereby influencing the relative activation energies for attack at the ortho and para positions. |
| Phase-Transfer Catalysis | Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), with dilute nitric acid can enhance selectivity for mononitration and influence the isomer ratio.[6][17] | The catalyst can help to control the concentration of the active nitrating species in the organic phase. |
| Heterogeneous Catalysis | Employing solid acid catalysts, such as silica sulfuric acid or Mg(HSO₄)₂, can provide higher selectivity under milder conditions.[6][18] | The catalyst's surface can sterically direct the incoming electrophile to a specific position. |
| Protecting Groups (Indirect Nitration) | For achieving high yields of a single isomer, an indirect route may be necessary. For example, sulfonation of phenol followed by nitration and then removal of the sulfonic acid group can yield specific isomers.[9] | The bulky sulfonic acid group can block one of the reactive positions, directing the nitro group to another. |
Section 3: Experimental Protocols and Data
Standard Protocol for Quenching a Nitration Reaction
-
Ensure the reaction has reached completion by an appropriate analytical method (e.g., TLC, GC, HPLC).[19][20]
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
In a separate, larger flask, prepare a mixture of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture.[21]
-
With vigorous stirring, slowly pour the cold reaction mixture onto the ice/water.[13] Caution: This process is exothermic, especially if concentrated sulfuric acid was used. A slow, controlled addition is critical.
-
Allow the mixture to stir until all the ice has melted and the product has precipitated.
-
Isolate the product by filtration, wash with cold water until the washings are neutral, and then dry. If the product is an oil, it can be extracted with a suitable organic solvent.
Recommended Temperature Ranges for Mononitration of Phenols
| Substrate | Nitrating Agent | Recommended Temperature (°C) | Primary Products |
| Phenol | Dilute HNO₃ | 0 - 20 | o-Nitrophenol, p-Nitrophenol[8][9] |
| p-Cresol | Dilute HNO₃ | 5 - 15 | 4-Methyl-2-nitrophenol |
| p-Chlorophenol | Dilute HNO₃ | 10 - 25 | 4-Chloro-2-nitrophenol |
| 2,4-Dichlorophenol | Conc. HNO₃ / Conc. H₂SO₄ | 20 - 40 | 2,4-Dichloro-6-nitrophenol[22] |
Note: These are general guidelines. Optimal conditions should be determined experimentally for each specific substrate and scale.
Section 4: Visualized Workflows
Decision Tree for Managing a Temperature Excursion
Caption: Decision-making workflow for a temperature excursion event.
General Workflow for Phenol Nitration
Caption: A generalized experimental workflow for the nitration of phenols.
References
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Retrieved from [Link]
-
González-Mancebo, S., et al. (2005). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
Unknown. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Symposium Series. (2013). Nitrophenolic By-Products Quantification in the Continuous Benzene Nitration Process. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2022). Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from [Link]
-
Corning. (2022). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
Unknown. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
-
PubMed. (n.d.). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]
-
Reddit. (2015). Trinitration of phenols. Retrieved from [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
-
Unknown. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Retrieved from [Link]
-
Scribd. (n.d.). Nitration of Phenols Using Cu NO3 2 Gree | PDF. Retrieved from [Link]
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-
Gordon College. (n.d.). Green microwave nitration as an undergraduate organic chemistry lab procedure. Retrieved from [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. Retrieved from [Link]
-
YouTube. (2022). Nitration of Phenol (A-Level Chemistry). Retrieved from [Link]
-
SciSpace. (n.d.). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Retrieved from [Link]
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work-up procedures to minimize impurities in 4-(Methylsulfonyl)-2-nitrophenol
Technical Support Center: Purification of 4-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the expertise to effectively minimize impurities during the work-up and purification of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for a typical electrophilic nitration of 4-(methylsulfonyl)phenol, you should anticipate the following:
-
Unreacted Starting Material: Residual 4-(methylsulfonyl)phenol.
-
Regioisomers: The primary isomeric impurity is often 2-(methylsulfonyl)-4-nitrophenol. The directing effects of the hydroxyl and methylsulfonyl groups influence the position of nitration.
-
Over-nitrated Byproducts: Dinitro-species such as 4-(methylsulfonyl)-2,6-dinitrophenol can form if the reaction conditions are too harsh.[1]
-
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture are common and must be neutralized.
-
Degradation Products: Nitrophenols can be sensitive to light and high temperatures, potentially leading to colored impurities.[2]
Q2: My crude product is a dark, oily, or tar-like substance. How should I proceed with the work-up?
A2: An oily or discolored crude product indicates the presence of significant impurities or residual solvent. Do not attempt direct crystallization from this state.
Causality: The low melting point of impurity mixtures (eutectic mixture) or the presence of residual strong acids can prevent solidification.
Recommended Workflow:
-
Dissolution & Neutralization: Dissolve the entire crude material in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acids. Perform this step carefully as CO₂ evolution can cause pressure buildup. Wash until the bubbling stops.
-
Water to remove any remaining bicarbonate and other water-soluble impurities.
-
A saturated aqueous solution of sodium chloride (brine) to break any emulsions and remove bulk water from the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This should yield a solid or a more manageable residue for further purification.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the purity of your crude material and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.
-
Recrystallization: This is the preferred method if your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from the desired product.[4][5] It is highly efficient for removing small amounts of impurities and is easily scalable.
-
Column Chromatography: This technique is necessary when the crude product is very impure or when you need to separate compounds with similar polarities, such as regioisomers.[6][7] While effective, it is more labor-intensive and uses larger volumes of solvent.
The decision workflow can be visualized as follows:
Caption: Purification decision workflow.
Q4: My recrystallization is failing (product "oils out" or recovery is poor). What troubleshooting steps can I take?
A4: Recrystallization failures are common and can usually be resolved by systematically adjusting the procedure.
"Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve.
-
Solution: Add a small amount of a miscible co-solvent (an "anti-solvent") in which your product is less soluble. This lowers the overall dissolving power of the solvent system, allowing crystallization to occur at a lower temperature. Alternatively, switch to a lower-boiling point solvent.
Poor Recovery: This can be caused by using too much solvent, cooling the solution too quickly, or premature crystallization.
-
Solution: If too much solvent was added, carefully evaporate a portion of it to re-saturate the solution. Ensure the cooling process is slow and gradual to allow for the formation of large, pure crystals.[8] Using a seed crystal can help induce crystallization if it doesn't start spontaneously.
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | Saturation point is above the product's melting point. | Use a larger volume of solvent or switch to a lower-boiling point solvent. |
| Poor Crystal Yield | Too much solvent used; solution is not saturated. | Boil off some of the solvent and allow the solution to cool again. |
| Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before moving to an ice bath. | |
| No Crystals Form | Solution is supersaturated or too dilute. | Scratch the inside of the flask with a glass rod or add a seed crystal. If too dilute, reduce solvent volume. |
| Colored Impurities in Crystals | Impurities co-crystallized with the product. | Add activated charcoal (Norit) to the hot solution before filtration to adsorb colored impurities.[9] |
Detailed Experimental Protocols
These protocols provide step-by-step guidance for the key purification and analysis techniques.
Protocol 1: Thin Layer Chromatography (TLC) Analysis
Objective: To assess crude product purity and monitor purification progress.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Solvent system (e.g., 30-50% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare a developing chamber by adding the chosen solvent system to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.
-
Dissolve a small sample of your crude material in a few drops of ethyl acetate or acetone.
-
Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The desired product, being a nitrophenol, should be UV active. Circle the spots with a pencil.
-
Calculate the Retention Factor (Rƒ) for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front). The product should be a major spot, while other spots represent impurities.
Protocol 2: Recrystallization
Objective: To purify solid this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points due to the polar nature of the molecule.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Protocol 3: Column Chromatography
Objective: To separate this compound from closely related impurities.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a gradient of Ethyl Acetate in Hexanes)
-
Crude product
-
Collection tubes or flasks
Procedure:
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent mixture. The less polar compounds will travel down the column faster.[6][11]
-
Fraction Collection: Collect the eluent in small, sequential fractions.
-
TLC Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Key Chemical Structures
Understanding the structures of the target molecule and potential impurities is crucial for designing an effective purification strategy.
Caption: Target compound and key potential impurities.
References
-
Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]
- Process for the purification of p-nitrophenol.
-
Mixture Of Ortho And Para Nitrophenol Lab Report. Bartleby.com. [Link]
-
4-Methyl-2-nitrophenol - Solubility of Things. Solubility of Things. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Recrystallization for foam like crystals. Reddit. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
4-Nitrophenol. Wikipedia. [Link]
-
Recrystallization (chemistry) | Research Starters. EBSCO. [Link]
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side reactions to consider when nitrating 4-methylsulfonylphenol
Technical Support Center: Nitration of 4-Methylsulfonylphenol
Welcome to the technical support guide for the nitration of 4-methylsulfonylphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we will delve into the potential side reactions, mechanistic considerations, and troubleshooting strategies to ensure a successful and selective nitration.
Frequently Asked Questions (FAQs)
Q1: My nitration of 4-methylsulfonylphenol is producing a significant amount of dark, tarry material and my yield of the desired product is low. What is causing this?
A1: The formation of dark, tarry substances is a classic indicator of oxidation of the phenol ring. Phenols are highly susceptible to oxidation, especially under the harsh conditions of nitration which often employ strong oxidizing agents like nitric acid.[1][2][3] The hydroxyl group makes the ring electron-rich and thus easily oxidized, leading to the formation of complex condensation products and benzoquinone derivatives, which are colored impurities.[4]
Troubleshooting Steps:
-
Lower the reaction temperature: Maintaining the reaction at a low temperature, for instance, by using an ice bath, is crucial to minimize oxidation.[5]
-
Use dilute nitric acid: Concentrated nitric acid is a potent oxidizing agent. Using a more dilute solution can help to suppress the oxidation side reaction.[1][5][6][7][8]
-
Control the addition of the nitrating agent: Add the nitrating agent slowly and in portions to the phenol solution with vigorous stirring. This helps to dissipate the heat generated during the exothermic reaction and prevent localized overheating which accelerates oxidation.[5]
Q2: I am observing the formation of multiple nitrated products. How can I improve the regioselectivity of the reaction to favor the desired isomer?
A2: The hydroxyl group (-OH) is a strong activating group and an ortho, para-director, while the methylsulfonyl group (-SO2CH3) is a strong deactivating group and a meta-director.[9][10][11][12][13] The directing effects of these two groups are in opposition, which can lead to a mixture of isomers. The powerful activating effect of the hydroxyl group typically dominates, directing the incoming nitro group to the positions ortho to it (C2 and C6).
Strategies to Enhance Regioselectivity:
-
Choice of Nitrating Agent: The steric bulk of the electrophile can influence the ortho:para ratio.[14][15] While the para position is blocked in 4-methylsulfonylphenol, steric hindrance can still play a role in the approach to the ortho positions.
-
Catalyst Systems: The use of solid acid catalysts or phase-transfer catalysts has been shown to improve regioselectivity in phenol nitrations.[5][16][17] For instance, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with dilute nitric acid can enhance selectivity.[5][16]
Q3: Besides oxidation and multiple nitrations, are there other less common side reactions I should be aware of?
A3: Yes, two other potential side reactions to consider are nitrosation and ipso-substitution .
-
Nitrosation: Nitrating agents can sometimes contain nitrosonium ions (NO+), or they can be generated in situ. These can act as electrophiles, leading to the formation of nitrosophenol intermediates.[18] These intermediates can then be oxidized to the corresponding nitrophenol.[4] While this can be a pathway to the desired product, it can also lead to a more complex reaction mixture if the oxidation is not complete.
-
Ipso-Substitution: This is a reaction where the incoming electrophile displaces a substituent already present on the aromatic ring, other than hydrogen.[19][20] In the case of phenols with sulfonyl groups, it is possible for the nitro group to substitute the sulfonyl group.[21][22] While less common for a methylsulfonyl group compared to a sulfonic acid group, it is a possibility under certain conditions.[19][23]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Troubleshooting Steps |
| Low yield and formation of dark tarry material | Oxidation of the phenol ring by the nitrating agent.[1][2][4] | 1. Maintain the reaction at a low, controlled temperature (e.g., 0-5 °C).2. Use a more dilute solution of nitric acid.[5]3. Add the nitrating agent slowly and with efficient stirring.[5] |
| Formation of multiple dinitro or polynitro products | The hydroxyl group is a strong activating group, making the ring susceptible to further nitration.[1][9][24] | 1. Use a stoichiometric amount of the nitrating agent.2. Employ milder reaction conditions (lower temperature, shorter reaction time).[5]3. Consider a two-step approach: sulfonation to deactivate the ring, followed by nitration and then desulfonation.[3] |
| Unexpected isomer distribution | Competing directing effects of the -OH (ortho, para-directing) and -SO2CH3 (meta-directing) groups. | 1. Experiment with different nitrating systems to modulate the reactivity and steric bulk of the electrophile.2. Utilize catalytic systems known to influence regioselectivity, such as solid acids or phase-transfer catalysts.[17] |
| Presence of nitrosated byproducts | Formation of nitrosonium ions (NO+) in the reaction mixture.[18] | 1. Ensure the purity of the nitric acid to minimize the presence of nitrous acid.2. If nitrosation is suspected, subsequent oxidation can convert the nitrosophenol to the desired nitrophenol.[4] |
| Evidence of Ipso-substitution | Displacement of the methylsulfonyl group by the nitro group.[21] | 1. Employ milder nitrating conditions to disfavor this higher activation energy pathway.2. Carefully analyze the product mixture for the presence of nitrophenols lacking the sulfonyl group. |
Experimental Protocol: Selective Mononitration of 4-Methylsulfonylphenol
This protocol is designed to favor the selective mononitration of 4-methylsulfonylphenol at the positions ortho to the hydroxyl group while minimizing side reactions.
Materials:
-
4-Methylsulfonylphenol
-
Dilute Nitric Acid (e.g., 30-40%)
-
Dichloromethane (or another suitable inert solvent)
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylsulfonylphenol in dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0-5 °C.
-
Addition of Nitrating Agent: Slowly add dilute nitric acid to the stirred solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired nitrated product.
Reaction Pathway Diagram
The following diagram illustrates the desired nitration pathway and the primary side reactions.
Caption: Reaction scheme for the nitration of 4-methylsulfonylphenol.
References
-
Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.2.2.5 Activation/Deactivation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 8). Ipso nitration in organic synthesis. Retrieved from [Link]
-
Scribd. Nitration Mechanism of Phenolsulphonic Acids. Retrieved from [Link]
-
Chemguide. ring reactions of phenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, May 15). Does nitration of phenol with nitric acid yields 2,6-dinitrophenol?. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (1998, October 1). Nitrosation by peroxynitrite: use of phenol as a probe. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
Quora. (2018, August 10). Why is it when we do a nitration of phenol, we obtain ortho-, para-, mono-, and nitro. Retrieved from [Link]
-
Curriculum Press. Activating And Deactivating Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. Aqueous Atmospheric Chemistry: Formation of 2,4-dinitrophenol Upon Nitration of 2-nitrophenol and 4-nitrophenol in Solution. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. Retrieved from [Link]
-
askIITians. (2025, July 23). What are the products formed when phenol and nitrobenzene are treated. Retrieved from [Link]
-
Chemistry Steps. Activating and Deactivating Groups. Retrieved from [Link]
-
ResearchGate. Scheme 26. Nitration of phenols by nitric acid. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Khan Academy. Nitration of Phenols. Retrieved from [Link]
-
ACS Omega. (2022, December 21). Unprecedented C–C Bond Formation via Ipso Nucleophilic Substitution of 2,4-Dinitrobenzene Sulfonic Acid with Active Methylene Compounds. Retrieved from [Link]
-
YouTube. (2022, January 26). Nitration of Phenol (A-Level Chemistry). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, December 6). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. Retrieved from [Link]
-
ResearchGate. Ipso-nitration of sulfonic acid [SO3H] as a leaving group in the substitution reaction of benzopyrone. Retrieved from [Link]
-
Unacademy. Notes on Ipso Nitration. Retrieved from [Link]
-
Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
ResearchGate. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]
-
DergiPark. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Filo. (2023, November 17). Explain the following observations: (1) The ortho-para ratio of.... Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2017, August 23). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why?. Retrieved from [Link]
- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Chemistry Steps. Ortho, Para, Meta. Retrieved from [Link]
-
National Center for Biotechnology Information. Ultrasound promoted para-selective nitration of phenols in ionic liquid. Retrieved from [Link]
-
Scirp.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Retrieved from [Link]
-
Filo. (2025, September 2). Stepwise Reaction of Nitration of Phenol. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-(Methylsulfonyl)-2-nitrophenol
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including regioselectivity, control of exothermic reactions, and prevention of byproduct formation. This guide outlines a reliable two-step synthetic pathway and provides comprehensive troubleshooting for issues that may arise during your experiments.
Recommended Synthesis Workflow
The most logical and scalable approach begins with the nitration of 4-(methylthio)phenol, followed by the selective oxidation of the thioether to the desired sulfone. This pathway offers excellent control over regiochemistry and utilizes readily available starting materials.
Caption: Recommended two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(methylthio)-2-nitrophenol
Expertise & Rationale: The hydroxyl group of the starting phenol is a strong ortho-, para-directing activator. Since the para position is blocked by the methylthio group, nitration occurs selectively at an ortho position. Using a dilute solution of nitric acid in acetic acid at low temperatures is critical to prevent over-nitration and control the reaction's exothermicity.
Materials:
-
4-(methylthio)phenol
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
Procedure:
-
In a jacketed reactor equipped with an overhead stirrer and a temperature probe, dissolve 4-(methylthio)phenol (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Cool the solution to 0-5 °C using an appropriate cooling bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to glacial acetic acid (~2 volumes) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the cooled solution of 4-(methylthio)phenol over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor reaction completion by TLC or HPLC.
-
Once the reaction is complete, slowly quench the reaction by pouring it into a stirred vessel containing ice water (10-20 volumes).
-
The yellow solid product will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid by filtration, wash the cake thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound
Expertise & Rationale: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate.[1] Using hydrogen peroxide in a refluxing acetic acid medium provides sufficient oxidative potential to drive the reaction to completion. Acetic acid serves as both a solvent and a catalyst for this transformation. Careful monitoring is necessary to ensure complete conversion to the sulfone.
Materials:
-
4-(methylthio)-2-nitrophenol
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aq. solution)
-
Deionized Water
Procedure:
-
Charge the dried 4-(methylthio)-2-nitrophenol (1.0 eq) and glacial acetic acid (5-10 volumes) into a reactor equipped with a reflux condenser.
-
Heat the mixture to 60-70 °C to achieve dissolution.
-
Slowly add hydrogen peroxide (2.5-3.0 eq) dropwise, maintaining the temperature below 90 °C. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (~110-115 °C) for 2-4 hours.
-
Monitor the disappearance of the starting material and the sulfoxide intermediate by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to 10-15 °C.
-
Slowly add cold deionized water (5-10 volumes) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2: Oxidation |
| Key Reagents | Nitric Acid / Acetic Acid | Hydrogen Peroxide / Acetic Acid |
| Stoichiometry (vs. SM) | 1.1 eq HNO₃ | 2.5 - 3.0 eq H₂O₂ |
| Temperature | 0 - 5 °C | 110 - 115 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 2 - 4 hours |
| Expected Yield | 85 - 95% | 90 - 98% |
| Purity (Crude) | >95% | >97% |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up process in a direct question-and-answer format.
Caption: Troubleshooting decision tree for common synthesis issues.
Troubleshooting Guide
Question: My yield for the nitration step (Step 1) is consistently low. What are the likely causes? Answer: Low yield in the nitration step typically stems from two main issues:
-
Incomplete Reaction: Ensure your starting material is fully consumed by extending the reaction time at 0-5 °C and monitoring via TLC/HPLC before quenching. Also, verify the potency of your nitric acid, as older stock can be less concentrated.
-
Product Loss During Workup: The product, 4-(methylthio)-2-nitrophenol, has some solubility in the acetic acid/water mixture. Ensure you are quenching into a sufficient volume of ice water to minimize solubility and maximize precipitation. Allow adequate time for the slurry to stir and fully crystallize before filtration.
Question: I am seeing a significant impurity in my nitration product, which I suspect is a dinitro- compound. How can I prevent this? Answer: The formation of dinitro byproducts is a classic sign of an overly aggressive nitration reaction. The root cause is almost always poor temperature control.
-
Corrective Action: Maintain the internal reaction temperature strictly below 5 °C during the addition of the nitrating mixture. On a larger scale, this requires a highly efficient cooling system. Slowing down the addition rate is critical. Sub-surface addition of the nitrating agent can also help disperse the reagent quickly and prevent localized "hot spots" where over-nitration can occur.
Question: In the oxidation step (Step 2), my reaction seems to stall, leaving a significant amount of the sulfoxide intermediate. What should I do? Answer: This is a common issue and indicates that the oxidative conditions are insufficient to complete the conversion from sulfoxide to sulfone.
-
Check Oxidant Stoichiometry: Hydrogen peroxide can degrade over time. It is advisable to use a fresh, assayed bottle. If the reaction has stalled, you can add an additional 0.2-0.5 equivalents of H₂O₂ and continue to reflux, monitoring for completion.
-
Increase Reaction Time/Temperature: Ensure you are at a full reflux. If the reaction is sluggish, extending the reflux time by 1-2 hours is often sufficient to drive it to completion.
Frequently Asked Questions (FAQs)
Question: What quality of starting material (4-(methylthio)phenol) is required? Answer: High purity (>98%) starting material is recommended. The presence of isomers or other phenolic impurities can lead to a complex mixture of nitrated byproducts that are difficult to separate from the desired intermediate.
Question: How should I best monitor the progress of these reactions? Answer:
-
Thin-Layer Chromatography (TLC): This is excellent for qualitative, at-a-glance monitoring. For Step 1, you can easily track the consumption of the starting phenol. For Step 2, you can visualize the starting material, the intermediate sulfoxide, and the final sulfone product, which will have different Rf values. A good mobile phase is typically a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis during scale-up, HPLC is the preferred method. It allows you to accurately determine the percentage of starting material, intermediates, and product, providing precise data for determining reaction endpoints.
Question: What are the most critical safety precautions for this synthesis? Answer:
-
Handling Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[2][3]
-
Exotherm Control: Both the nitration and the initial addition of hydrogen peroxide can be exothermic. Never add reagents quickly. Always have an adequate cooling system in place and monitor the internal temperature continuously. For scale-up, a jacketed reactor with a powerful chiller is essential.
-
Handling Peroxides: While 30% hydrogen peroxide is common, it is still a strong oxidant. Avoid contamination with metals, which can catalyze its decomposition.[4]
-
Product Hazards: Nitrophenols are toxic and should be handled with care.[5] Avoid creating dust and use appropriate PPE during handling and transfer operations.[5]
References
- ChemicalBook.4-Chloro-3-nitrobenzenesulfonyl chloride synthesis.
- Google Patents.US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- ResearchGate.Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- ChemicalBook.4-Chloro-3-nitrobenzenesulfonic acid synthesis.
- Acros Organics.
- TCI America.
- ResearchGate.
- CymitQuimica.CAS 97-08-5: 4-Chloro-3-nitrobenzenesulfonyl chloride.
- Carl ROTH.
- University of Chemistry and Technology, Prague.
- Google Patents.CN106565555A - Synthesis process of 2-nitro-4-methylsulfonylbenzoic acid.
- Benchchem.
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Organic Syntheses. m-NITROPHENOL.[Link]
- Google Patents.CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Benchchem.A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals.
- Google Patents.Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
-
PubChem. this compound.[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 4-(Methylsulfonyl)-2-nitrophenol by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the context of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as 4-(Methylsulfonyl)-2-nitrophenol, is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will delve into the causality behind experimental choices, present a detailed HPLC validation protocol, and offer a comparative analysis with supporting data and authoritative references.
The Criticality of Purity for this compound
This compound, with the molecular formula C₇H₇NO₅S and a molecular weight of 217.2 g/mol , is a key building block in organic synthesis.[1][2] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and in the case of drug development, pose significant safety risks. The identification and quantification of impurities are mandated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) setting strict limits on acceptable levels of impurities in drug substances.[3][4][5]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[6][7][8][9][10] Its high resolving power, sensitivity, and adaptability make it the workhorse of the pharmaceutical industry for quality control.
Diagram of the HPLC Workflow
Caption: A schematic overview of the High-Performance Liquid Chromatography workflow for purity analysis.
Proposed HPLC Method for this compound Purity Validation
This proposed method is designed based on established principles for the analysis of aromatic nitro and sulfonyl compounds and should be validated according to ICH Q2(R2) guidelines.[3][4][5]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like this compound and its potential impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities. Phosphoric acid helps to suppress the ionization of the phenolic group, leading to better peak shape. |
| Gradient | 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-35 min: 30% B | The initial isocratic step allows for the elution of any highly polar impurities. The gradient then elutes the main analyte and less polar impurities. The final steps re-equilibrate the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 264 nm and 342 nm | Based on the UV-Vis spectrum of the related compound 4-amino-2-nitrophenol, these wavelengths are likely to provide good sensitivity for the parent compound and potential chromophoric impurities.[11] A Diode Array Detector (DAD) would be ideal to assess peak purity. |
Experimental Protocol: A Step-by-Step Guide
1. Reagent and Sample Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This yields a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
2. HPLC System Setup and Equilibration:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
3. System Suitability Testing (SST):
-
Inject the standard solution five times.
-
The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area for the main peak is not more than 2.0%, and the tailing factor is between 0.8 and 1.5, as per USP General Chapter <621>.[12][13][14][15][16]
4. Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solution.
5. Data Analysis and Purity Calculation:
-
Integrate the peaks in the chromatogram of the sample solution.
-
Calculate the percentage purity of the sample using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Anticipated Impurities and Rationale for Separation
The synthesis of this compound can involve the nitration of a precursor like 4-chlorophenyl methyl sulfone.[17][18] Potential impurities could include:
-
Starting materials: Unreacted 4-chlorophenyl methyl sulfone.
-
Isomeric impurities: 2-(Methylsulfonyl)-4-nitrophenol.
-
Over-nitrated products: Dinitro derivatives.
-
Side-reaction products: Other positional isomers or related substances.
The proposed gradient HPLC method is designed to have a broad separation window to resolve these potential impurities from the main analyte peak.
Comparative Analysis of Purity Validation Techniques
While HPLC is the primary choice, other techniques offer orthogonal approaches to purity assessment, providing a more comprehensive understanding of the sample.
Diagram of Analytical Technique Selection
Caption: Decision tree for selecting an appropriate analytical technique for purity validation.
Head-to-Head Comparison
Table 2: Comparison of Analytical Techniques for Purity Profiling
| Feature | HPLC | GC-MS | qNMR |
| Principle | Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Chromatographic separation of volatile compounds in the gas phase, followed by mass spectrometric detection. | Quantitative analysis based on the direct relationship between the NMR signal integral and the number of nuclei. |
| Applicability to Analyte | Excellent: Ideal for non-volatile and thermally labile compounds. | Poor to Moderate: Requires derivatization to increase volatility and thermal stability, which can introduce artifacts.[7] | Excellent: Provides absolute quantification without the need for a reference standard of the analyte itself. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Selectivity | High, based on chromatographic retention and UV-Vis spectrum. | Very High, based on retention time and mass fragmentation pattern. | High, based on unique chemical shifts of protons. |
| Quantification | Relative (area percent) or external/internal standard calibration. | Requires calibration with a standard. | Absolute quantification using an internal standard of known purity.[19] |
| Impurity Identification | Tentative identification based on retention time and UV spectrum. Confirmation requires hyphenation with MS. | Definitive identification based on mass spectral library matching. | Can identify and quantify known and unknown impurities if they have unique NMR signals. |
| Throughput | High | Moderate | Low to Moderate |
| Key Advantage | Robust, versatile, and the industry standard for pharmaceutical quality control.[6] | Excellent for volatile impurities and definitive identification. | Provides a direct measure of purity without the need for chromatographic separation.[19] |
| Key Disadvantage | Co-eluting peaks can be an issue; requires reference standards for quantification. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic techniques; complex mixtures can lead to signal overlap. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, HPLC stands out as the most suitable primary technique due to its high resolution, sensitivity, and applicability to non-volatile compounds. The proposed HPLC method, when rigorously validated according to ICH and USP guidelines, provides a reliable and robust system for routine quality control.[3][4][5][12][13][14][15][16][20]
However, for a complete and irrefutable purity assessment, an orthogonal method such as quantitative NMR (qNMR) is highly recommended. qNMR offers the advantage of absolute quantification without the need for a specific reference standard for every impurity, thus providing a true measure of the mass purity of the substance.[19] Gas Chromatography-Mass Spectrometry (GC-MS) is less suitable for the parent compound but can be a valuable tool for identifying and quantifying any volatile impurities that may be present.
By employing a multi-faceted approach, with HPLC as the cornerstone and complemented by orthogonal techniques, researchers and drug development professionals can ensure the highest level of confidence in the purity of this compound, thereby safeguarding the integrity of their research and the safety of potential pharmaceutical products.
References
-
〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (URL: [Link])
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Understanding the Latest Revisions to USP <621> | Agilent. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
USP <621> Chromatography - DSDP Analytics. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (URL: [Link])
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (URL: [Link])
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (URL: [Link])
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (URL: [Link])
-
Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (URL: [Link])
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (URL: [Link])
- Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google P
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This compound (C7H7NO5S) - PubChemLite. (URL: [Link])
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This compound - gsrs. (URL: [Link])
-
UV-Vis Spectrum of 4-Amino-2-Nitrophenol - SIELC Technologies. (URL: [Link])
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. (URL: [Link])
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... - ResearchGate. (URL: [Link])
-
(a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate... - ResearchGate. (URL: [Link])
- CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google P
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Identification and synthesis of impurities formed during sertindole preparation. (URL: [Link])
- CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google P
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- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. UV-Vis Spectrum of 4-Amino-2-Nitrophenol | SIELC Technologies [sielc.com]
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A Researcher's Guide to 4-(Methylsulfonyl)-2-nitrophenol and Its Isomers: A Comparative Analysis
For researchers and professionals in drug development, a nuanced understanding of isomeric chemistry is not merely academic—it is fundamental to predicting efficacy, metabolism, and toxicity. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 4-(Methylsulfonyl)-2-nitrophenol and its key positional isomers, offering both foundational data and practical experimental workflows for their differentiation and characterization.
The core structure, a phenol ring substituted with both a nitro (-NO2) and a methylsulfonyl (-SO2CH3) group, is of significant interest. Both are potent electron-withdrawing groups, and their placement relative to the hydroxyl (-OH) group profoundly influences the molecule's acidity (pKa), reactivity, and interactions with biological targets. Understanding these differences is critical for applications ranging from synthetic chemistry to pharmacology.
Physicochemical Properties: A Tale of Two Isomers
While numerous positional isomers of (methylsulfonyl)nitrophenol exist, this guide will focus on two of the most well-documented and commercially relevant isomers for a direct comparison: the titular This compound and its close relative, 2-(Methylsulfonyl)-4-nitrophenol . The distinct placement of the electron-withdrawing groups relative to the phenolic hydroxyl dictates their fundamental chemical character.
| Property | This compound | 2-(Methylsulfonyl)-4-nitrophenol | Rationale for Differences |
| CAS Number | 96464-37-8 | 2973-25-3 | N/A |
| Molecular Formula | C₇H₇NO₅S | C₇H₇NO₅S | N/A |
| Molecular Weight | 217.20 g/mol | 217.20 g/mol | N/A |
| Melting Point | 134-138 °C | 141-144 °C | The para-nitro arrangement in the 2-methylsulfonyl isomer allows for more efficient crystal lattice packing, resulting in a slightly higher melting point. |
| Appearance | Light yellow to yellow crystalline powder | Yellow crystalline powder | The specific chromophore structure created by the substituent arrangement influences the solid-state color. |
| Acidity (pKa) | Lower pKa (more acidic) | Higher pKa (less acidic) | The ortho-nitro group in this compound provides strong, direct resonance and inductive stabilization of the phenoxide anion. In the 2-methylsulfonyl isomer, the nitro group is para, and while it provides resonance stabilization, the effect on the phenoxide is less pronounced than an ortho-nitro group. |
Spectroscopic Differentiation: Unmasking Isomeric Identities
Spectroscopic techniques are indispensable for distinguishing between these isomers. Each method provides a unique fingerprint based on the molecule's electronic and nuclear environment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for unambiguous structural confirmation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the substituents.
-
This compound: The protons on the aromatic ring will exhibit a distinct splitting pattern. The proton ortho to the hydroxyl group will be significantly downfield due to the deshielding effects of the adjacent nitro group.
-
2-(Methylsulfonyl)-4-nitrophenol: In this isomer, the proton between the hydroxyl and methylsulfonyl groups will show a different chemical shift compared to the previous isomer. The symmetry and electronic environment are altered, leading to a unique spectral fingerprint.
UV-Visible Spectroscopy
The electronic transitions, observed via UV-Vis spectroscopy, are also characteristic. The position of the nitro group relative to the phenoxide chromophore influences the λmax (wavelength of maximum absorbance).
-
Experimental Insight: When analyzing these compounds in solution, the choice of solvent pH is critical. In basic media (e.g., pH > 8), the phenol is deprotonated to the phenoxide ion. This results in a bathochromic (red) shift to a longer λmax and a more intense absorption band, as the phenoxide is a more powerful electron-donating group, enhancing the charge-transfer transition within the molecule. Comparing the spectra in both neutral and basic conditions can provide valuable information about the electronic structure and acidity.
Experimental Workflow: Chromatographic Separation and Analysis
For a definitive quantitative comparison and quality control, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the industry standard for separating and quantifying such closely related isomers.
Workflow for Isomer Separation by HPLC
This protocol outlines a standard reversed-phase HPLC method suitable for baseline separation of this compound and 2-(Methylsulfonyl)-4-nitrophenol.
Caption: Reversed-Phase HPLC workflow for isomer separation and quantification.
Rationale for Methodological Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase (C18) is ideal for retaining these moderately polar aromatic compounds. Elution is controlled by varying the polarity of the mobile phase.
-
Acidified Mobile Phase: The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl group. This ensures that the compounds are analyzed in a single, neutral form, resulting in sharper, more symmetrical peaks and improved reproducibility.
-
Gradient Elution: Starting with a more polar mobile phase (higher water content) and gradually increasing the organic solvent (acetonitrile) content allows for the effective separation of isomers with slightly different polarities. This compound, being slightly more polar, is expected to elute earlier than its isomer.
-
Dual Wavelength Detection: Monitoring at two different wavelengths (e.g., an isosbestic point around 280 nm and the λmax of the phenoxide around 330 nm) can help in peak identification and purity assessment.
Synthesis and Reactivity Considerations
The synthetic routes to these isomers often begin with the corresponding chloronitrobenzene precursors. The choice of starting material dictates the final position of the substituents.
Synthetic Pathway Overview
Caption: Generalized synthetic pathways for methylsulfonyl nitrophenol isomers.
-
Expert Insight: The nucleophilic aromatic substitution (hydrolysis of the chloride to a hydroxyl group) is the key final step. The rate of this reaction is heavily influenced by the positions of the electron-withdrawing nitro and methylsulfonyl groups. These groups must be ortho or para to the leaving group (chloride) to activate the ring for substitution. This principle governs which isomers are synthetically accessible through this common route.
Conclusion
The comparative analysis of this compound and its isomers like 2-(Methylsulfonyl)-4-nitrophenol underscores a core tenet of medicinal and synthetic chemistry: structure dictates function. While sharing the same molecular formula and weight, their distinct substitution patterns lead to measurable differences in melting point, acidity, and spectroscopic and chromatographic behavior. For the researcher, a rigorous, multi-technique approach combining spectroscopy for identification and chromatography for separation and quantification is not just best practice—it is essential for ensuring the validity and reproducibility of any subsequent research and development.
References
A Researcher's Guide to Differentiating 2-(methylsulfonyl)-4-nitrophenol and 4-(methylsulfonyl)-2-nitrophenol
An In-Depth Spectroscopic Comparison for unambiguous structural elucidation.
In the realm of synthetic chemistry and drug development, the precise characterization of isomeric molecules is a critical step. Positional isomers, such as 2-(methylsulfonyl)-4-nitrophenol and 4-(methylsulfonyl)-2-nitrophenol, often exhibit distinct biological activities and physical properties. Their structural similarity, however, presents a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) to clearly distinguish between these two isomers.
The key to differentiating these compounds lies in the relative positions of the hydroxyl (-OH), nitro (-NO₂), and methylsulfonyl (-SO₂CH₃) groups on the benzene ring. These positions create unique electronic environments that are directly observable through various spectroscopic techniques.
Molecular Structure Overview
The fundamental difference between the two isomers is the substitution pattern on the phenolic ring. Understanding this arrangement is the first step in predicting and interpreting their spectral data.
-
2-(methylsulfonyl)-4-nitrophenol: The methylsulfonyl group is ortho to the hydroxyl group, and the nitro group is para.
-
This compound: The methylsulfonyl group is para to the hydroxyl group, while the nitro group is ortho.[1][2]
Caption: Molecular structures of the two positional isomers.
¹H NMR Spectroscopy: A Definitive Diagnostic Tool
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these isomers. The chemical shift (δ) of the aromatic protons is highly sensitive to the electronic effects (both resonance and inductive) of the substituents. The strongly electron-withdrawing nitro and methylsulfonyl groups will deshield adjacent protons, shifting their signals downfield.
Key Differentiating Features:
-
Aromatic Region (δ 7.0-8.5 ppm): The splitting patterns and chemical shifts of the three aromatic protons are unique for each isomer.
-
For 2-(methylsulfonyl)-4-nitrophenol: One would expect to see three distinct signals in the aromatic region, corresponding to the protons at the C3, C5, and C6 positions. The proton ortho to the nitro group (at C3) would be the most deshielded.
-
For this compound: Similarly, three aromatic protons are present. The proton ortho to the nitro group (at C3) and the proton ortho to the sulfonyl group (at C5) will be significantly shifted downfield. The coupling patterns (ortho and meta coupling) will be crucial for definitive assignment.
-
-
Methyl Protons (δ ~3.2 ppm): Both isomers will show a singlet corresponding to the three protons of the methylsulfonyl group. The precise chemical shift may vary slightly due to the different overall electronic environment of the molecule, but this signal is less diagnostic than the aromatic signals.
-
Phenolic Proton (δ > 10 ppm): The hydroxyl proton is acidic and its signal is often broad and can exchange with deuterium in solvents like D₂O. In a non-exchanging solvent like DMSO-d₆, it appears as a singlet at a very downfield position.
Comparative ¹H NMR Data (Predicted)
| Proton Assignment | 2-(methylsulfonyl)-4-nitrophenol (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Difference |
| Ar-H (ortho to -NO₂) | ~8.2 (d) | ~8.0 (d) | The electronic environment is altered by the relative positions of the other substituents. |
| Ar-H (ortho to -SO₂CH₃) | ~7.8 (dd) | ~7.9 (dd) | Proximity to the -OH and -NO₂ groups changes the shielding effects. |
| Ar-H (ortho to -OH) | ~7.2 (d) | ~7.4 (d) | The adjacent group (-SO₂CH₃ vs. -NO₂) has a profound impact on this proton's chemical shift. |
| -SO₂CH₃ | ~3.2 (s) | ~3.3 (s) | Minor shift expected due to different long-range effects. |
| -OH | >11.0 (s) | >10.5 (s) | Intramolecular hydrogen bonding with the ortho-nitro group in the 4-sulfonyl isomer may slightly shield this proton. |
Note: These are predicted values based on analogous compounds. Actual experimental values may differ slightly.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize the compounds and retain the phenolic -OH proton signal.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Analysis: Integrate the signals to determine proton ratios and analyze the coupling constants (J-values) to confirm the substitution pattern.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy provides information about the vibrational modes of functional groups. While many peaks will be common to both isomers, subtle shifts, particularly in the O-H and N-O stretching regions, can be diagnostic.
Key Differentiating Features:
-
O-H Stretch (3200-3600 cm⁻¹): The position and shape of this band are sensitive to hydrogen bonding.
-
2-(methylsulfonyl)-4-nitrophenol: Expect a relatively sharp O-H stretch, typical of intermolecular hydrogen bonding in the solid state or in solution.
-
This compound: The ortho-nitro group can form a strong intramolecular hydrogen bond with the phenolic hydroxyl group. This typically results in a broader, weaker O-H stretching band shifted to a lower frequency (e.g., 3200-3400 cm⁻¹).[3]
-
-
N-O Stretch (Asymmetric & Symmetric, ~1520 cm⁻¹ and ~1340 cm⁻¹): These are characteristic strong absorptions for the nitro group. Their exact positions can be influenced by the electronic nature of the ring, but they are generally less diagnostic for differentiating these isomers than the O-H stretch.[4]
-
S=O Stretch (Asymmetric & Symmetric, ~1350 cm⁻¹ and ~1150 cm⁻¹): The sulfonyl group exhibits two strong, characteristic stretching bands.
Comparative IR Data (Typical Ranges)
| Vibrational Mode | 2-(methylsulfonyl)-4-nitrophenol (cm⁻¹) | This compound (cm⁻¹) | Rationale for Difference |
| O-H Stretch | ~3400-3500 (sharper) | ~3200-3400 (broader) | Intramolecular H-bonding in the 4-sulfonyl isomer weakens the O-H bond. |
| NO₂ Asymmetric Stretch | ~1515-1530 | ~1520-1540 | The electronic push-pull effects differ, slightly altering bond strength. |
| SO₂ Asymmetric Stretch | ~1340-1360 | ~1345-1365 | Minor shifts due to the overall electronic environment. |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and compare their positions and shapes between the two isomers.
Caption: A generalized workflow for spectroscopic analysis.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The λ(max) (wavelength of maximum absorbance) is influenced by the extent of conjugation and the electronic nature of the substituents. Both isomers are expected to be pale yellow, absorbing in the near-UV and violet regions of the spectrum.[5]
-
Key Differentiating Features: The interaction between the electron-donating -OH group and the electron-withdrawing -NO₂ and -SO₂CH₃ groups creates a charge-transfer band.
-
In acidic or neutral solution, the λ(max) for nitrophenols is typically in the 315-350 nm range.[5][6]
-
In basic solution, deprotonation of the phenol forms the phenolate ion. This enhances the electron-donating ability of the oxygen, leading to a significant bathochromic (red) shift of the λ(max) to around 400 nm.[6][7]
-
The position of the substituents affects the efficiency of this charge transfer. The isomer with more effective through-conjugation between the donor (-O⁻) and an acceptor (-NO₂) will likely have a slightly longer λ(max). This effect is most pronounced for para-substituted donor/acceptor pairs. Therefore, the deprotonated form of 2-(methylsulfonyl)-4-nitrophenol , where the phenolate is para to the nitro group, may exhibit a slightly higher λ(max) than its isomer.
-
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or water). Prepare a second sample in a basic solution (e.g., 0.1 M NaOH) to observe the shift upon deprotonation.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorbance spectrum from approximately 200 nm to 600 nm, using the pure solvent as a blank.
-
Analysis: Identify the λ(max) for each isomer in both neutral and basic conditions and compare the values.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While both isomers have the exact same molecular formula (C₇H₇NO₅S) and therefore the same molecular weight (217.20 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) could differ.[1][2][8]
-
Molecular Ion Peak: High-resolution MS can confirm the elemental composition. Both isomers will show a molecular ion peak ([M]⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻) corresponding to their exact mass.
-
Fragmentation: The fragmentation pathways can be influenced by the substituent positions. For instance, the loss of functional groups (e.g., ·NO₂, SO₂CH₃) and subsequent rearrangements may produce fragment ions with different relative abundances, providing a potential fingerprint to distinguish the isomers. Analysis of these subtle differences would require careful comparison of the full mass spectra.
Summary and Conclusion
While all four spectroscopic techniques provide valuable information, ¹H NMR and IR spectroscopy offer the most direct and unambiguous methods for differentiating between 2-(methylsulfonyl)-4-nitrophenol and this compound. The distinct aromatic proton environments in ¹H NMR and the presence or absence of intramolecular hydrogen bonding in IR serve as definitive structural markers. UV-Vis and Mass Spectrometry provide confirmatory data regarding electronic properties and molecular weight, respectively. By employing this multi-technique approach, researchers can confidently assign the correct structure to their synthesized or isolated compound.
References
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]
-
Cheng, Y., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4989. Available from: [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of p-nitrophenol in aqueous solution. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol 3-nitrophenol. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]
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- 5. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
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A Comparative Guide to the Reactivity of Sulfonyl-Substituted Nitrophenols in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Sulfonyl-Substituted Nitrophenols in Modern Chemistry
Sulfonyl-substituted nitrophenols are a class of aromatic compounds of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The interplay between the potent electron-withdrawing properties of both the nitro (-NO₂) and sulfonyl (-SO₂R) groups dramatically influences the reactivity of the aromatic ring, rendering it susceptible to nucleophilic attack. This heightened electrophilicity is harnessed in a variety of applications, including the synthesis of novel pharmaceutical agents, the development of advanced polymers, and as versatile intermediates in multi-step organic syntheses.
Understanding the relative reactivity of different isomers and analogues within this class is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecular architectures. This guide provides a comprehensive comparison of the reactivity of various sulfonyl-substituted nitrophenols, grounded in the principles of physical organic chemistry and supported by established experimental methodologies. We will delve into the mechanistic underpinnings of their reactivity, offer a qualitative and semi-quantitative comparison of different substitution patterns, and provide detailed protocols for researchers to quantify these differences in their own laboratories.
The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway governing the reactivity of sulfonyl-substituted nitrophenols is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This is a two-step addition-elimination process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group (L). This initial attack is typically the rate-determining step of the reaction.[1] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1]
-
Elimination of the Leaving Group and Restoration of Aromaticity: The Meisenheimer complex is a transient species that rapidly collapses by expelling the leaving group, thereby restoring the aromaticity of the ring and yielding the final substitution product.
The presence of strongly electron-withdrawing groups, such as nitro and sulfonyl groups, is crucial for the SNAr mechanism to proceed efficiently. These groups activate the ring towards nucleophilic attack and stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.[1][2]
Figure 1: The general mechanism of Nucleophilic Aromatic Substitution (SNAr) involving a sulfonyl-substituted nitrophenol.
Comparative Reactivity Analysis: The Influence of Substituent Position
Let's consider a common scenario where a leaving group (e.g., a halide) is present on the ring, and the nitro and sulfonyl groups are activating the ring.
Expected Order of Reactivity:
-
2,4-Dinitro-6-sulfonylphenol derivatives: Compounds with two nitro groups and a sulfonyl group all positioned to stabilize the Meisenheimer complex will be the most reactive.
-
2-Nitro-4-sulfonylphenol and 4-Nitro-2-sulfonylphenol derivatives: In these isomers, both the nitro and sulfonyl groups are in positions (ortho or para) to effectively delocalize the negative charge of the intermediate. Their relative reactivity will depend on the specific sulfonyl group and the reaction conditions, but both are expected to be highly reactive.
-
2-Nitro-6-sulfonylphenol and 4-Nitro-3-sulfonylphenol derivatives: The reactivity of these isomers is expected to be lower. In the 2-nitro-6-sulfonylphenol case, steric hindrance from two ortho substituents could slow the initial nucleophilic attack. In the 4-nitro-3-sulfonylphenol isomer, the meta-positioned sulfonyl group provides less resonance stabilization to the Meisenheimer complex compared to an ortho or para positioning.
-
3-Nitro-4-sulfonylphenol derivatives: In this case, the nitro group is meta to the leaving group at position 1. A meta-substituent offers no resonance stabilization for the negative charge of the Meisenheimer intermediate, leading to significantly lower reactivity compared to ortho- and para-substituted isomers.
Table 1: Inferred Relative Reactivity of Sulfonyl-Substituted Nitrophenol Isomers in SNAr Reactions
| Isomer Configuration (relative to leaving group at C1) | Expected Relative Reactivity | Rationale |
| 2,4-Dinitro-6-sulfonyl | Very High | Three powerful electron-withdrawing groups positioned for optimal resonance and inductive stabilization of the Meisenheimer complex. |
| 2-Nitro-4-sulfonyl | High | Both groups are in ortho/para positions, providing excellent resonance stabilization. |
| 4-Nitro-2-sulfonyl | High | Both groups are in ortho/para positions, providing excellent resonance stabilization. |
| 2-Nitro-6-sulfonyl | Moderate to High | Both groups provide good stabilization, but potential steric hindrance from two ortho groups may reduce the rate of nucleophilic attack.[3] |
| 4-Nitro-3-sulfonyl | Moderate | The para-nitro group provides strong stabilization, but the meta-sulfonyl group offers less resonance stabilization. |
| 3-Nitro-4-sulfonyl | Low | The meta-nitro group does not participate in resonance stabilization of the negative charge on the ring, leading to a less stable Meisenheimer intermediate. |
The Dual Role of the Sulfonyl Group: Activator and Leaving Group
The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group , primarily due to the high electronegativity of the oxygen atoms and the sulfur atom. This strong inductive effect deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution.[2]
In addition to its role as an activating group, the sulfonate group (-SO₃⁻) can also function as a leaving group in SNAr reactions.[4][5][6] The stability of the resulting sulfonate anion makes it a good nucleofuge. The leaving group ability of sulfonates is generally considered to be very good, often comparable to or even better than halides in certain contexts.[4][7][8] The relative reactivity of leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-leaving group bond. The high electronegativity of fluorine, for instance, makes the attached carbon more electrophilic and thus more susceptible to attack.
Experimental Protocol: Quantifying Reactivity via UV-Vis Spectrophotometry
To obtain quantitative data on the relative reactivity of different sulfonyl-substituted nitrophenols, a kinetic analysis using UV-Vis spectrophotometry is a robust and accessible method.[9] The principle of this assay is to monitor the change in absorbance over time as the reaction proceeds. This is often feasible as the nitrophenolate products of these reactions typically have a strong and distinct absorbance in the visible region, allowing for their concentration to be easily tracked.
Figure 2: A generalized workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Instrumentation and Reagents:
-
A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
High-purity sulfonyl-substituted nitrophenol substrate.
-
High-purity nucleophile (e.g., an amine, alkoxide, or thiol).
-
Appropriate buffer system to maintain a constant pH throughout the reaction.
-
Anhydrous solvent (e.g., acetonitrile, DMSO, or a mixed aqueous-organic solvent system).
-
-
Preparation of Solutions:
-
Prepare a stock solution of the sulfonyl-substituted nitrophenol of a known concentration in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations.
-
Prepare the buffer solution at the desired pH.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product. If the product λmax is unknown, it should be determined beforehand by running a full spectrum of a completed reaction mixture.
-
Pipette a known volume of the substrate stock solution and the buffer solution into the cuvette. Allow the solution to equilibrate to the desired reaction temperature inside the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. Ensure rapid mixing.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
To determine the pseudo-first-order rate constant (kobs), plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this linear plot will be -kobs. This analysis is valid when the nucleophile is in large excess compared to the substrate.
-
Repeat the experiment with different concentrations of the nucleophile while keeping the substrate concentration constant.
-
To determine the second-order rate constant (k₂), plot the calculated kobs values against the corresponding concentrations of the nucleophile. The slope of this linear plot will be the second-order rate constant, which is a direct measure of the reactivity of the substrate.
-
-
Comparative Analysis:
-
Repeat the entire procedure for each isomer of the sulfonyl-substituted nitrophenol under identical reaction conditions (solvent, temperature, pH, and nucleophile).
-
A direct comparison of the determined second-order rate constants (k₂) will provide a quantitative measure of the relative reactivity of the different isomers.
-
Conclusion
The reactivity of sulfonyl-substituted nitrophenols is a fascinating and synthetically useful area of organic chemistry. By understanding the principles of the SNAr mechanism and the profound influence of substituent positioning on the stability of the Meisenheimer intermediate, researchers can make informed predictions about the relative reactivity of different isomers. While direct quantitative comparisons are not always readily available in the literature, the experimental protocol outlined in this guide provides a clear and reliable method for generating this valuable data in the laboratory. Such empirical data is invaluable for the rational design of synthetic routes and the development of novel molecules with tailored properties.
References
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Deng, G.-J., et al. (2018). Recent advances in heterolytic nucleofugal leaving groups. Beilstein Journal of Organic Chemistry, 14, 1486–1529. [Link]
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Bagal, L. I., Pevzner, M. S., & Samarenko, V. Y. (1971). Reactivity and Tautomerism of Azoles. IX. Kinetics of the Reaction of 2-Nitro-4-sulfophenyl- and 2,4-Dinitrophenylazoles with Nucleophilic Reagents. Chemistry of Heterocyclic Compounds, 7(11), 1431–1434. [Link]
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Wikipedia contributors. (2023, December 27). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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Lepore, S. D., Bhunia, A. K., & Cohn, P. (2005). Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry, 70(21), 8117–8124. [Link]
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Crampton, M. R., Emokpae, T. A., & Isanbor, C. (2007). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1258–1264. [Link]
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Castro, E. A., Aliaga, M., Santos, J. G., & Leis, J. R. (2003). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. The Journal of Organic Chemistry, 68(18), 7008–7013. [Link]
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Chrisman, W., & Smith, M. B. (2003). Leaving Group Effects in the Nucleophilic Aromatic Substitution Reactions of 1-Substituted-2,4-dinitrobenzenes with Piperidine. Synthetic Communications, 33(5), 771–776. [Link]
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Bordwell, F. G., & Hughes, D. L. (1982). Acidities of carbon acids. 21. Acidities of sulfones in dimethyl sulfoxide solution. The Journal of Organic Chemistry, 47(17), 3224–3232. [Link]
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Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631–2666. [Link]
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Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-42). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
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Crampton, M. R., Emokpae, T. A., Howard, J. A. K., Isanbor, C., & Mondal, P. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some 1-X-2,4,6-trinitrobenzenes with aniline in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (11), 2158–2164. [Link]
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Leitch, D. C., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 12(1), 258-266. [Link]
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Blaziak, K., Danikiewicz, W., & Makosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276–7281. [Link]
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Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16782-16803. [Link]
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Ezeorah, C. J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]
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A Comparative Guide to the Biological Activity Screening of 4-(Methylsulfonyl)-2-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(methylsulfonyl)-2-nitrophenol scaffold represents a versatile chemical framework with significant potential in the development of novel bioactive molecules. The presence of the electron-withdrawing nitro and methylsulfonyl groups on the phenolic ring suggests a predisposition for various biological activities, including herbicidal, insecticidal, and antimicrobial effects. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure and its close analogs. Due to the limited publicly available data on this compound derivatives themselves, this guide will draw comparisons from structurally related nitrophenyl ethers, nitrophenyl sulfones, and other analogous compounds for which experimental data is available. We will delve into the experimental methodologies for screening these activities and present the available data to inform future research and development in this area.
Herbicidal Activity
The nitrophenyl ether class of compounds has a well-established history as herbicides, primarily acting as protoporphyrinogen oxidase (PPO) inhibitors. The introduction of a sulfonyl group can modulate the electronic and steric properties of the molecule, potentially enhancing its herbicidal efficacy and selectivity.
Comparative Analysis of Herbicidal Activity
For comparison, we will consider the activity of a well-known nitrophenyl ether herbicide, Oxyfluorfen, and a representative sulfonylurea herbicide, Chlorsulfuron, which acts by inhibiting acetolactate synthase (ALS).[1][2][3]
| Compound Class/Name | Target/Mechanism of Action | Target Weeds | Activity Metric (Example) | Reference |
| Nitrophenyl Ethers (e.g., Oxyfluorfen) | Protoporphyrinogen Oxidase (PPO) Inhibition | Broadleaf weeds | IC50 = 0.150 µmol/L | [3] |
| Sulfonylurea Herbicides (e.g., Chlorsulfuron) | Acetolactate Synthase (ALS) Inhibition | Broadleaf weeds and some grasses | - | [4] |
| Hypothetical this compound Ethers | Likely PPO Inhibition | Potentially broadleaf weeds | - | - |
Experimental Protocols for Herbicidal Screening
This assay evaluates the herbicidal effect of a compound when applied to the soil before the emergence of weed seedlings.[5][6]
-
Seed Preparation: Select seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a crop species for selectivity testing (e.g., soybean, corn).
-
Potting and Sowing: Fill pots with a standardized soil mix. Sow a predetermined number of seeds of each species at a consistent depth.
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Apply a uniform volume of the solution to the soil surface of each pot. Include a solvent control and a positive control (a commercial herbicide).
-
Incubation: Place the pots in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and crop injury compared to the controls. Parameters to measure include germination rate, shoot length, and biomass.[5]
This assay assesses the herbicidal effect when the compound is applied directly to emerged weeds.[5][7]
-
Plant Cultivation: Grow target weed and crop species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Compound Application: Prepare solutions of the test compounds with an appropriate adjuvant. Spray the foliage of the plants uniformly to the point of runoff.
-
Incubation: Return the pots to the greenhouse or growth chamber.
-
Assessment: After a specified time (e.g., 14-21 days), evaluate the percentage of weed control and crop phytotoxicity based on visual symptoms such as chlorosis, necrosis, and growth inhibition.[5]
Insecticidal Activity
The nitrophenol moiety is present in some insecticides, and the sulfonyl group is found in various biologically active compounds. The combination of these functional groups in this compound derivatives suggests potential for insecticidal properties.
Comparative Analysis of Insecticidal Activity
Direct experimental data on the insecticidal activity of this compound derivatives is limited. However, studies on related structures provide valuable insights. For example, a patent describes synergistic insecticidal compositions containing nitrophenol compounds.[8] Furthermore, phenylsulfonamides have been synthesized and shown to exhibit insecticidal activity against Mythimna separata.[9]
For comparison, we can consider a commercial insecticide with a nitrophenol-related structure and a sulfonamide-based insecticide.
| Compound Class/Name | Target/Mechanism of Action | Target Pests | Activity Metric (Example) | Reference |
| Nitromethylene Insecticides (e.g., Imidacloprid) | Nicotinic Acetylcholine Receptor (nAChR) agonist | Sucking insects (aphids, leafhoppers) | - | [10] |
| Sulfonamide Insecticides | Various, e.g., V-ATPase inhibitors | Lepidopteran pests | LC50 values | [9] |
| Hypothetical this compound Derivatives | Unknown | Potentially various insect pests | - | - |
Experimental Protocols for Insecticidal Screening
This method evaluates the toxicity of a compound upon direct contact with the insect.[4][11]
-
Insect Rearing: Maintain a healthy colony of the target insect species (e.g., Spodoptera litura, Aphis gossypii).
-
Compound Application: Prepare serial dilutions of the test compounds in a suitable solvent. Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator.
-
Observation: Place the treated insects in clean containers with a food source. Monitor for mortality at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.
This assay determines if a compound deters insects from feeding.[3][12][13][14]
-
Leaf Disc Preparation: Cut uniform discs from the leaves of a host plant.
-
Treatment: Dip the leaf discs in different concentrations of the test compound solutions. Allow the solvent to evaporate.
-
Bioassay Setup: Place a treated leaf disc in a petri dish with a moistened filter paper. Introduce a pre-starved insect larva into the dish.
-
Assessment: After 24 hours, measure the area of the leaf disc consumed. Calculate the antifeedant index.
Antimicrobial Activity
Both sulfonamides and nitroaromatic compounds are well-known classes of antimicrobial agents. The combination of a sulfonyl and a nitro group on a phenolic ring in this compound derivatives makes them promising candidates for antimicrobial activity.
Comparative Analysis of Antimicrobial Activity
While specific data for this compound derivatives is scarce, studies on related compounds are informative. For example, nitro sulfonyl fluorides have been identified as a new pharmacophore for the development of antibiotics, showing activity against drug-resistant pathogens.[15][16][17] Additionally, various sulfonyl phenoxides have been synthesized and evaluated for their antimicrobial activities.[11]
For comparison, we can consider a common sulfonamide antibiotic, Sulfamethoxazole, and a nitroaromatic antimicrobial, Nitrofurantoin.
| Compound Class/Name | Mechanism of Action | Target Microorganisms | Activity Metric (Example) | Reference |
| Sulfonamides (e.g., Sulfamethoxazole) | Dihydropteroate synthase inhibition | Gram-positive and Gram-negative bacteria | MIC values | [18] |
| Nitroaromatics (e.g., Nitrofurantoin) | DNA damage via reduced intermediates | Urinary tract pathogens | MIC values | [14] |
| Hypothetical this compound Derivatives | Unknown | Potentially bacteria and fungi | - | - |
Experimental Protocol for Antimicrobial Screening
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][15][19][20]
-
Preparation of Inoculum: Culture the target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the discovery of new bioactive compounds. While direct experimental evidence for its derivatives is currently limited, the analysis of structurally related compounds strongly suggests potential for herbicidal, insecticidal, and antimicrobial activities. The experimental protocols detailed in this guide provide a robust framework for the systematic screening of novel derivatives. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this promising chemical scaffold in the fields of agriculture and medicine.
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A Comparative Guide to the Structural Confirmation of 4-(Methylsulfonyl)-2-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfonyl)-2-nitrophenol and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the reproducibility of scientific findings. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural confirmation of this scaffold, supported by experimental data from closely related analogues.
A Note on Data Availability: Direct experimental spectroscopic and crystallographic data for this compound is not extensively available in the public domain. Therefore, this guide will utilize a comparative approach, referencing data from structurally similar compounds to illustrate the principles and expected outcomes of each analytical technique. This methodology provides a robust framework for researchers working with novel derivatives of this class. The foundational structure of the parent compound, this compound, is well-established, with a molecular formula of C₇H₇NO₅S and a molecular weight of approximately 217.2 g/mol [1].
Core Analytical Techniques for Structural Elucidation
The definitive confirmation of the structure of this compound derivatives relies on a synergistic application of several key analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides valuable information about the molecular formula and fragmentation patterns.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional molecular structure in the solid state.
The logical workflow for the comprehensive structural analysis of a novel this compound derivative is depicted below.
Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: The three protons on the benzene ring will exhibit distinct signals in the downfield region (typically δ 7.0-8.5 ppm). Their splitting patterns (multiplicity) will be indicative of their coupling with neighboring protons.
-
Methyl Protons: The three protons of the methylsulfonyl group (–SO₂CH₃) will appear as a sharp singlet in the upfield region (typically δ 3.0-3.5 ppm).
-
Hydroxyl Proton: The phenolic hydroxyl proton (–OH) will present as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature.
Comparative Data for Aromatic Protons in Nitrophenols:
| Compound | Solvent | Aromatic Proton Chemical Shifts (δ, ppm) |
| 4-Nitrophenol | DMSO-d₆ | 8.15 (d, 2H), 6.95 (d, 2H) |
| 2,6-Dimethyl-4-nitrophenol[2] | DMSO-d₆ | 7.88 (s, 2H)[2] |
Note: Data for 4-Nitrophenol is from publicly available spectral databases. 'd' denotes a doublet, and 's' denotes a singlet.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Expected ¹³C NMR Spectral Features for this compound:
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro and methylsulfonyl groups will be shifted further downfield.
-
Methyl Carbon: The carbon of the methylsulfonyl group will appear as a single peak in the upfield region (typically δ 40-45 ppm).
Comparative Data for Aromatic Carbons in a Nitrophenol Derivative:
| Compound | Solvent | Aromatic Carbon Chemical Shifts (δ, ppm) |
| 2,6-Dimethyl-4-nitrophenol[2] | DMSO-d₆ | C-NO₂: 140.1, C-OH: 159.4, C-CH₃: 127.3, C-H: 124.8[2] |
Experimental Protocol for NMR Analysis
The following protocol is a robust starting point for the NMR analysis of this compound derivatives.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for phenolic compounds.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, which is crucial for unambiguous assignment.
-
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Establishing Analytical Standards for 4-(Methylsulfonyl)-2-nitrophenol: A Technical Guide for Researchers
Introduction: The Critical Need for a Well-Characterized Standard
4-(Methylsulfonyl)-2-nitrophenol (C₇H₇NO₅S, MW: 217.20 g/mol , CAS: 97-10-9) is a niche organic compound with potential applications in chemical synthesis and pharmaceutical development.[1][2][3] Accurate quantification and impurity profiling are essential for its use in regulated environments. However, a significant challenge arises from the lack of commercially available, pharmacopeia-grade certified reference materials (CRMs).[3] Many suppliers offer this compound with limited analytical data, explicitly stating that the responsibility for confirming identity and purity lies with the end-user.[3]
This guide, therefore, shifts the focus from a direct comparison of existing standards to a more fundamental and practical approach: how to establish a robust, in-house primary reference standard for this compound. We will detail the necessary analytical methodologies, experimental protocols, and data interpretation, drawing parallels with established procedures for similar nitrophenolic compounds.
The Foundational Step: Synthesis and Purification
For novel or commercially limited compounds, the journey to a reference standard begins with its synthesis. While detailed synthetic procedures for this compound are not extensively published, routes can be adapted from the synthesis of related compounds like 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene or 2-nitro-4-methylsulfonyl benzoic acid.[4][5][6][7]
A plausible synthetic route would involve the nitration of 4-(methylsulfonyl)phenol. The resulting crude product will invariably contain process-related impurities and unreacted starting materials. Therefore, rigorous purification is paramount. Techniques such as recrystallization or preparative chromatography are essential to enrich the target compound to a high degree of purity, ideally ≥99.5%, which is a common requirement for primary reference standards.[8]
Orthogonal Characterization: A Multi-faceted Approach to Identity and Purity
A cornerstone of qualifying a new reference standard is the use of multiple, independent analytical techniques—an orthogonal approach. This minimizes the risk of overlooking impurities that may not be detectable by a single method. The following sections detail the key analytical methodologies for the comprehensive characterization of a candidate this compound standard.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a workhorse for purity determination of organic compounds.[9][10] For this compound, a reversed-phase HPLC method is a suitable starting point.
Experimental Protocol: HPLC-UV Purity Determination
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (a wavelength of maximum absorbance, likely around 300-350 nm for a nitrophenol).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the candidate standard in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
The purity is typically assessed by the area percentage of the main peak relative to the total area of all observed peaks. It is crucial to demonstrate the specificity of the method, ensuring that all potential impurities are well-resolved from the main peak.[11]
Table 1: Comparison of Hypothetical HPLC Purity Data for Two Batches of In-House Synthesized this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (Area %) | 99.7% | 98.5% | ≥ 99.5% |
| Number of Impurities | 2 | 4 | Report all >0.05% |
| Largest Impurity | 0.15% | 0.8% | ≤ 0.2% |
| Resolution (Main Peak) | > 2.0 | > 2.0 | > 1.5 |
Absolute Purity by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for the purity assessment of reference materials.[12][13][14][15][16] It allows for the direct determination of the analyte's purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity.
Experimental Protocol: ¹H-qNMR Purity Assay
-
Internal Standard (IS): A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the analyte.
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the candidate standard and the internal standard into a vial and dissolve in a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay, appropriate pulse angle).
-
Purity Calculation: The purity of the analyte can be calculated using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Table 2: Hypothetical qNMR Purity Data for a Candidate Standard
| Parameter | Value |
| Internal Standard | Maleic Acid (99.9% Purity) |
| Analyte Signal (Integral) | 1.00 (aromatic proton) |
| IS Signal (Integral) | 2.05 (olefinic protons) |
| Calculated Purity | 99.6% |
Structural Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[17][18][19][20][21] High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.
IR spectroscopy is used to identify the functional groups present in the molecule.[22][23][24][25][26] For this compound, characteristic peaks for the -OH, -NO₂, and -SO₂ groups would be expected.
Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.[27][28][29][30][31] The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula.
Diagram 1: Workflow for Establishing a Primary Reference Standard
Caption: Workflow for the establishment of a primary reference standard.
Method Validation: Ensuring Fitness for Purpose
Once the purity and identity of the candidate standard are established, the analytical methods used for its characterization, particularly the HPLC purity method, must be validated according to regulatory guidelines such as ICH Q2(R1).[32][33][34][35][36][37][38] This ensures that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Diagram 2: Relationship between Analytical Techniques and Standard Qualification
Caption: Interplay of analytical techniques in reference standard qualification.
Conclusion: A Pathway to Reliable Analytical Data
In the absence of commercially available certified reference materials for this compound, a proactive approach to establishing an in-house primary standard is essential for ensuring the quality and reliability of analytical data. This guide provides a comprehensive framework for the synthesis, purification, and rigorous orthogonal characterization of such a standard. By employing a combination of chromatographic and spectroscopic techniques, and adhering to established validation principles, researchers can generate a well-characterized reference material that is fit for its intended purpose. This not only builds confidence in experimental results but also aligns with the stringent requirements of the pharmaceutical and chemical industries.
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A Comparative Guide to the Efficacy of Nitrating Agents for 4-Methylsulfonylphenol
This guide provides an in-depth comparison of various nitrating agents for the synthesis of 4-methylsulfonyl-2-nitrophenol, a key intermediate in pharmaceutical and fine chemical manufacturing. We will delve into the mechanistic principles, compare the efficacy of different methods through experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
Introduction: The Significance of Nitrating 4-Methylsulfonylphenol
4-Methylsulfonylphenol is a substituted aromatic compound featuring both a strongly activating hydroxyl (-OH) group and a strongly deactivating methylsulfonyl (-SO₂CH₃) group. The nitration of this substrate is a critical electrophilic aromatic substitution reaction. The resulting product, primarily 4-methylsulfonyl-2-nitrophenol, serves as a valuable precursor for the synthesis of various biologically active molecules, including herbicides and active pharmaceutical ingredients (APIs).[1][2]
The challenge in this synthesis lies in achieving high yield and regioselectivity while ensuring operational safety. The simultaneous presence of a powerful activating/ortho-para directing group (-OH) and a powerful deactivating/meta directing group (-SO₂CH₃) makes the choice of nitrating agent paramount in controlling the reaction's outcome. This guide will compare the classic mixed-acid approach with modern, milder, and more selective alternatives.
Mechanistic Considerations: A Tale of Two Substituents
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of a potent electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3]
In the case of 4-methylsulfonylphenol, the directing effects of the two substituents are in concert. The hydroxyl group is a powerful activating group that directs electrophiles to the ortho and para positions. Since the para position is blocked by the methylsulfonyl group, the hydroxyl group strongly directs nitration to the C2 and C6 positions (ortho). The methylsulfonyl group is a strong deactivating group that directs to the meta position (C3 and C5). The overwhelming activating influence of the hydroxyl group means the reaction will occur almost exclusively at the positions ortho to it, leading to the desired 2-nitro product.
Caption: General mechanism for the electrophilic nitration of a phenol.
Comparative Efficacy of Nitrating Agents
The choice of nitrating agent significantly impacts yield, regioselectivity, safety, and environmental footprint. Traditional methods often employ harsh acids, while contemporary approaches favor milder reagents and catalytic systems.[4][5]
| Nitrating Agent/System | Typical Conditions | Yield (%) | Regioselectivity | Advantages | Disadvantages & Safety Concerns |
| Mixed Acid (HNO₃/H₂SO₄) | Dichloromethane, 0-5°C | Moderate to High | Good o/p ratio, but risk of dinitration | Inexpensive, well-established method.[6] | Highly corrosive and exothermic; risk of thermal runaway and over-nitration; generates significant acidic waste.[4][7][8] |
| Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile, RT, 30 min | ~95% | Excellent (sole ortho-product for p-cresol) | High yield, rapid reaction, high regioselectivity, mild conditions.[6] | CAN is a relatively expensive reagent. |
| Ferric Nitrate [Fe(NO₃)₃] | Ionic Liquid, 30-60°C | Good to High | Excellent para-selectivity for many phenols.[9] | High regioselectivity, avoids strong acids. | Requires synthesis/purchase of ionic liquids. |
| NH₄NO₃ / KHSO₄ | Acetonitrile, reflux | 96% (for p-cresol) | Excellent ortho-selectivity | Inexpensive, readily available reagents, high regioselectivity for ortho-nitration.[4] | Requires reflux temperatures. |
| Dilute HNO₃ / Solid Acid Catalyst (e.g., γ-Alumina) | CCl₄, RT | Good | Excellent ortho-selectivity | Avoids corrosive sulfuric acid, catalyst is reusable, mild conditions.[10] | Reaction times can be longer (e.g., 4.5 hours). |
| NaNO₃ / Wet SiO₂ / Mg(HSO₄)₂ | Dichloromethane, RT | Moderate to Excellent | Good | Heterogeneous system allows for simple filtration work-up, mild conditions.[5] | Requires preparation of the reagent system. |
Recommended Experimental Protocols
The following protocols are representative of different approaches to the nitration of 4-methylsulfonylphenol. Extreme caution must be exercised for all nitration reactions. They are highly exothermic and should only be performed in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, lab coat) and with an ice bath readily available for emergency cooling.[11][12]
Protocol 1: Classical Nitration with Mixed Acid
This method is based on the well-established procedure for nitrating substituted phenols.[6]
Materials:
-
4-Methylsulfonylphenol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, dissolve 1 equivalent of 4-methylsulfonylphenol in dichloromethane.
-
Slowly add 1.1 equivalents of concentrated sulfuric acid while maintaining the temperature below 5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.1 equivalents of concentrated nitric acid to 1.1 equivalents of concentrated sulfuric acid, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the phenol solution over 30 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous stirring is essential.
-
After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring progress by TLC.
-
Very carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer. Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Mild and Selective Nitration with Cerium (IV) Ammonium Nitrate (CAN)
This protocol is adapted from a highly efficient method for the ortho-nitration of p-cresol.[6]
Materials:
-
4-Methylsulfonylphenol
-
Cerium (IV) Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-methylsulfonylphenol in acetonitrile at room temperature.
-
Add 2.2 equivalents of Cerium (IV) Ammonium Nitrate (CAN) portion-wise over 10-15 minutes with vigorous stirring. The reaction is typically rapid and may be accompanied by a color change.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction to completion by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the product, which is often of high purity.
Protocol 3: Heterogeneous Nitration using a Solid Acid Catalyst
This protocol demonstrates a "greener" approach using a reusable solid acid catalyst, adapted from methods for phenol nitration.[10]
Materials:
-
4-Methylsulfonylphenol
-
Dilute Nitric Acid (~30%)
-
γ-Alumina (activated)
-
Carbon Tetrachloride (CCl₄) or another suitable inert solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flask containing a suspension of activated γ-alumina (e.g., 3g per 5ml of phenol) in carbon tetrachloride, add 1 equivalent of 4-methylsulfonylphenol.
-
With efficient stirring, add ~1.5 equivalents of dilute nitric acid dropwise at room temperature.
-
Stir the heterogeneous mixture vigorously at room temperature for 4-5 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the γ-alumina catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify as needed.
Decision-Making Workflow for Method Selection
Choosing the appropriate nitrating agent depends on balancing factors like cost, desired purity, available equipment, and safety tolerance.
Caption: Workflow for selecting a suitable nitrating agent.
Conclusion
While the traditional mixed-acid nitration remains a viable and cost-effective method, its associated hazards and environmental impact are significant drawbacks. For researchers and drug development professionals prioritizing yield, purity, and operational safety, milder reagents such as Cerium (IV) Ammonium Nitrate (CAN) offer a superior alternative, providing rapid, clean, and highly regioselective conversion under ambient conditions. Furthermore, the development of heterogeneous catalytic systems points towards a future of more sustainable and environmentally benign nitration processes. The optimal choice will ultimately depend on a careful evaluation of the specific project goals, resources, and safety infrastructure.
References
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts.
- DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Taylor & Francis. (n.d.). Nitration and aromatic reactivity.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Atlantis Press. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Crimson Publishers. (2018). Studies on Nitration of Phenol over Solid Acid Catalyst.
- International Journal of Electrochemical Science. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4-Methyl-2-nitrophenol for Researchers and Drug Development Professionals.
- Quora. (2018). What are the other nitrating mixtures other than sulphuric acid & nitric acid?.
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A Senior Application Scientist's Guide to the Characterization of Impurities in Technical Grade 4-(Methylsulfonyl)-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and characterization of impurities are not merely a regulatory necessity but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in technical grade 4-(Methylsulfonyl)-2-nitrophenol, a key intermediate in the synthesis of various pharmaceuticals. As your Senior Application Scientist, I will navigate you through the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower your impurity profiling workflows.
The Synthetic Landscape and Anticipated Impurities
The primary synthetic routes to this compound typically involve two key transformations: the oxidation of a methylthio-group to a methylsulfonyl group and the nitration of an aromatic ring. Understanding these pathways is crucial for predicting the impurity profile.
A common synthetic approach involves the nitration of 4-(methylsulfonyl)phenol. This electrophilic aromatic substitution is regioselective, directing the nitro group to the ortho position relative to the hydroxyl group. However, side reactions can lead to the formation of isomeric and over-nitrated impurities.
An alternative route is the oxidation of 4-(methylthio)-2-nitrophenol. This step, while generally efficient, can result in incomplete oxidation or the formation of related oxidized species.
Based on these synthetic pathways, the following potential impurities are anticipated in technical grade this compound:
-
Isomeric Impurities: 2-(Methylsulfonyl)-4-nitrophenol (an isomer formed during nitration).
-
Process-Related Impurities: Unreacted starting materials such as 4-(methylsulfonyl)phenol or 4-(methylthio)-2-nitrophenol.
-
Over-nitrated Impurities: Dinitro-derivatives of 4-(methylsulfonyl)phenol.
-
Oxidation Byproducts: Benzoquinone derivatives, which can arise from the oxidation of the phenol ring during nitration[1][2].
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification steps.
The following diagram illustrates the primary synthetic pathway and the potential formation of key impurities.
Sources
Assessing the Stability of 4-(Methylsulfonyl)-2-nitrophenol: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the inherent stability of a chemical entity is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for its intended application. This guide provides a comprehensive assessment of the stability of 4-(Methylsulfonyl)-2-nitrophenol, a compound of interest in various research domains. Due to the limited availability of direct experimental stability data for this specific molecule in publicly accessible literature, this guide will leverage established principles of physical organic chemistry and comparative data from structurally related nitrophenols to provide a robust predictive analysis. We will explore the expected influence of its unique substitution pattern on its thermal, photochemical, and pH-dependent stability, while also providing detailed protocols for empirical validation.
The Stability Landscape of Nitrophenols: A Tale of Substituent Effects
Nitrophenols are a class of compounds where the stability is intricately linked to the electronic and steric effects of the nitro group (-NO₂) and any other substituents on the phenol ring. The position of these groups (ortho, meta, or para) dramatically influences the molecule's reactivity and degradation pathways.
Electronic Landscape of this compound
This compound possesses two potent electron-withdrawing groups: a nitro group at the ortho position and a methylsulfonyl group (-SO₂CH₃) at the para position relative to the hydroxyl group.
-
Nitro Group (-NO₂): This group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). This effect is most pronounced when the nitro group is at the ortho or para position, as it can delocalize the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol.[1]
-
Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is also a powerful electron-withdrawing group, primarily through a strong inductive effect (-I) and a moderate resonance effect (-R).
The combined presence of these two electron-withdrawing groups is anticipated to significantly impact the stability of the molecule by influencing the electron density distribution on the aromatic ring and the lability of the phenolic proton.
Comparative Stability Analysis: Insights from Nitrophenol Isomers
While specific data for this compound is scarce, a wealth of information exists for the isomeric nitrophenols (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol). Understanding their stability provides a crucial baseline for our assessment.
Thermal Stability
The thermal stability of nitrophenols is a critical parameter, particularly for applications involving elevated temperatures. Decomposition often proceeds via complex pathways involving the nitro group. Studies on substituted phenols in supercritical water have shown that nitrophenols are significantly more reactive than their cresol counterparts, with the ortho isomer generally being the most reactive.[2][3]
Table 1: Comparative Thermal Decomposition Data of Substituted Phenols
| Compound | Condition | Conversion (%) | Key Products | Reference |
|---|---|---|---|---|
| o-Nitrophenol | Supercritical Water (460 °C, 250 atm) | High | Phenol | [2] |
| m-Nitrophenol | Supercritical Water (460 °C, 250 atm) | High | Phenol | [2] |
| p-Nitrophenol | Supercritical Water (460 °C, 250 atm) | High | Phenol | [2] |
| o-Cresol | Supercritical Water (460 °C, 250 atm) | < 10% | - | [2] |
| m-Cresol | Supercritical Water (460 °C, 250 atm) | < 10% | - | [2] |
| p-Cresol | Supercritical Water (460 °C, 250 atm) | < 10% | - |[2] |
Based on these trends, it is plausible to predict that this compound will exhibit a degree of thermal lability, likely decomposing at elevated temperatures. The strong electron-withdrawing nature of both substituents may influence the decomposition mechanism and onset temperature.
Photochemical Stability
Nitrophenols are known to be photochemically active, absorbing light in the UV-Vis spectrum, which can lead to degradation. The photodegradation of nitrophenols in aqueous and organic solvents has been a subject of extensive research. For instance, the photodegradation of 2-nitrophenol and 4-nitrophenol has been compared, with both showing similar quantum yields in some solvents.
The presence of the strongly absorbing nitro group in this compound suggests a susceptibility to photodegradation. The methylsulfonyl group, while not a primary chromophore in the same way as the nitro group, will influence the electronic transitions and could modulate the photochemical reactivity.
pH-Dependent Stability (Hydrolysis)
The stability of nitrophenols in aqueous solutions is highly dependent on pH. The acidity of the phenolic proton is a key factor, as the phenolate form can exhibit different reactivity and stability compared to the protonated form. It has been shown that p-nitrophenol is stable in aqueous solutions only at pH ≥ 9, where it exists predominantly in its ionized form.[4]
The pKa of a phenol is a direct measure of its acidity, with a lower pKa indicating a stronger acid. The presence of electron-withdrawing groups stabilizes the phenoxide conjugate base, leading to a lower pKa.
Table 2: Acidity of Nitrophenol Isomers
| Compound | pKa | Reference |
|---|---|---|
| Phenol | 9.98 | [5] |
| 2-Nitrophenol | ~7.2 | [6] |
| 3-Nitrophenol | ~8.4 | [6] |
| 4-Nitrophenol | ~7.1 |[6] |
Given the two potent electron-withdrawing groups on this compound, it is expected to be a significantly stronger acid than the simple nitrophenols, and thus have a lower pKa. This increased acidity implies that it will exist predominantly in its phenolate form even at moderately acidic to neutral pH. The stability of this phenolate will be a key determinant of its overall hydrolytic stability.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and enable a direct comparison with other nitrophenols, a series of well-defined experiments are necessary.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition and characterize the thermal events associated with heating.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan (e.g., aluminum or ceramic).
-
Instrument Setup:
-
Place the sample pan and a reference pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C).
-
-
Data Analysis:
-
TGA: Plot the percentage of weight loss as a function of temperature. The onset of decomposition is the temperature at which significant weight loss begins.
-
DSC: Plot the heat flow as a function of temperature. Endothermic peaks may indicate melting, while exothermic peaks indicate decomposition.
-
Caption: Workflow for Thermal Stability Analysis using TGA/DSC.
Photostability Testing
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or water, depending on solubility and the intended application).
-
Exposure:
-
Place the solution in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and dark control samples.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect the formation of any degradation products.
pH-Dependent Stability (Hydrolysis) Study
Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Spike a known amount of this compound into each buffer to a final concentration suitable for analysis.
-
Incubation: Store the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).
-
Sampling and Analysis: At specified time points, analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH.
Caption: General Degradation Pathways for Nitrophenols.
Predicted Stability of this compound
Based on the principles of physical organic chemistry, we can make the following predictions regarding the stability of this compound relative to other nitrophenols:
-
Thermal Stability: The presence of two strong electron-withdrawing groups is likely to make the aromatic ring more electron-deficient. This could potentially weaken the C-NO₂ bond, leading to a lower thermal decomposition temperature compared to mononitrophenols. However, the bulky methylsulfonyl group might introduce some steric hindrance that could influence the decomposition pathway.
-
Photochemical Stability: The extended conjugation and the presence of two electron-withdrawing groups will likely lead to strong absorption in the UV region, making the molecule susceptible to photodegradation. The exact quantum yield would require experimental determination, but it is reasonable to assume it will be in a similar range to other nitrophenols.
-
pH-Dependent Stability: As previously discussed, this compound is expected to be a relatively strong acid. Its stability will, therefore, be highly dependent on the stability of its conjugate base. The extensive delocalization of the negative charge across both the nitro and methylsulfonyl groups should lend considerable stability to the phenoxide ion. This might translate to a greater stability in the deprotonated form compared to the protonated form.
Conclusion: A Call for Empirical Data
While theoretical considerations and comparative analysis provide a valuable framework for assessing the stability of this compound, they are not a substitute for robust experimental data. The protocols outlined in this guide provide a clear path for researchers to empirically determine the stability profile of this compound. Such data is not only crucial for its practical application but also for enriching our fundamental understanding of how multiple electron-withdrawing substituents collectively influence the stability of aromatic compounds. The scientific community is encouraged to undertake these studies to fill the current knowledge gap and enable the full potential of this compound to be realized.
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Sci-Hub. (n.d.). Thermal Decomposition of Substituted Phenols in Supercritical Water. Retrieved January 17, 2026, from [Link]
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Zhang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. Retrieved January 17, 2026, from [Link]
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Lazzarotto, M., et al. (2019). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. ResearchGate. Retrieved January 17, 2026, from [Link]
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NIST/TRC. (n.d.). 4-nitrophenol. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). Compound 528945: Phenol, 2-(1,1-dimethylpropyl)-4-nitro. Retrieved January 17, 2026, from [Link]
- Al-Kahtani, A. A., & Al-Suhaimi, E. A. (2022). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent.
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PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved January 17, 2026, from [Link]
- Alhifthi, A., & Williams, S. J. (2021). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
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Wang, Y., et al. (2019). Substituent effects on the oxidation reactions of 4-nitrophenol, phenol, 4-methylpheol, and 4-methoxyphenol mediated by reduced graphene oxide in water. ResearchGate. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3283011A - Preparation of nitrophenols.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Methylsulfonyl)-2-nitrophenol
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a matter of protocol adherence alone, but of understanding the rationale behind each step. The following directive for the proper disposal of 4-(Methylsulfonyl)-2-nitrophenol is structured to provide not just the "how," but the "why," ensuring a culture of informed safety within your laboratory.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound, and nitrophenolic compounds in general, present a multi-faceted hazard profile that necessitates meticulous handling and disposal. These compounds are typically categorized as harmful if swallowed, toxic in contact with skin, and capable of causing serious skin and eye irritation.[1] Furthermore, they are often very toxic to aquatic life with long-lasting effects, mandating their containment from environmental release.[2]
The operational imperative is to treat this compound as hazardous waste from the moment of its use through to its final disposal.[3] This classification is not merely procedural; it is a direct response to the toxicological and environmental risks posed by this class of compounds.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled.[2][4][5] | Minimize direct contact and aerosol generation. Always handle within a chemical fume hood. |
| Skin/Eye Irritation | Can cause significant irritation or damage upon contact.[1][6] | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. |
| Aquatic Toxicity | Poses a significant threat to aquatic ecosystems.[2][5] | Prevent any release into drains or the environment. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to mitigate risk at every stage. The following workflow provides a clear, actionable path for laboratory personnel.
Step 1: Waste Identification and Segregation
Immediately upon generation, any material contaminated with this compound must be identified as hazardous waste.[3] This includes:
-
Unused or expired reagent.
-
Reaction mixtures and solutions containing the compound.
-
Contaminated consumables such as weighing papers, pipette tips, gloves, and absorbent materials.[1]
Crucially, this waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste to prevent unintended reactions.[1][2]
Step 2: Containerization
-
Solid Waste: Collect solid waste in a clearly labeled, durable, and sealable container. Avoid generating dust during collection.[1]
-
Liquid Waste: Use a dedicated, leak-proof container for all liquid waste containing this compound.[1] The container material must be compatible with the chemical to prevent degradation or failure.
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.[1]
Step 3: Storage
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be secure and away from general laboratory traffic to minimize the risk of spills or unauthorized access.
Step 4: Final Disposal
The disposal of this compound must be handled by a licensed hazardous waste management company.[1][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[1] The most common and effective method for the ultimate destruction of nitrophenolic compounds is high-temperature incineration in a permitted hazardous waste facility.[7] This method ensures the complete breakdown of the molecule into less harmful components.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately clear the affected area of all personnel and ensure adequate ventilation, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[1]
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1] For solid spills, carefully sweep or scoop the material to avoid generating dust.[8]
-
Collect and Dispose: All contaminated absorbent materials and cleaning supplies must be collected and placed in a sealed container for disposal as hazardous waste.[1]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the inherent hazards of this compound and adhering to the systematic disposal workflow outlined in this guide, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. 2022. Available from: [Link]
-
University of Puerto Rico Mayagüez. Safety Data Sheet for m-Nitrophenol. 2018. Available from: [Link]
-
CPAchem. Safety data sheet for 2-Nitrophenol. 2023. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 4-(Methylsulfonyl)-2-nitrophenol
The foundational principle of our protocol is risk mitigation through the informed selection and use of PPE, adherence to strict handling procedures, and preparedness for emergency situations.
Understanding the Hazard Landscape
Substituted nitrophenols are a class of compounds that command respect. They are generally classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin. They can cause significant skin and eye irritation and may lead to organ damage with repeated exposure. The presence of the nitro group and the phenolic hydroxyl group contributes to their reactivity and toxicological profile. Therefore, all handling operations must be conducted with the assumption that 4-(Methylsulfonyl)-2-nitrophenol shares these hazardous properties.
| Hazard Classification | Anticipated Risk for this compound |
| Acute Toxicity (Oral) | Category 3 or 4: Likely toxic or harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4: Likely harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Category 4: Likely harmful if inhaled, especially as a dust. |
| Skin Corrosion/Irritation | Category 2: Expected to cause skin irritation. |
| Eye Damage/Irritation | Category 2: Expected to cause serious eye irritation. |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Expected to be toxic or harmful to aquatic life. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple checklist completion; it is a dynamic risk assessment. The following recommendations are based on the anticipated hazards and are designed to provide a multi-layered defense against exposure.
Eye and Face Protection: The Non-Negotiable First Line
Given the high likelihood of serious eye irritation, robust eye and face protection is mandatory.
-
Primary Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. Goggles provide a seal around the eyes, protecting against dust particles and splashes from all angles.
-
Secondary Protection: When handling larger quantities (typically >5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face from direct contact.
Skin and Body Protection: An Impervious Barrier
Dermal absorption is a primary route of exposure for nitrophenols. Therefore, comprehensive skin and body protection is critical.
-
Gloves: Standard disposable nitrile gloves are often insufficient for prolonged contact with aromatic compounds. Select gloves that have been tested for resistance to chemicals. A good practice is to double-glove, using a heavier weight disposable glove as the outer layer. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
Laboratory Coat: A flame-resistant lab coat is essential. For this class of compounds, a coat with elastic cuffs is recommended to ensure a snug fit around the inner gloves.
-
Additional Protection: When the risk of a significant spill exists, impervious clothing, such as a chemically resistant apron or coveralls, is required. Ensure that all footwear is closed-toe and provides full coverage.
Respiratory Protection: Controlling the Unseen Hazard
Fine dusts of this compound can be easily aerosolized, posing a significant inhalation risk.
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. Always handle this solid compound within a certified chemical fume hood to minimize the concentration of airborne particles.
-
Respiratory Masks: If a fume hood is not available or if exposure limits are likely to be exceeded (e.g., during a large spill cleanup), a full-face respirator with appropriate particulate filters is necessary.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of all unnecessary items. Have a designated waste container ready.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid and avoid generating dust. If possible, use a balance with a draft shield.
-
Post-Handling: After use, securely seal the container.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the designated waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips), must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local and national regulations.
Emergency Response: Spill Management
Preparedness is key to managing accidental releases effectively.
Caption: Emergency spill response workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
